molecular formula C5H4Cl3FN2 B1530443 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride CAS No. 1416351-81-9

2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Cat. No.: B1530443
CAS No.: 1416351-81-9
M. Wt: 217.45 g/mol
InChI Key: JFQLVKUUCAWWGV-UHFFFAOYSA-N
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Description

2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride is a useful research compound. Its molecular formula is C5H4Cl3FN2 and its molecular weight is 217.45 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,6-dichloro-5-fluoropyridin-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3Cl2FN2.ClH/c6-4-2(8)1-3(9)5(7)10-4;/h1H,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQLVKUUCAWWGV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NC(=C1F)Cl)Cl)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Cl3FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide: Physicochemical Properties of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride

Foreword: Understanding a Critical Synthetic Intermediate

2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are pivotal building blocks in modern synthetic chemistry. Their utility stems from the unique electronic properties conferred by the halogenated pyridine ring, which makes them essential precursors in the development of high-value agrochemicals and pharmaceuticals, including advanced kinase inhibitors for oncology.[1][2] The hydrochloride salt, in particular, is frequently employed to improve the compound's stability and solubility in various reaction systems, streamlining its use in complex synthetic pathways.[1][2]

This guide provides an in-depth analysis of the core . It is designed for researchers, chemists, and drug development professionals, moving beyond a simple data sheet to explain the causality behind experimental choices and to provide robust, self-validating protocols for characterization.

Chemical Identity and Structural Synopsis

The functionality of this molecule is dictated by its structure: a pyridine core heavily substituted with electron-withdrawing groups (two chlorine atoms and one fluorine atom) and an electron-donating amine group. This arrangement creates a specific electronic landscape that governs its reactivity and interactions with biological targets.

Identifier Value
IUPAC Name This compound
CAS Number 1416351-81-9[1][2]
Molecular Formula C₅H₄Cl₃FN₂[1][2]
Molecular Weight 217.46 g/mol [1][2]
Canonical SMILES C1=C(C(=NC(=C1F)Cl)Cl)N.Cl
Structure (Base) A pyridine ring substituted with chlorine at positions 2 and 6, an amine group at position 3, and fluorine at position 5.[1]

Core Physicochemical Properties: Data and Experimental Validation

A precise understanding of a compound's physical properties is non-negotiable for successful process development, quality control, and formulation. The following sections detail the key properties and the methodologies required for their verification.

General Experimental Workflow

The characterization of a new batch of any chemical intermediate should follow a logical and systematic workflow to ensure identity, purity, and suitability for its intended application.

G cluster_0 Initial Assessment & Purity cluster_1 Solubility & Solution Behavior cluster_2 Structural Confirmation A Receive/Synthesize Compound B Visual & Olfactory Inspection A->B Initial Check C Melting Point Determination B->C Purity Indicator D Solubility Screening (Aqueous & Organic) C->D If Pure E pKa Determination D->E Informs pH F Spectroscopic Analysis (NMR, IR, MS) E->F Proceed to ID G Final Structure & Identity Confirmation F->G

Caption: High-level workflow for physicochemical characterization.

Physical State and Appearance

Based on analogous compounds, this compound is expected to be an off-white to light brown crystalline powder or solid.[3][4] Visual inspection is the first, simplest check for potential contamination or degradation.

Melting Point

The melting point is a critical parameter for assessing purity. A sharp melting range typically indicates high purity, whereas a broad or depressed range suggests the presence of impurities. The specific melting point for the hydrochloride salt is not widely published and should be determined experimentally.

Experimental Protocol: Capillary Melting Point Determination

  • Sample Preparation: Finely powder a small amount of the dry sample. Tightly pack the powder into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube into a calibrated digital melting point apparatus.

  • Measurement: Heat the sample rapidly to about 15-20 °C below the expected melting point. Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

  • Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting range is T1-T2.

  • Validation: Perform the measurement in triplicate to ensure reproducibility.

Solubility

The hydrochloride salt form is specifically utilized to enhance aqueous solubility, a crucial factor for many synthetic reactions and for potential formulation studies.[1][2]

Solvent Type Expected Solubility Rationale
Water Moderately SolubleThe hydrochloride salt protonates the basic amine, forming a more polar, water-soluble salt.[2]
Methanol, Ethanol SolublePolar protic solvents capable of hydrogen bonding.
Dichloromethane, Chloroform Sparingly SolubleThe polarity is significant, limiting solubility in less polar solvents.
Hexanes, Toluene InsolubleNon-polar solvents are incompatible with the ionic nature of the salt.

Experimental Protocol: Quantitative Solubility Determination (Equilibrium Method)

  • Preparation: Add an excess amount of the compound to a known volume of the solvent of interest (e.g., 10 mL of pH 7.4 phosphate buffer) in a sealed vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid. Carefully extract a known volume of the supernatant.

  • Quantification: Dilute the supernatant with an appropriate mobile phase and analyze using a validated HPLC-UV method against a standard curve of known concentrations. The concentration determined represents the equilibrium solubility.

Spectroscopic Profile for Structural Verification

Spectroscopy provides an unambiguous fingerprint of the molecule's structure. A combination of NMR, IR, and MS is essential for a self-validating structural confirmation.

G cluster_0 Analytical Techniques A Compound Sample B NMR Spectroscopy (¹H, ¹³C, ¹⁹F) A->B C Mass Spectrometry (HRMS) A->C D IR Spectroscopy A->D E Correlated Data Analysis B->E C->E D->E F Verified Molecular Structure E->F

Caption: Workflow for definitive spectroscopic structure verification.

2.4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: Expected signals would include a singlet or broad singlet for the amine (-NH₂) protons and a singlet for the lone aromatic proton on the pyridine ring. The hydrochloride may cause broadening or a downfield shift of the amine proton signal.

  • ¹³C NMR: The spectrum will show five distinct signals for the aromatic carbons. Carbons bonded to halogens (C-Cl, C-F) will exhibit characteristic chemical shifts and, in the case of C-F, coupling.

  • ¹⁹F NMR: A single resonance is expected, with its chemical shift providing information about the electronic environment of the fluorine atom.

Protocol: General NMR Sample Preparation

  • Weigh approximately 5-10 mg of the hydrochloride salt into an NMR tube.

  • Add ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O, chosen based on solubility).

  • Vortex briefly to ensure complete dissolution.

  • Acquire spectra on a calibrated NMR spectrometer (e.g., 400 MHz or higher).[5]

2.4.2. Infrared (IR) Spectroscopy IR spectroscopy is used to identify the presence of key functional groups.

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine)3300 - 3500 (likely broad)
C=C, C=N Stretch (Aromatic Ring)1400 - 1600
C-F Stretch1000 - 1400 (strong, characteristic)
C-Cl Stretch600 - 800

Protocol: KBr Pellet Method

  • Mix ~1 mg of the compound with ~100 mg of dry, spectroscopic-grade KBr powder.

  • Grind the mixture thoroughly in an agate mortar to create a fine, homogeneous powder.

  • Press the powder into a transparent pellet using a hydraulic press.

  • Analyze the pellet using an FT-IR spectrometer.

2.4.3. Mass Spectrometry (MS) High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The key feature to look for is the isotopic pattern of the two chlorine atoms (³⁵Cl and ³⁷Cl), which will result in a characteristic M, M+2, and M+4 pattern with an approximate ratio of 9:6:1 for the molecular ion of the free base.

Stability and Handling

Proper storage and handling are paramount to maintaining the integrity of the compound.

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at room temperature.[2][6] It should be kept in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[6][7]

  • Stability: The hydrochloride salt form confers enhanced stability compared to the free base, protecting the reactive amine group from degradation.[1]

Safety and Hazard Information

While a specific Safety Data Sheet (SDS) for the hydrochloride salt must be consulted, data from analogous compounds indicate several potential hazards.

  • Primary Hazards: The compound class is often harmful if swallowed, inhaled, or in contact with skin.[6][8] It may cause serious eye damage and skin irritation.[8]

  • Handling Precautions:

    • Use only in a well-ventilated area or a chemical fume hood.[6][7]

    • Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]

    • Avoid generating dust.[6]

    • Wash hands thoroughly after handling.

Disclaimer: This information is for guidance only. Always consult the material-specific Safety Data Sheet (SDS) provided by the supplier before any handling or use.

References

synthesis routes for 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride

Executive Summary

2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are pivotal intermediates in the synthesis of advanced pharmaceuticals and agrochemicals.[1][2][3] The specific arrangement of halogen substituents on the pyridine ring imparts unique chemical properties that are leveraged in the development of high-value compounds, including novel anticancer agents and broad-spectrum antibiotics.[1][2][4] This guide provides a comprehensive technical overview of the primary synthetic routes to this key building block, designed for researchers, chemists, and professionals in drug development. We will dissect the strategic and mechanistic underpinnings of each pathway, offer detailed experimental protocols, and present a comparative analysis to inform process optimization and scale-up decisions.

Core Synthetic Strategies: Pathways to a Privileged Scaffold

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine is not a trivial undertaking. The molecule's dense functionalization requires a multi-step approach with precise control over reaction conditions to achieve high yield and purity. Two dominant strategies emerge from the literature, primarily diverging in their approach to installing the crucial C3-amine group. The first builds the chlorinated pyridine core around a cyano group which is later reduced, while the second leverages the robust chemistry of rearrangement reactions starting from a carboxylic acid intermediate.

G cluster_0 Route 1: From Cyano Precursor cluster_1 Route 2: From Carboxylic Acid Start1 2,6-Dihydroxy-3-cyano- 5-fluoropyridine Inter1 2,6-Dichloro-3-cyano- 5-fluoropyridine Start1->Inter1  Chlorination  (POCl₃, PCl₅) EndProduct 2,6-Dichloro-5-fluoropyridin- 3-amine Inter1->EndProduct  Nitrile Reduction  (e.g., LiAlH₄, Catalytic Hydrogenation) FinalSalt 2,6-Dichloro-5-fluoropyridin- 3-amine hydrochloride EndProduct->FinalSalt  HCl Addition Start2 2,6-Dichloro-5-fluoro- nicotinic Acid Inter2 Isocyanate Intermediate Start2->Inter2  Rearrangement  (Curtius or Hofmann) EndProduct2 2,6-Dichloro-5-fluoropyridin- 3-amine Inter2->EndProduct2  Hydrolysis / Trapping EndProduct2->FinalSalt  HCl Addition

Caption: High-level overview of the two primary synthetic pathways.

Route 1: The Cyano-Intermediate Pathway

This classic approach constructs the target molecule from the ground up, starting with the formation of a dihydroxypyridine ring, followed by chlorination and final conversion of a nitrile to the desired amine.

Causality and Strategic Choices

The logic of this route is to use the robust and electron-withdrawing cyano group as a masked amine. This group is stable to the harsh chlorination conditions required to replace the hydroxyl groups. A significant challenge in this pathway is the chlorination step itself, which can produce a 2,4,6-trichlorinated byproduct, complicating purification and reducing the overall yield.[5][6] Careful control of reagents and temperature is paramount.

Experimental Protocol: Synthesis via Cyano-Intermediate

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine This initial step involves a condensation reaction. For instance, ethyl formate and cyanoacetamide can be condensed in a nonpolar solvent like toluene.[1] The reaction is typically performed at controlled temperatures (below 30°C) to manage exotherms and maximize the yield of the resulting dihydroxy intermediate, which often precipitates from the reaction mixture.[1]

Step 2: Chlorination to 2,6-Dichloro-3-cyano-5-fluoropyridine The critical chlorination is achieved using a potent mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).[1][2]

  • To the dried 2,6-dihydroxy-3-cyano-5-fluoropyridine intermediate, add phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).

  • Heat the mixture under reflux. The reaction progress should be monitored by TLC or HPLC.

  • Upon completion, the excess POCl₃ is carefully removed by distillation under reduced pressure.

  • The residue is cautiously poured into ice water and extracted with an organic solvent (e.g., ethyl acetate).

  • The organic layers are combined, washed, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2,6-dichloro-3-cyano-5-fluoropyridine.[5]

Step 3: Reduction of Nitrile to Amine The final step is the reduction of the cyano group to the primary amine.

  • The crude 2,6-dichloro-3-cyano-5-fluoropyridine is dissolved in a suitable anhydrous solvent like THF or diethyl ether.

  • A reducing agent such as lithium aluminum hydride (LiAlH₄) is added portion-wise at a low temperature (e.g., 0°C).[1][2]

  • The reaction is stirred until the starting material is consumed.

  • The reaction is carefully quenched, and the product is worked up to isolate 2,6-dichloro-5-fluoropyridin-3-amine.

Route 2: The Rearrangement Pathway from Nicotinic Acid

This more elegant approach utilizes the precursor 2,6-dichloro-5-fluoronicotinic acid, which is converted to the target amine via a molecular rearrangement that excises the carboxyl group as CO₂.[7][8] This route often offers advantages in terms of functional group tolerance and milder conditions for the key amine-forming step. The nicotinic acid itself is typically prepared by hydrolysis of the corresponding nitrile (the product of Route 1, Step 2).[5][9]

Pathway A: The Curtius Rearrangement

The Curtius rearrangement is a powerful thermal decomposition of an acyl azide into an isocyanate, which can then be hydrolyzed to the primary amine.[10][11][12] The reaction proceeds through a concerted mechanism, avoiding the formation of a free nitrene intermediate and ensuring retention of configuration at the migrating group.[10]

G CarboxylicAcid R-COOH (Nicotinic Acid) AcylAzide R-CON₃ (Acyl Azide) CarboxylicAcid->AcylAzide  DPPA, Et₃N Isocyanate R-N=C=O (Isocyanate) AcylAzide->Isocyanate  Δ (-N₂) Amine R-NH₂ (Target Amine) Isocyanate->Amine  H₂O (-CO₂)

Caption: Simplified workflow of the Curtius Rearrangement.

Experimental Protocol: Curtius Rearrangement

  • Dissolve 2,6-dichloro-5-fluoronicotinic acid in an inert solvent like anhydrous 1,2-dichloroethane or THF.[13][14]

  • Add a base, such as triethylamine (Et₃N) or N-methylmorpholine.[13][14]

  • Add diphenylphosphoryl azide (DPPA) dropwise at room temperature and stir for 30 minutes.[14]

  • Slowly heat the reaction to induce the rearrangement to the isocyanate.

  • The isocyanate can be trapped in situ. For conversion to the amine, the reaction is typically worked up with water or a mild acid, which hydrolyzes the isocyanate to the amine with the loss of carbon dioxide.

Pathway B: The Hofmann Rearrangement

The Hofmann rearrangement transforms a primary amide into a primary amine with one fewer carbon atom.[7] This involves the in-situ formation of a sodium hypobromite or hypochlorite, which reacts with the amide to form an N-bromoamide intermediate that rearranges to an isocyanate upon treatment with a base.[7]

G Amide R-CONH₂ (Nicotinamide) NBromoamide R-CONHBr (N-Bromoamide) Amide->NBromoamide  Br₂, NaOH Isocyanate R-N=C=O (Isocyanate) NBromoamide->Isocyanate  NaOH (-HBr) Amine R-NH₂ (Target Amine) Isocyanate->Amine  H₂O (-CO₂)

Caption: Key steps in the Hofmann Rearrangement mechanism.

Experimental Protocol: Hofmann Rearrangement

Step 1: Synthesis of 2,6-Dichloro-5-fluoronicotinamide The starting carboxylic acid must first be converted to the primary amide.

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid in a solvent like dichloromethane, add oxalyl chloride followed by a catalytic amount of DMF.[15]

  • After stirring, concentrate the mixture to obtain the crude acyl chloride.

  • Dissolve the acyl chloride in a suitable solvent (e.g., 1,4-dioxane) and cool to 0°C.

  • Slowly add aqueous ammonium hydroxide. The resulting amide precipitates and can be collected by filtration.[15]

Step 2: Hofmann Rearrangement

  • Prepare a solution of sodium hypobromite by adding bromine (Br₂) to a cooled solution of sodium hydroxide (NaOH) in water.

  • Add the 2,6-dichloro-5-fluoronicotinamide to the cold hypobromite solution.

  • Warm the mixture to facilitate the rearrangement to the isocyanate, followed by in-situ hydrolysis to the amine.

  • After the reaction is complete, the product is extracted with an organic solvent, and purified.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Cyano-IntermediateRoute 2A: Curtius RearrangementRoute 2B: Hofmann Rearrangement
Key Transformation Nitrile ReductionAcyl Azide RearrangementAmide Rearrangement
Starting Material 2,6-Dihydroxy-3-cyano-5-fluoropyridine2,6-Dichloro-5-fluoronicotinic Acid2,6-Dichloro-5-fluoronicotinamide
Key Reagents POCl₃/PCl₅, LiAlH₄DPPA, Et₃NBr₂, NaOH
Advantages Utilizes fundamental, well-established reactions.Often proceeds under mild conditions; one-pot procedures are possible.[11][14]Uses classic, cost-effective reagents.
Challenges Harsh chlorination step, potential for trichlorinated byproducts, use of energetic hydrides.[5][6]Use of potentially explosive azide reagents requires caution.Requires an additional step to form the amide precursor.

Final Step: Formation and Isolation of the Hydrochloride Salt

For improved stability, handling, and solubility in subsequent synthetic applications, the free amine is often converted to its hydrochloride salt.[1]

Protocol: Hydrochloride Salt Formation

  • Dissolve the purified 2,6-dichloro-5-fluoropyridin-3-amine free base in a suitable solvent such as diethyl ether or ethyl acetate.

  • Slowly add a solution of hydrogen chloride (HCl) in the same solvent or bubble anhydrous HCl gas through the solution.

  • The hydrochloride salt will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Conclusion

The synthesis of this compound can be effectively achieved through several strategic routes. The choice between the cyano-intermediate pathway and the rearrangement-based methods depends on factors such as starting material availability, scalability, safety considerations (especially regarding hydrides and azides), and the desired purity profile. The rearrangement reactions, particularly the Curtius rearrangement, often provide a more controlled and potentially higher-yielding route to the final amine from the nicotinic acid intermediate. This guide provides the foundational knowledge for chemists to make informed decisions and successfully implement the synthesis of this valuable chemical building block.

References

An In-Depth Technical Guide to 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride (CAS No. 1416351-81-9): A Key Pharmaceutical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Title], Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride (CAS No. 1416351-81-9), a halogenated pyridine derivative of significant interest in pharmaceutical development. We will delve into its chemical structure, physicochemical properties, synthesis methodologies, and its critical role as a versatile building block in the synthesis of complex pharmaceutical agents. Furthermore, this guide will explore its emerging applications, particularly in oncology, supported by mechanistic insights and relevant experimental data.

Introduction: The Strategic Importance of Halogenated Pyridines

Halogenated pyridines are a class of heterocyclic compounds that form the backbone of numerous active pharmaceutical ingredients (APIs). The introduction of halogen atoms onto the pyridine ring profoundly influences the molecule's electronic properties, lipophilicity, and metabolic stability. This strategic functionalization allows medicinal chemists to fine-tune the pharmacological profile of drug candidates. This compound has emerged as a particularly valuable intermediate, offering multiple reaction sites for molecular elaboration.[1] Its enhanced stability and solubility as a hydrochloride salt make it a preferred choice in various synthetic applications.[1][2]

Chemical Identity and Physicochemical Properties

The compound with CAS number 1416351-81-9 is the hydrochloride salt of 2,6-dichloro-5-fluoropyridin-3-amine.[1][2][3][4][5][6][7] The free base, 2,6-dichloro-5-fluoropyridin-3-amine, is registered under CAS number 152840-65-8.[1][4] The hydrochloride salt form offers improved handling and formulation characteristics due to its increased aqueous solubility and stability.[1]

Chemical Structure

The molecular structure consists of a pyridine ring substituted with two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amine group at position 3, which is protonated in the hydrochloride salt.[1]

Caption: Chemical structure of this compound.

Physicochemical Data

The key physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine and its hydrochloride salt are summarized in the table below for easy comparison.

Property2,6-Dichloro-5-fluoropyridin-3-amine (Free Base)This compoundReference(s)
CAS Number 152840-65-81416351-81-9[1][4]
Molecular Formula C₅H₃Cl₂FN₂C₅H₄Cl₃FN₂[1]
Molecular Weight 181.00 g/mol 217.46 g/mol [1][2]
Density 1.6 ± 0.1 g/cm³Not available[1]
Boiling Point 295.7 ± 35.0 °CNot available[1]
Flash Point 132.7 ± 25.9 °CNot available[1]

Synthesis and Manufacturing

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine derivatives often involves multi-step processes. A validated protocol for analogous compounds utilizes a Palladium-catalyzed cross-coupling reaction, which is a cornerstone of modern synthetic organic chemistry for its reliability and versatility in forming carbon-nitrogen bonds.[1]

Exemplary Synthetic Workflow: Pd-Catalyzed Amination

This workflow illustrates a common strategy for the synthesis of substituted aminopyridines, which can be adapted for the production of 2,6-dichloro-5-fluoropyridin-3-amine.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Starting_Material 2,6-Dichloro-3-fluoropyridine Reaction_Vessel Pd-Catalyzed Cross-Coupling Starting_Material->Reaction_Vessel Amine_Source Aniline Derivatives Amine_Source->Reaction_Vessel Catalyst Pd(OAc)₂/Xantphos Catalyst->Reaction_Vessel Base t-BuONa Base->Reaction_Vessel Solvent Toluene (reflux) Solvent->Reaction_Vessel Atmosphere Anhydrous Atmosphere->Reaction_Vessel Product 2,6-Dichloro-5-fluoropyridin-3-amine (up to 74% yield) Reaction_Vessel->Product

Caption: Generalized workflow for Pd-catalyzed synthesis of aminopyridines.

Detailed Synthetic Protocol

A representative protocol for a Pd-catalyzed amination is as follows:

  • Preparation: To a dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add 2,6-dichloro-3-fluoropyridine (1.0 equivalent), the amine source (1.2 equivalents), Pd(OAc)₂ (0.05-0.1 equivalents), Xantphos (0.05-0.1 equivalents), and t-BuONa (1.5 equivalents).

  • Reaction: Add anhydrous toluene as the solvent and heat the mixture to reflux.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired aminopyridine.

Causality of Experimental Choices:

  • Palladium Catalyst and Ligand: The choice of Pd(OAc)₂ as the palladium source and Xantphos as a bulky electron-rich ligand is crucial for facilitating the catalytic cycle of oxidative addition, transmetalation, and reductive elimination, which is characteristic of Buchwald-Hartwig amination reactions.

  • Base: A strong, non-nucleophilic base like t-BuONa is required to deprotonate the amine and facilitate the formation of the active catalyst.

  • Anhydrous Conditions: Strict exclusion of water is necessary as both the catalyst and the base are sensitive to moisture, which can lead to catalyst deactivation and reduced yields.[1]

Applications in Drug Discovery and Development

This compound serves as a vital intermediate in the synthesis of more complex molecules with therapeutic potential.[1] Its structural features allow for diversification, making it a valuable scaffold in medicinal chemistry.[1]

Role in Oncology Research

Recent studies have highlighted the potential of derivatives of 2,6-dichloro-5-fluoropyridin-3-amine in cancer therapy.[1] One notable study demonstrated the potent inhibitory activity of a compound derived from this intermediate against the WNT signaling pathway in colorectal carcinoma cells.[1]

Mechanistic Insight: Inhibition of WNT Signaling

The WNT signaling pathway is a critical regulator of cell proliferation and differentiation, and its aberrant activation is a hallmark of many cancers, including colorectal cancer. The study reported an IC₅₀ value of 23 nM for the inhibition of WNT signaling, as determined by a luciferase reporter assay.[1] This potent activity suggests that compounds synthesized from this compound could be promising leads for the development of novel anti-cancer agents targeting this pathway.

G cluster_pathway WNT Signaling Pathway WNT_Ligand WNT Ligand Frizzled_LRP Frizzled/LRP Receptor Complex WNT_Ligand->Frizzled_LRP Beta_Catenin β-catenin Frizzled_LRP->Beta_Catenin Stabilization TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF Activation Gene_Transcription Target Gene Transcription (Proliferation) TCF_LEF->Gene_Transcription Inhibitor Derivative of CAS 1416351-81-9 Inhibitor->Beta_Catenin Inhibition (IC50 = 23 nM)

Caption: Conceptual diagram of WNT signaling pathway inhibition.

Broader Pharmaceutical Synthesis

Beyond oncology, this intermediate is utilized in the synthesis of a range of pharmaceutical agents.[1] Its utility in circumventing patented routes for high-barrier generic drugs underscores its economic and strategic importance in the pharmaceutical industry.[1] The versatile reactivity of the amine and chloro-substituents allows for the introduction of diverse functional groups, enabling the exploration of a wide chemical space in the quest for new therapeutics.

Conclusion

This compound (CAS No. 1416351-81-9) is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its favorable physicochemical properties, coupled with well-established synthetic routes, make it an attractive starting material for the synthesis of novel drug candidates. The demonstrated potent biological activity of its derivatives, particularly in the context of cancer, ensures that this compound will remain an area of active investigation for medicinal chemists and drug development professionals.

References

spectroscopic data for 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

This guide provides a comprehensive overview of the essential spectroscopic techniques required for the structural elucidation and quality control of this compound (CAS: 1416351-81-9), a key intermediate in pharmaceutical synthesis. The methodologies and interpretation principles detailed herein are designed for researchers, analytical scientists, and drug development professionals who require a robust framework for compound characterization.

Introduction: The Importance of Spectroscopic Verification

This compound is a halogenated pyridine derivative. Its molecular structure, featuring two chlorine atoms, a fluorine atom, and an amine group on a pyridine ring, presents a unique spectroscopic fingerprint.[1] The hydrochloride salt form is often utilized to improve stability and solubility.[1]

Accurate spectroscopic characterization is paramount for several reasons:

  • Identity Confirmation: Unambiguously verifies that the synthesized or procured material is the correct chemical entity.

  • Purity Assessment: Detects and helps identify impurities, which is critical for regulatory submission and ensuring predictable downstream reactivity.

  • Structural Elucidation: Confirms the specific arrangement of atoms and functional groups, ruling out isomeric possibilities.

This guide will detail the application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the comprehensive analysis of this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Predicted ¹H NMR Spectral Data

The structure of this compound has one aromatic proton and protons associated with the amine hydrochloride group.

  • Aromatic Proton (H4): A single proton is located on the pyridine ring at the C4 position. Its chemical shift will be influenced by the adjacent electron-withdrawing chlorine and fluorine atoms. It is expected to appear as a doublet due to coupling with the neighboring fluorine atom (²J(H,F)).

  • Amine Protons (-NH₃⁺): As a hydrochloride salt, the amine group will be protonated (-NH₃⁺). These protons are typically broad, may exchange with residual water in the solvent, and their chemical shift is highly dependent on solvent and concentration. In an anhydrous aprotic solvent like DMSO-d₆, they may appear as a broad singlet.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H4 7.5 - 8.5 Doublet (d) ²J(H,F) = 4-8

| -NH₃⁺ | 8.0 - 10.0 (variable) | Broad Singlet (br s) | N/A |

Predicted ¹³C NMR Spectral Data

The molecule has five distinct carbon atoms in the pyridine ring. Due to the presence of fluorine, these signals will exhibit C-F coupling.

  • Carbon Atoms (C2-C6): All five carbons are in an aromatic environment. The carbons directly bonded to electronegative halogens (C2, C5, C6) will be significantly influenced. C-F coupling will be observable, with the magnitude of the coupling constant (J(C,F)) being largest for the directly bonded carbon (C5) and smaller for carbons two (²J(C,F)) or three (³J(C,F)) bonds away.

Table 2: Predicted ¹³C NMR Chemical Shifts and C-F Couplings

Carbon Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to F) Predicted Coupling Constant (J, Hz)
C2 140 - 150 Doublet (d) ³J(C,F) = 5-15
C3 120 - 130 Doublet (d) ²J(C,F) = 15-25
C4 135 - 145 Doublet (d) ²J(C,F) = 15-25
C5 145 - 155 Doublet (d) ¹J(C,F) = 230-260

| C6 | 140 - 150 | Doublet (d) | ³J(C,F) = 5-15 |

Predicted ¹⁹F NMR Spectral Data

¹⁹F NMR is a highly sensitive technique that will show a single resonance for the fluorine atom at the C5 position.

  • Fluorine (F5): The chemical shift is typically referenced to CFCl₃. The signal is expected to be a doublet due to coupling with the adjacent proton (²J(F,H)).

Table 3: Predicted ¹⁹F NMR Chemical Shift

Fluorine Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)

| F5 | -120 to -140 | Doublet (d) | ²J(F,H) = 4-8 |

Experimental Protocol for NMR Data Acquisition

This protocol outlines a standard method for acquiring high-quality NMR spectra.

  • Sample Preparation:

    • Accurately weigh 10-15 mg of this compound.

    • Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is recommended due to its ability to dissolve hydrochloride salts and to slow the exchange of the -NH₃⁺ protons.

    • Vortex the sample until fully dissolved and transfer the solution to a 5 mm NMR tube.

  • Instrumentation & Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.[2]

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F frequencies.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Data Acquisition:

    • ¹H NMR: Acquire data with a 30° pulse angle, a relaxation delay of 2 seconds, and 16-32 scans.

    • ¹³C NMR: Acquire data using a proton-decoupled sequence with a 45° pulse angle, a relaxation delay of 2 seconds, and accumulate 1024-2048 scans.

    • ¹⁹F NMR: Acquire data with a 45° pulse angle, a relaxation delay of 2 seconds, and 64-128 scans.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).[3]

    • Phase correct all spectra.

    • Reference the ¹H and ¹³C spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).[3] Reference the ¹⁹F spectrum to an external or internal standard (e.g., CFCl₃ at δ = 0 ppm).

    • Integrate the ¹H NMR spectrum.

NMR Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing weigh Weigh 10-15 mg of Sample dissolve Dissolve in 0.7 mL DMSO-d6 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer tune Tune & Match Probe (1H, 13C, 19F) transfer->tune shim Shim Magnetic Field tune->shim acquire Acquire Spectra (1H, 13C, 19F) shim->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase reference Reference Spectra phase->reference integrate Integrate & Analyze reference->integrate report report integrate->report Final Report

Caption: Workflow for NMR Spectroscopic Analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight and offering structural clues through fragmentation.

Predicted Mass Spectrum

The analysis will be performed on the free base (C₅H₃Cl₂FN₂) after the loss of HCl, which typically occurs under MS conditions.

  • Molecular Ion (M⁺): The key feature will be the isotopic cluster for the molecular ion due to the presence of two chlorine atoms. Chlorine has two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). This results in three peaks:

    • [M]⁺: (containing two ³⁵Cl atoms) - Highest abundance.

    • [M+2]⁺: (containing one ³⁵Cl and one ³⁷Cl) - ~65% of [M]⁺.

    • [M+4]⁺: (containing two ³⁷Cl atoms) - ~10% of [M]⁺.

  • High-Resolution Mass Spectrometry (HRMS): HRMS allows for the determination of the exact mass, which can be used to confirm the elemental composition.

Table 4: Predicted m/z Values for the Molecular Ion of the Free Base

Ion Isotopic Composition Calculated m/z (Monoisotopic) Predicted Relative Abundance
[M]⁺ C₅H₃³⁵Cl₂FN₂ 180.9708 100%
[M+2]⁺ C₅H₃³⁵Cl³⁷ClFN₂ 182.9679 ~65%

| [M+4]⁺ | C₅H₃³⁷Cl₂FN₂ | 184.9649 | ~10% |

Experimental Protocol for MS Data Acquisition
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Instrumentation & Setup:

    • Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.[2] ESI is a soft ionization technique suitable for polar molecules.

    • Operate the instrument in positive ion mode.

    • Calibrate the instrument using a known standard to ensure mass accuracy.

  • Data Acquisition:

    • Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire a full scan spectrum over a mass range of m/z 50-500.

    • For HRMS, use an Orbitrap or Time-of-Flight (TOF) mass analyzer.

MS Workflow Diagram

MS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (ESI+) cluster_proc Data Analysis prep_sol Prepare 0.1 mg/mL Solution in Methanol calibrate Calibrate Instrument prep_sol->calibrate infuse Infuse Sample (5-10 µL/min) calibrate->infuse acquire Acquire Full Scan (m/z 50-500) infuse->acquire find_m Identify Molecular Ion Cluster acquire->find_m check_iso Verify Isotopic Pattern (Cl2) find_m->check_iso confirm_formula Confirm Formula with HRMS check_iso->confirm_formula report report confirm_formula->report Final Report

Caption: Workflow for Mass Spectrometric Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Predicted IR Absorption Bands
  • N-H Vibrations: The protonated amine (-NH₃⁺) will show broad absorption bands. The N-H stretching vibrations are expected in the 2800-3200 cm⁻¹ region. N-H bending vibrations appear around 1500-1600 cm⁻¹.

  • Aromatic Ring Vibrations: C-H stretching for the aromatic proton will be observed above 3000 cm⁻¹. C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

  • C-Halogen Vibrations: C-Cl stretching bands are found in the 600-800 cm⁻¹ region, while the C-F stretch is typically stronger and appears in the 1000-1200 cm⁻¹ range.

Table 5: Predicted Characteristic IR Absorption Frequencies

Functional Group Vibration Type Predicted Wavenumber (cm⁻¹) Intensity
-NH₃⁺ N-H Stretch 2800 - 3200 Medium-Broad
Aromatic C-H C-H Stretch 3050 - 3150 Weak-Medium
Pyridine Ring C=C, C=N Stretch 1400 - 1600 Medium-Strong
-NH₃⁺ N-H Bend 1500 - 1600 Medium
C-F C-F Stretch 1000 - 1200 Strong

| C-Cl | C-Cl Stretch | 600 - 800 | Medium-Strong |

Experimental Protocol for IR Data Acquisition
  • Sample Preparation:

    • Use an Attenuated Total Reflectance (ATR) accessory for solid samples, which requires minimal preparation.

    • Place a small amount of the solid sample directly on the ATR crystal.

    • Alternatively, prepare a potassium bromide (KBr) pellet by grinding 1-2 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk.[2]

  • Instrumentation & Setup:

    • Use a Fourier-Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty ATR crystal or a blank KBr pellet.

  • Data Acquisition:

    • Place the sample in the beam path.

    • Acquire the spectrum over the range of 4000-400 cm⁻¹. Co-add 16-32 scans to improve the signal-to-noise ratio. The final spectrum is automatically ratioed against the background spectrum.

Conclusion

The combination of NMR spectroscopy, Mass Spectrometry, and Infrared Spectroscopy provides a self-validating system for the comprehensive characterization of this compound. NMR confirms the precise atomic connectivity and carbon-hydrogen framework. Mass spectrometry verifies the molecular weight and elemental formula, with the distinct chlorine isotopic pattern serving as a powerful diagnostic tool. Finally, IR spectroscopy confirms the presence of key functional groups. By following the detailed protocols and using the predictive data in this guide, researchers can confidently establish the identity, purity, and structure of this important pharmaceutical intermediate.

References

solubility and stability of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Authored by a Senior Application Scientist

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a pivotal intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2] Its structural features, including chlorine and fluorine substituents, significantly influence its chemical reactivity and biological activity, making it a valuable building block in medicinal chemistry, particularly for developing novel kinase inhibitors, anti-inflammatory agents, and anticancer therapies.[1][2] The hydrochloride salt form is frequently utilized to enhance solubility and stability, facilitating its handling and application in various synthetic and formulation processes.[1][2]

This guide provides a comprehensive technical overview of the core physicochemical properties, solubility profile, and stability characteristics of this compound. Designed for researchers, chemists, and formulation scientists, this document delves into the causality behind experimental design for solubility and stability assessment, offering field-proven insights and detailed methodologies.

Core Physicochemical Properties

A foundational understanding of the compound's physicochemical properties is essential before undertaking solubility or stability studies. These parameters govern its behavior in different environments and are critical for designing appropriate analytical methods and formulation strategies.

PropertyValueSource
Compound Name This compound-
CAS Number 1416351-81-9[1]
Molecular Formula C₅H₄Cl₃FN₂[1]
Molecular Weight 217.46 g/mol [1][2]
Appearance White powder[3]
Storage Conditions Store in an inert gas at room temperature (2-8°C recommended)[2][3]
Base Compound CAS 152840-65-8 (2,6-Dichloro-5-fluoropyridin-3-amine)[1]
Base Molecular Formula C₅H₃Cl₂FN₂[1]
Base Molecular Weight 181.00 g/mol [1]

Solubility Profile: A Critical Parameter for Application

Solubility is a critical attribute that influences everything from reaction kinetics in a synthetic flask to bioavailability in a final drug product. The hydrochloride salt form of 2,6-Dichloro-5-fluoropyridin-3-amine is specifically employed to improve its solubility in aqueous and protic solvent systems, a common strategy in pharmaceutical development.[2]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method remains the gold standard for determining equilibrium solubility due to its simplicity and reliability. The objective is to create a saturated solution at a constant temperature and then quantify the concentration of the dissolved solute.

Methodology:

  • Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol) in a sealed, inert container. The excess solid is crucial to ensure equilibrium with a saturated solution.

  • Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached. This step is vital as premature measurement can lead to an underestimation of solubility.

  • Phase Separation: Cease agitation and allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) or centrifuge at high speed to remove all undissolved solid particles. This step must be performed carefully to avoid temperature fluctuations.

  • Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable solvent. Analyze the concentration of the compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: Determine the solubility from the measured concentration, accounting for the dilution factor, and express the result in units such as mg/mL or mol/L.

Visualization: Solubility Determination Workflow

G cluster_prep Step 1: Preparation cluster_equil Step 2: Equilibration cluster_sep Step 3: Phase Separation cluster_quant Step 4: Quantification cluster_calc Step 5: Calculation A Add excess solid to known volume of solvent B Agitate at constant T (24-48 hours) A->B C Filter or Centrifuge to remove undissolved solid B->C D Dilute aliquot of filtrate C->D E Analyze by validated HPLC-UV method D->E F Calculate solubility (mg/mL) E->F G cluster_start Start cluster_stress Stress Conditions cluster_analysis Analysis cluster_end Outcome Start Drug Substance/ Product Sample Acid Acid Hydrolysis (e.g., 0.1M HCl) Start->Acid Base Base Hydrolysis (e.g., 0.1M NaOH) Start->Base Oxidation Oxidation (e.g., 3% H₂O₂) Start->Oxidation Thermal Thermal (e.g., 80°C, solid/solution) Start->Thermal Photo Photolytic (ICH Q1B) Start->Photo Analysis Analyze all samples by Stability-Indicating Method (e.g., LC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Outcome Identify Degradants Elucidate Pathways Validate Method Specificity Analysis->Outcome G cluster_dev Method Development cluster_stress Specificity Challenge cluster_eval Evaluation cluster_valid Validation cluster_final Final Method A Select Column & Mobile Phase (Based on Analyte Properties) B Optimize Gradient, Flow Rate, and Temperature A->B C Analyze Forced Degradation Samples B->C D Is parent peak resolved from all degradants? C->D D->A No E Perform Full Method Validation (ICH Q2(R1)) D->E Yes F Validated Stability- Indicating Method E->F

References

The Strategic Role of 2-Methyl-3-nitrobenzoic Acid in Pharmaceutical Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of 2-Methyl-3-nitrobenzoic acid (CAS No. 1975-50-4), a pivotal intermediate in the pharmaceutical industry. We will dissect its synthesis, explore its chemical properties, and detail its application in the construction of complex active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but also the scientific rationale behind the synthetic strategies discussed.

Introduction: The Unsung Architect in Drug Synthesis

In the intricate world of pharmaceutical development, the journey from a concept to a marketable drug is paved with complex organic synthesis. Central to this journey are versatile and strategically functionalized building blocks known as pharmaceutical intermediates. 2-Methyl-3-nitrobenzoic acid is one such indispensable intermediate, providing a functionalized aromatic core that is readily amenable to a variety of chemical transformations.[1] Its true value lies in the strategic placement of its functional groups: a carboxylic acid, a methyl group, and a nitro group. This arrangement allows for a high degree of control over subsequent reactions, making it a cornerstone in the synthesis of a diverse range of therapeutic agents, from anti-inflammatory and analgesic drugs to potent anti-cancer medications.[2][3] This guide will illuminate the critical role of this molecule, providing a comprehensive overview of its synthesis and its strategic application in the development of life-saving medicines.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2-Methyl-3-nitrobenzoic acid is fundamental to its effective use in synthesis. These properties dictate its reactivity, solubility, and handling requirements.

PropertyValueSource
IUPAC Name 2-Methyl-3-nitrobenzoic acid[4]
Synonyms 3-Nitro-o-toluic acid[5]
CAS Number 1975-50-4[5]
Molecular Formula C₈H₇NO₄[5]
Molecular Weight 181.15 g/mol [5]
Appearance Fine needles or light beige powder[4]
Melting Point 182-184 °C[4]
Solubility Insoluble in water[4]
pKa (Predicted) ~3.5

Synthesis of 2-Methyl-3-nitrobenzoic Acid: A Tale of Two Precursors

The industrial and laboratory-scale synthesis of 2-Methyl-3-nitrobenzoic acid is primarily achieved through two distinct routes, each with its own set of advantages and considerations. The choice of a particular route is often dictated by factors such as the availability of starting materials, desired purity, scalability, and environmental impact.

Route 1: Nitration of m-Toluic Acid

This is a classic electrophilic aromatic substitution reaction. The methyl group of m-toluic acid is an ortho-, para-director, while the carboxylic acid is a meta-director. The nitration occurs primarily at the position ortho to the methyl group and meta to the carboxylic acid group, leading to the desired product.

m_toluic_acid m-Toluic Acid reagents HNO₃ / H₂SO₄ m_toluic_acid->reagents product 2-Methyl-3-nitrobenzoic Acid reagents->product

Caption: Nitration of m-Toluic Acid.

Causality of Experimental Choices: The use of a mixture of nitric acid and sulfuric acid is crucial for the generation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent. The reaction temperature is typically kept low to minimize the formation of by-products.

Experimental Protocol: Nitration of m-Toluic Acid [6]

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid and cool the flask in an ice-salt bath to 0-5 °C.

  • Addition of m-Toluic Acid: Slowly add powdered m-toluic acid to the cooled sulfuric acid with constant stirring, ensuring the temperature does not exceed 10 °C.

  • Nitration: Prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid in a separate beaker, and cool it in an ice bath. Add the cold nitrating mixture dropwise to the stirred solution of m-toluic acid, maintaining the reaction temperature between 5-10 °C.

  • Reaction Completion: After the addition is complete, continue stirring for an additional 1-2 hours at the same temperature.

  • Isolation: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The solid product will precipitate out.

  • Purification: Filter the crude product, wash it thoroughly with cold water until the washings are neutral to litmus paper, and then dry. Recrystallization from an appropriate solvent, such as ethanol-water, can be performed to obtain a high-purity product. A typical yield for this reaction is in the range of 75-85%.[6]

Route 2: Oxidation of 3-Nitro-o-xylene

This route involves the selective oxidation of one of the methyl groups of 3-nitro-o-xylene to a carboxylic acid. This method is often favored in industrial settings due to the ready availability of the starting material.

nitro_xylene 3-Nitro-o-xylene reagents Oxidizing Agent (e.g., O₂, catalyst) nitro_xylene->reagents product 2-Methyl-3-nitrobenzoic Acid reagents->product

Caption: Oxidation of 3-Nitro-o-xylene.

Causality of Experimental Choices: The choice of oxidizing agent and reaction conditions is critical to achieve selective oxidation of only one methyl group. Stronger oxidizing agents or harsher conditions could lead to the oxidation of both methyl groups, forming the corresponding dicarboxylic acid. A patented method utilizes oxygen in the presence of a catalyst, which offers a more environmentally friendly approach compared to traditional strong oxidants like potassium permanganate or nitric acid.[7]

Experimental Protocol: Catalytic Oxidation of 3-Nitro-o-xylene [7]

  • Reaction Setup: Charge a high-pressure reactor with 3-nitro-o-xylene, an organic solvent (e.g., acetic acid), and a catalyst (e.g., a cobalt or manganese salt).

  • Oxidation: Seal the reactor and introduce oxygen gas to a specific pressure. Heat the reactor to the desired temperature (e.g., 90-100 °C) with constant stirring.

  • Reaction Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

  • Isolation: After the reaction is complete, cool the reactor to room temperature and release the pressure. Filter the reaction mixture to remove the catalyst.

  • Purification: The crude product is then subjected to a work-up procedure, which typically involves an acid-base extraction. The organic solvent is removed, and the residue is dissolved in an aqueous base. The aqueous layer is then washed with an organic solvent to remove any unreacted starting material. Finally, the aqueous layer is acidified to precipitate the 2-Methyl-3-nitrobenzoic acid, which is then filtered, washed, and dried. This method can achieve yields of up to 80%.[7]

Key Chemical Transformations and Their Mechanistic Underpinnings

The synthetic utility of 2-Methyl-3-nitrobenzoic acid stems from the distinct reactivity of its functional groups.

start 2-Methyl-3-nitrobenzoic Acid reduction Reduction of Nitro Group start->reduction esterification Esterification start->esterification amidation Amidation start->amidation amino_acid 2-Amino-3-methylbenzoic Acid reduction->amino_acid ester Methyl 2-methyl-3-nitrobenzoate esterification->ester amide N-Substituted Amide amidation->amide

Caption: Key transformations of 2-Methyl-3-nitrobenzoic Acid.

Reduction of the Nitro Group: Gateway to Amino Derivatives

The reduction of the nitro group to an amino group is arguably the most critical transformation of this intermediate. This opens up a vast array of synthetic possibilities, as the resulting 2-amino-3-methylbenzoic acid is a valuable precursor for the synthesis of various heterocyclic systems, which are prevalent in medicinal chemistry.

Common Reduction Methods:

  • Catalytic Hydrogenation: This is a clean and efficient method, typically employing catalysts such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. The choice of catalyst can be important to avoid unwanted side reactions.

  • Metal-Acid Reduction: A classic and cost-effective method involves the use of a metal such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl). This method is robust and widely used in industrial applications.

Causality of Reagent Choice: The choice between catalytic hydrogenation and metal-acid reduction often depends on the presence of other functional groups in the molecule. Catalytic hydrogenation can sometimes reduce other functionalities, so a milder, more selective method might be necessary.

Esterification and Amidation: Modifying the Carboxylic Acid

The carboxylic acid group can be easily converted into esters or amides. Esterification, for instance, to form methyl 2-methyl-3-nitrobenzoate, is a key step in the synthesis of certain APIs. Amidation with various amines allows for the introduction of diverse substituents, enabling the generation of large compound libraries for drug discovery.

Application in the Synthesis of Active Pharmaceutical Ingredients (APIs)

The true measure of a pharmaceutical intermediate's value is its successful application in the synthesis of drugs. 2-Methyl-3-nitrobenzoic acid has proven its worth in the synthesis of several important APIs.

Synthesis of Lenalidomide: An Anti-Cancer Agent

Lenalidomide is an immunomodulatory drug used in the treatment of multiple myeloma and other cancers. A key step in its synthesis involves the use of 2-Methyl-3-nitrobenzoic acid.

start 2-Methyl-3-nitrobenzoic Acid step1 Esterification start->step1 intermediate1 Methyl 2-methyl-3-nitrobenzoate step1->intermediate1 step2 Bromination intermediate1->step2 intermediate2 Methyl 2-(bromomethyl)-3-nitrobenzoate step2->intermediate2 step3 Cyclization & Reduction intermediate2->step3 lenalidomide Lenalidomide step3->lenalidomide

Caption: Synthetic pathway to Lenalidomide.

The synthesis begins with the esterification of 2-Methyl-3-nitrobenzoic acid to methyl 2-methyl-3-nitrobenzoate. The methyl group is then brominated, followed by a series of reactions including cyclization and reduction of the nitro group to afford the final Lenalidomide molecule.

A Proposed Route to Tolfenamic Acid Precursors: An Anti-inflammatory Drug

Tolfenamic acid is a nonsteroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation.[8] While not a direct precursor, 2-Methyl-3-nitrobenzoic acid can be strategically modified to synthesize key intermediates for Tolfenamic acid. The synthesis of Tolfenamic acid typically involves the condensation of a substituted anthranilic acid derivative with a substituted aniline.[1][2][3][9][10] A plausible synthetic route starting from 2-Methyl-3-nitrobenzoic acid would involve the following key transformations:

  • Reduction of the nitro group to yield 2-amino-3-methylbenzoic acid.

  • Halogenation of the aromatic ring, for example, chlorination, to introduce a chlorine atom at the 5-position, yielding 2-amino-5-chloro-3-methylbenzoic acid. This molecule is a close analog of the anthranilic acid derivatives used in Tolfenamic acid synthesis.

This highlights the versatility of 2-Methyl-3-nitrobenzoic acid as a starting material that can be tailored to access a variety of substituted aromatic building blocks.

Precursor to Pitofenone Hydrochloride: An Antispasmodic Agent

Pitofenone is an antispasmodic drug used to relieve muscle spasms.[11] 2-Methyl-3-nitrobenzoic acid is a reported intermediate in its synthesis.[12] The structure of Pitofenone contains a substituted benzoyl moiety, for which 2-Methyl-3-nitrobenzoic acid serves as a logical starting point after appropriate functional group manipulations.

Conclusion: A Versatile and Indispensable Intermediate

2-Methyl-3-nitrobenzoic acid is a testament to the crucial role of well-designed intermediates in modern pharmaceutical synthesis. Its strategically placed functional groups allow for a high degree of synthetic flexibility, enabling the efficient construction of complex and diverse molecular architectures. From anti-cancer agents like Lenalidomide to anti-inflammatory drugs and antispasmodics, the applications of this versatile building block are a clear indication of its importance in the ongoing quest for new and improved therapeutics. A thorough understanding of its synthesis, reactivity, and applications, as detailed in this guide, is essential for any scientist working at the forefront of drug discovery and development.

References

An In-depth Technical Guide to the Discovery and History of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 2,6-dichloro-5-fluoropyridin-3-amine, a pivotal intermediate in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthetic pathways, and its significant applications, particularly in the development of targeted therapeutics.

Introduction: A Versatile Scaffold in Modern Drug Discovery

2,6-Dichloro-5-fluoropyridin-3-amine, with the CAS Registry Number 152840-65-8, is a halogenated pyridine derivative that has garnered significant attention in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern—two chlorine atoms at positions 2 and 6, a fluorine atom at position 5, and an amine group at position 3—imparts a distinct reactivity profile, making it a valuable building block for complex molecular architectures.[1] This compound serves as a critical intermediate in the synthesis of a variety of bioactive molecules, including potent kinase inhibitors for cancer therapy.[1][2]

The strategic placement of halogen atoms significantly influences the electronic properties of the pyridine ring, rendering it susceptible to a range of chemical transformations. This guide will elucidate the scientific journey of this compound, from its conceptualization through its synthesis and application, providing a foundational understanding for its use in research and development.

Physicochemical Properties

A summary of the key physicochemical properties of 2,6-dichloro-5-fluoropyridin-3-amine is presented in the table below.

PropertyValueReference
CAS Number 152840-65-8[1]
Molecular Formula C₅H₃Cl₂FN₂[1]
Molecular Weight 181.00 g/mol [1]
Density 1.6 ± 0.1 g/cm³[3]
Boiling Point 295.7 ± 35.0 °C[3]
Flash Point 132.7 ± 25.9 °C[3]

Historical Perspective and Discovery

The discovery of 2,6-dichloro-5-fluoropyridin-3-amine is intrinsically linked to the development of its chemical precursors. While a singular "discovery" paper for the amine itself is not readily apparent in the public domain, its emergence can be traced through the patent literature focused on the synthesis of related fluorinated nicotinic acid derivatives. A key milestone in this timeline is the European Patent EP0333020A2, filed in 1989, which details the synthesis of a crucial intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine. This patent laid the groundwork for accessing a range of 3-substituted-2,6-dichloro-5-fluoropyridines, including the title amine.

The development of synthetic routes to this class of compounds was driven by the need for advanced intermediates in the preparation of naphthyridine antibacterial agents and other complex pharmaceuticals. The innovative synthetic strategies outlined in these early patents provided the chemical toolbox necessary for the eventual synthesis of 2,6-dichloro-5-fluoropyridin-3-amine.

Synthetic Pathways and Methodologies

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine is a multi-step process that hinges on the preparation of a key intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine. From this intermediate, two primary routes lead to the desired amine: the Hofmann rearrangement of the corresponding amide and the Curtius rearrangement of the corresponding acyl azide.

Part 1: Synthesis of the Key Intermediate: 2,6-dichloro-3-cyano-5-fluoropyridine

The synthesis of this critical precursor is a well-established three-step process:

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

This initial step involves a condensation reaction between ethyl formate and cyanoacetamide in a nonpolar solvent such as toluene.[1] The reaction is typically conducted at controlled temperatures below 30°C to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine as a solid precipitate.[1]

Step 2: Chlorination to 2,6-dichloro-3-cyano-5-fluoropyridine

The dihydroxy intermediate is then subjected to chlorination to replace the hydroxyl groups with chlorine atoms. This is achieved by treating the compound with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) under reflux conditions.[1] This step yields the key intermediate, 2,6-dichloro-3-cyano-5-fluoropyridine.[1]

G cluster_0 Synthesis of 2,6-dichloro-3-cyano-5-fluoropyridine Ethyl Formate + Cyanoacetamide Ethyl Formate + Cyanoacetamide 2,6-Dihydroxy-3-cyano-5-fluoropyridine 2,6-Dihydroxy-3-cyano-5-fluoropyridine 2,6-dichloro-3-cyano-5-fluoropyridine 2,6-dichloro-3-cyano-5-fluoropyridine

Part 2: Conversion to 2,6-Dichloro-5-fluoropyridin-3-amine

With the key nitrile intermediate in hand, the final conversion to the amine can be accomplished through two primary, reliable methodologies:

Method A: Hofmann Rearrangement of 2,6-Dichloro-5-fluoronicotinamide

The Hofmann rearrangement provides a classic and efficient route to primary amines from primary amides with the loss of one carbon atom.[4]

Step 2a (i): Hydrolysis of the Nitrile to the Amide

First, the nitrile group of 2,6-dichloro-3-cyano-5-fluoropyridine is hydrolyzed to the corresponding primary amide, 2,6-dichloro-5-fluoronicotinamide. This can be achieved by heating the nitrile in concentrated sulfuric acid.[5]

Step 2a (ii): Hofmann Rearrangement

The resulting amide is then treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to induce the Hofmann rearrangement.[3][4] The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the final amine product, 2,6-dichloro-5-fluoropyridin-3-amine.[4]

Experimental Protocol: Hofmann Rearrangement (General Procedure)

  • To a solution of 2,6-dichloro-5-fluoronicotinamide in a suitable solvent (e.g., methanol), add a solution of sodium hypobromite (prepared in situ from bromine and sodium hydroxide).

  • Heat the reaction mixture to reflux for a specified period.

  • After completion of the reaction (monitored by TLC or LC-MS), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Purify the crude product by column chromatography or recrystallization to obtain 2,6-dichloro-5-fluoropyridin-3-amine.

Method B: Curtius Rearrangement of 2,6-Dichloro-5-fluoronicotinoyl Azide

The Curtius rearrangement offers an alternative pathway to the amine from a carboxylic acid via an acyl azide intermediate.[6]

Step 2b (i): Hydrolysis of the Nitrile to the Carboxylic Acid

The nitrile, 2,6-dichloro-3-cyano-5-fluoropyridine, is first hydrolyzed to 2,6-dichloro-5-fluoronicotinic acid. This is typically accomplished by heating with a strong acid, such as a mixture of sulfuric and hydrochloric acids.

Step 2b (ii): Formation of the Acyl Azide

The carboxylic acid is then converted to the corresponding acyl azide. A common method involves treating the acid with diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine.[7]

Step 2b (iii): Curtius Rearrangement

The acyl azide is then thermally rearranged to the isocyanate, with the loss of nitrogen gas.[6] This isocyanate is subsequently hydrolyzed to yield 2,6-dichloro-5-fluoropyridin-3-amine.[6]

Experimental Protocol: Curtius Rearrangement (General Procedure)

  • To a stirred solution of 2,6-dichloro-5-fluoronicotinic acid in an inert solvent (e.g., toluene), add triethylamine and diphenylphosphoryl azide (DPPA) at room temperature.

  • After a short stirring period, heat the mixture to reflux to facilitate the rearrangement of the in-situ formed acyl azide to the isocyanate.

  • Cool the reaction mixture and add a nucleophile (e.g., water or an alcohol like tert-butanol to form a stable carbamate intermediate).

  • If a carbamate is formed, it can be subsequently hydrolyzed under acidic or basic conditions to yield the final amine.

  • Work-up the reaction mixture by extraction with an organic solvent.

  • Purify the product by column chromatography or recrystallization.

G cluster_1 Synthetic Routes to 2,6-Dichloro-5-fluoropyridin-3-amine Nitrile 2,6-dichloro-3-cyano-5-fluoropyridine Amide 2,6-dichloro-5-fluoronicotinamide Acid 2,6-dichloro-5-fluoronicotinic acid Amine 2,6-Dichloro-5-fluoropyridin-3-amine

Applications in Drug Discovery and Medicinal Chemistry

2,6-Dichloro-5-fluoropyridin-3-amine is a highly sought-after intermediate in the synthesis of targeted therapeutics, particularly in the realm of oncology. Its structural features allow it to serve as a versatile scaffold for the development of potent and selective kinase inhibitors.

Key Intermediate in the Synthesis of Kinase Inhibitors

Kinase inhibitors are a major class of anti-cancer drugs that function by blocking the action of specific protein kinases, which are enzymes that play a crucial role in cell signaling, growth, and division. The pyridine core of 2,6-dichloro-5-fluoropyridin-3-amine can mimic the hinge-binding motif of ATP, the natural substrate for kinases, allowing for the design of inhibitors that bind to the ATP-binding site of the enzyme.

A notable example of its application is in the synthesis of inhibitors for KRAS G12C, a mutated protein found in several types of cancer, including pancreatic, lung, and colorectal cancers.[7] The unique substitution pattern of 2,6-dichloro-5-fluoropyridin-3-amine allows for the strategic introduction of various functional groups to optimize binding affinity, selectivity, and pharmacokinetic properties of the final drug candidate.

The development of novel cyclin-dependent kinase (CDK) inhibitors, which are crucial for cell cycle regulation, has also utilized aminopyridine scaffolds.[2] The structural features of 2,6-dichloro-5-fluoropyridin-3-amine make it an attractive starting point for the design of new CDK inhibitors.

Conclusion

2,6-Dichloro-5-fluoropyridin-3-amine has emerged as a cornerstone intermediate in the synthesis of complex, biologically active molecules. Its discovery and the development of its synthetic routes have been driven by the relentless pursuit of novel therapeutics. The robust and versatile synthetic pathways to this compound, coupled with its strategic importance in the design of kinase inhibitors and other drug candidates, ensure its continued relevance in the field of medicinal chemistry. This guide has provided a comprehensive overview of its history, synthesis, and applications, offering a valuable resource for scientists and researchers dedicated to the advancement of drug discovery.

References

Methodological & Application

protocol for Pd-catalyzed cross-coupling using 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Palladium-Catalyzed Cross-Coupling Reactions of 2,6-Dichloro-5-fluoropyridin-3-amine

Introduction: The Strategic Value of a Polysubstituted Pyridine Building Block

In the landscape of modern drug discovery and development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of medicinal chemistry. 2,6-Dichloro-5-fluoropyridin-3-amine has emerged as a critical intermediate, offering a synthetically versatile platform for constructing complex molecular architectures.[1][2] Its pyridine core is a privileged structure in numerous pharmaceuticals, while the distinct electronic nature and positioning of its substituents—two chloro atoms, a fluoro group, and an amine—provide multiple handles for selective modification.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and Sonogashira coupling, are indispensable tools for forging carbon-nitrogen (C-N) and carbon-carbon (C-C) bonds.[3][4][5] Applying these powerful transformations to a polyfunctionalized substrate like 2,6-dichloro-5-fluoropyridin-3-amine requires a nuanced understanding of the interplay between catalyst, ligand, and substrate to navigate the inherent challenge of regioselectivity.[6][7]

This guide provides an in-depth exploration of palladium-catalyzed cross-coupling protocols using this key building block. It moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering researchers to not only replicate these methods but also to rationally optimize them for their specific synthetic targets.

The Critical Challenge: Understanding and Controlling Regioselectivity

The primary synthetic question when functionalizing 2,6-dichloro-5-fluoropyridin-3-amine is which of the two chlorine atoms will react. The outcome is governed by a delicate balance of electronic and steric factors.

  • Electronic Influence: In dihalopyridines, the chlorine atom at a position ortho to the ring nitrogen (C2 or C6) is generally more susceptible to oxidative addition by a palladium(0) catalyst.[3][6] This is due to the electron-withdrawing inductive effect of the nitrogen, which makes the adjacent carbon atoms more electrophilic. However, the 2,6-dichloro-5-fluoropyridin-3-amine molecule presents a more complex electronic landscape. The electron-donating amine at C3 and the strongly electron-withdrawing fluorine at C5 modulate the reactivity of the C2 and C6 positions differently.

  • Ligand Control: The choice of phosphine ligand is arguably the most powerful tool for directing regioselectivity.[7] Bulky, electron-rich ligands, such as the biarylphosphines developed by the Buchwald group (e.g., XPhos, SPhos) or chelating ligands like Xantphos, can create a sterically demanding environment around the palladium center.[8][9] This steric hindrance can override inherent electronic preferences, forcing the catalyst to engage with the less sterically encumbered C-Cl bond, thus providing a lever for selective functionalization.[10]

The following sections detail protocols for key cross-coupling reactions, grounded in these fundamental principles.

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a premier method for constructing aryl-amine bonds, offering broad substrate scope and functional group tolerance.[4][11] When applied to 2,6-dichloro-5-fluoropyridin-3-amine, it allows for the selective introduction of a second nitrogen-based substituent, a common motif in pharmacologically active compounds.

Catalytic Cycle Overview

The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the aryl chloride to the Pd(0) center, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[8][12]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Amination Catalytic Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex amine_coord Amine Coordination pd2_complex->amine_coord HNR¹R² pd2_amine_complex [L-Pd(II)(Ar)(HNR¹R²)]⁺Cl⁻ amine_coord->pd2_amine_complex deprotonation Deprotonation (Base) pd2_amine_complex->deprotonation pd2_amido_complex L-Pd(II)(Ar)(NR¹R²) deprotonation->pd2_amido_complex red_elim Reductive Elimination pd2_amido_complex->red_elim red_elim->pd0 Ar-NR¹R²

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Detailed Experimental Protocol: Mono-Amination

This protocol is a general starting point and may require optimization based on the specific amine coupling partner.

  • Reaction Setup: To a dry Schlenk flask, add 2,6-dichloro-5-fluoropyridin-3-amine (1.0 equiv.), the desired amine (1.2 equiv.), and a strong, non-nucleophilic base such as sodium tert-butoxide (1.4 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Preparation: In a separate vial under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the appropriate phosphine ligand (e.g., Xantphos, 2-4 mol%). Add anhydrous, deoxygenated solvent (e.g., toluene or dioxane, ~0.1 M concentration relative to the substrate) and stir for 10 minutes to form the active catalyst solution.

  • Reaction Initiation: Transfer the catalyst solution to the Schlenk flask containing the substrate, amine, and base via syringe.

  • Heating and Monitoring: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 12-24 hours.[3]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous ammonium chloride.[3]

  • Extraction and Purification: Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3][12] Purify the crude product by column chromatography on silica gel.

Table 1: Representative Conditions for Buchwald-Hartwig Amination
EntryAmine PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Notes
1MorpholinePd(OAc)₂ (2)Xantphos (4)Cs₂CO₃ (1.5)Dioxane100Xantphos is often effective for coupling with secondary cyclic amines.[7][13]
2AnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBu (1.4)Toluene110Bulky biarylphosphine ligands like XPhos are excellent for challenging couplings.[8]
3BenzylaminePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)t-Amyl alcohol100RuPhos is a robust ligand for coupling primary amines.[14]

Note: The data presented are based on general protocols for similar substrates and require optimization for 2,6-dichloro-5-fluoropyridin-3-amine.

Suzuki-Miyaura Coupling: Constructing C-C Bonds

The Suzuki-Miyaura coupling is a highly versatile and widely used reaction for forming C-C bonds between organohalides and organoboron compounds, valued for its mild conditions and the stability of the boronic acid reagents.[3][15]

Catalytic Cycle Overview

The cycle involves oxidative addition of the aryl chloride to Pd(0), followed by transmetalation with the boronic acid (activated by a base) to form an arylpalladium(II) intermediate. Reductive elimination then yields the biaryl product and regenerates the Pd(0) catalyst.[16]

Suzuki_Miyaura_Cycle Suzuki-Miyaura Coupling Catalytic Cycle pd0 L-Pd(0) ox_add Oxidative Addition pd0->ox_add Ar-Cl pd2_complex L-Pd(II)(Ar)(Cl) ox_add->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation Ar'-B(OH)₂ (Base) pd2_aryl_complex L-Pd(II)(Ar)(Ar') transmetalation->pd2_aryl_complex red_elim Reductive Elimination pd2_aryl_complex->red_elim red_elim->pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Detailed Experimental Protocol: Mono-Arylation

This protocol is adapted for selective coupling, with ligand choice being paramount for controlling regioselectivity.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine 2,6-dichloro-5-fluoropyridin-3-amine (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a base such as potassium phosphate (2.0 equiv.).[16]

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the selected ligand (e.g., SPhos for C2-selectivity, 4 mol%) in a portion of the anhydrous organic solvent (e.g., 1,4-dioxane).[16]

  • Solvent Addition: Add the bulk of the anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 5:1 ratio) to the Schlenk flask containing the reagents.[16]

  • Reaction Initiation: Add the catalyst premix to the reaction mixture via syringe.

  • Heating and Monitoring: Heat the reaction to 100 °C with vigorous stirring. Monitor progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.[16]

  • Work-up and Purification: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.[16]

Table 2: Representative Conditions for Suzuki-Miyaura Coupling
EntryBoronic Acid PartnerPd Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Expected Selectivity
1Phenylboronic AcidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (2.0)Dioxane/H₂O (4:1)100C2/C6 selective[16]
24-Methoxyphenylboronic AcidPd(PPh₃)₄ (3)-K₂CO₃ (2.0)Toluene/H₂O (4:1)100May yield mixtures; ligand screening is advised.
33-Thienylboronic AcidPdCl₂(dppf) (3)-Na₂CO₃ (2.0)DME/H₂O (4:1)90Dppf is a robust ligand for heteroaryl couplings.

Note: Selectivity is highly dependent on the ligand and substrate. The use of bulky biarylphosphine ligands like SPhos generally favors coupling at the more activated C2/C6 positions.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful and direct method for installing alkynyl groups onto aryl halides, forming a C(sp²)-C(sp) bond.[5] This reaction typically employs a dual-catalyst system of palladium and copper(I).[5][12]

Catalytic Cycle Overview

The process involves two interconnected cycles. In the palladium cycle, oxidative addition of the aryl chloride to Pd(0) occurs. In the copper cycle, the terminal alkyne reacts with the Cu(I) salt to form a copper acetylide. This species then undergoes transmetalation with the Pd(II)-aryl complex. Reductive elimination from palladium releases the alkynylated product.[5]

Sonogashira_Cycle Sonogashira Coupling Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_ox Oxidative Addition pd0->pd_ox Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ pd_ox->pd_complex pd_trans Transmetalation pd_complex->pd_trans pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_trans->pd_alkyne pd_re Reductive Elimination pd_alkyne->pd_re pd_re->pd0 Ar-C≡CR cu_salt Cu(I)Cl cu_acetylide Cu(I)-C≡CR cu_salt->cu_acetylide H-C≡CR Base cu_acetylide->pd_trans from Cu Cycle cu_acetylide->cu_salt + Base·HCl

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Detailed Experimental Protocol: Mono-Alkynylation

This protocol is a classic setup for Sonogashira couplings. Copper-free variations exist but often require specialized ligands or conditions.[17]

  • Reaction Setup: To a Schlenk flask, add 2,6-dichloro-5-fluoropyridin-3-amine (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper(I) co-catalyst (e.g., CuI, 3-5 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Add a suitable solvent, which is often also the base (e.g., triethylamine, Et₃N), or use a solvent mixture like THF/Et₃N (2:1).[18] Add the terminal alkyne (1.1 equiv.) dropwise to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. Gentle heating (e.g., to 40-60 °C) may be required for less reactive substrates. Reactions are often complete in 2-16 hours.[18]

  • Work-up and Purification: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the amine salt. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling
EntryAlkyne PartnerPd Catalyst (mol%)Cu(I) Salt (mol%)Base/SolventTemp
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (3)Et₃NRT
21-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)CuI (30)THF/Et₃N (2:1)RT[18]
3Propargyl alcoholPdCl₂(dppf) (3)CuI (5)Diisopropylamine50 °C

Note: Catalyst loadings can sometimes be high for chloro-substrates, and optimization is recommended.

General Experimental Workflow

The successful execution of any cross-coupling reaction relies on a systematic and rigorous workflow. Careful attention to inert atmosphere techniques and reagent purity is paramount for reproducibility and high yields.

Experimental_Workflow General Cross-Coupling Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification prep_glass Dry Glassware setup Assemble Under Inert Atmosphere prep_glass->setup prep_reagents Purify/Degas Reagents & Solvents prep_reagents->setup catalyst Prepare/Add Catalyst Solution setup->catalyst run Heat & Stir (e.g., 12-24h) catalyst->run monitor Monitor Progress (TLC, LC-MS) run->monitor quench Cool & Quench monitor->quench Reaction Complete extract Aqueous Work-up & Extraction quench->extract purify Column Chromatography extract->purify analyze Characterization (NMR, MS) purify->analyze

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

Conclusion

2,6-Dichloro-5-fluoropyridin-3-amine is a potent and adaptable building block for accessing novel chemical matter. Its successful functionalization via palladium-catalyzed cross-coupling is not a matter of applying a single, universal protocol, but rather a process of rational design based on the desired outcome. By carefully selecting the catalyst, and most importantly the ligand, researchers can effectively control the regioselectivity of C-N and C-C bond formation. The protocols and principles outlined in this guide serve as a robust foundation for scientists and drug development professionals to harness the full synthetic potential of this valuable intermediate, accelerating the discovery of next-generation therapeutics and materials.

References

Application Notes & Protocols: Strategic Use of 2,6-Dichloro-5-fluoropyridin-3-amine in the Synthesis of Advanced Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Strategic Advantage of the Dichlorofluoro-Aminopyridine Scaffold

Protein kinases remain one of the most critical target classes in modern drug discovery, particularly in oncology and inflammatory diseases.[1][2] The development of potent and selective kinase inhibitors often hinges on the rational design of heterocyclic scaffolds that can effectively interact with the ATP-binding site of the target kinase. The aminopyridine core is a well-established "privileged scaffold" in this context, primarily due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase, mimicking the adenine moiety of ATP.[3][4][5]

This guide focuses on a highly functionalized and strategically important building block: 2,6-Dichloro-5-fluoropyridin-3-amine (CAS 152840-65-8). This molecule is not merely another aminopyridine; its unique substitution pattern offers a confluence of chemical properties that make it an invaluable starting material for synthesizing next-generation kinase inhibitors.

  • Orthogonal Reactivity: The two chlorine atoms at the 2- and 6-positions exhibit differential reactivity, allowing for sequential and regioselective functionalization through nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions.[6][7]

  • Electronic Tuning by Fluorine: The electron-withdrawing fluorine atom at the 5-position modulates the electronics of the pyridine ring, enhancing its susceptibility to nucleophilic attack and potentially improving the metabolic stability and binding affinity of the final inhibitor.[5]

  • Core Amine Functionality: The 3-amino group serves as a primary vector for extending the molecule's structure, often forming the core of the final pharmacophore that engages the kinase hinge.

This document provides a detailed exploration of the causality behind its use, field-proven synthetic protocols, and the biological context for inhibitors derived from this versatile scaffold.

Mechanistic Rationale and Synthetic Strategy

The utility of 2,6-Dichloro-5-fluoropyridin-3-amine stems from the ability to leverage its distinct reactive sites to build molecular complexity in a controlled manner. The primary synthetic transformations involve the displacement of the chloro substituents.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, activated by the electron-withdrawing effects of the two chlorine atoms and the fluorine atom, is highly susceptible to SNAr reactions. The chlorine at the 2-position is generally more reactive towards nucleophiles than the one at the 6-position. This allows for the selective introduction of various amine or alcohol nucleophiles, a common strategy for building the core of many kinase inhibitors.[8][9]

Palladium-Catalyzed Cross-Coupling Reactions

Both chloro positions can serve as handles for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura (for C-C bond formation) or Buchwald-Hartwig (for C-N bond formation) couplings. This enables the introduction of a wide array of aryl, heteroaryl, or substituted amine moieties, which are critical for exploring the structure-activity relationship (SAR) and optimizing inhibitor potency and selectivity.[6][7]

The workflow below illustrates the strategic decision-making process when using this building block.

G start 2,6-Dichloro-5-fluoropyridin-3-amine snar Selective S(N)Ar (e.g., with R1-NH2) start->snar Path A (C-N bond) coupling Pd-Catalyzed Cross-Coupling (e.g., Suzuki with R1-B(OH)2) start->coupling Path B (C-C bond) intermediate1 Monosubstituted Intermediate (C2-Functionalized) snar->intermediate1 coupling->intermediate1 coupling2 Second Cross-Coupling (e.g., Buchwald-Hartwig with R2-NH2) intermediate1->coupling2 C-N bond at C6 snar2 Second S(N)Ar (at C6 position) intermediate1->snar2 C-N/C-O bond at C6 final_product Disubstituted Kinase Inhibitor Scaffold coupling2->final_product snar2->final_product G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Scaffold hinge_residue1 Hinge Residue (e.g., Leu, Val) hinge_residue2 Hinge Residue (e.g., Ala, Asp) aminopyridine Aminopyridine Core amine_H H amine_H->hinge_residue2 H-Bond (Donor) pyridine_N N pyridine_N->hinge_residue1 H-Bond (Acceptor)

References

experimental procedure for synthesizing derivatives of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthetic Derivatization of 2,6-Dichloro-5-fluoropyridin-3-amine

Introduction: The Strategic Value of the Halogenated Aminopyridine Scaffold

The 2,6-dichloro-5-fluoropyridin-3-amine core is a highly functionalized heterocyclic building block of significant interest to researchers in pharmaceutical and agrochemical development.[1][2][3] Its pyridine ring is substituted with two reactive chlorine atoms, a fluorine atom, and an amine group, presenting a versatile platform for constructing complex molecular architectures.[1] This scaffold is a critical intermediate for generating diverse libraries of compounds, particularly in the pursuit of novel kinase inhibitors, antibacterial agents, and other biologically active molecules.[1][3]

The strategic placement of halogen atoms at the 2- and 6-positions, which are activated by the ring nitrogen, makes this compound an ideal substrate for a variety of cross-coupling and substitution reactions.[4] This guide provides detailed protocols and technical insights for three primary strategies for derivatization:

  • Palladium-Catalyzed Suzuki-Miyaura Coupling for C-C bond formation.

  • Palladium-Catalyzed Buchwald-Hartwig Amination for C-N bond formation.

  • Nucleophilic Aromatic Substitution (SNAr) for direct displacement of chlorine atoms.

Understanding the reactivity and optimal conditions for modifying this scaffold is crucial for leveraging its full potential in drug discovery and development programs.

Synthetic Strategy 1: C-C Bond Formation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[5] For the 2,6-dichloro-5-fluoropyridin-3-amine substrate, this reaction allows for the introduction of a wide array of aryl and heteroaryl moieties at the chloro-positions, significantly increasing molecular complexity.

Causality of the Reaction: The reaction is catalyzed by a palladium complex, which cycles between Pd(0) and Pd(II) oxidation states.[5] The key steps involve the oxidative addition of the palladium catalyst into the carbon-chlorine bond, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the final product and regenerate the Pd(0) catalyst.[5] The choice of ligand, base, and solvent system is critical for achieving high yields and preventing side reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-R) oa_complex->trans_complex Transmetalation trans_complex->pd0 Reductive Elimination product Ar-R (Product) trans_complex->product sub1 Ar-X (Substrate) sub1->oa_complex sub2 R-B(OH)₂ (Boronic Acid) sub2->trans_complex base Base base->trans_complex Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-X) pd0->oa_complex Oxidative Addition amido_complex Palladium Amido Complex (Ar-Pd(II)L₂-NR₂) oa_complex->amido_complex Amine Coordination & Deprotonation amido_complex->pd0 Reductive Elimination product Ar-NR₂ (Product) amido_complex->product sub1 Ar-X (Substrate) sub1->oa_complex sub2 HNR₂ (Amine) sub2->oa_complex base Base base->oa_complex SNAr_Mechanism start Substrate (Ar-Cl) meisenheimer Meisenheimer Complex (Anionic Intermediate) start->meisenheimer Addition (Rate-Determining) product Product (Ar-Nu) meisenheimer->product Elimination leaving_group Leaving Group (Cl⁻) product->leaving_group nucleophile Nucleophile (Nu⁻) nucleophile->start

References

Application Notes & Protocols for the Large-Scale Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for the large-scale synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride (CAS: 1416351-81-9), a critical intermediate in the pharmaceutical and agrochemical industries.[1] The protocol detailed herein is designed for scalability, robustness, and high purity, addressing common challenges encountered in industrial production, such as byproduct formation and hazardous material handling. We present a multi-step synthetic route commencing from readily available starting materials, proceeding through key chlorinated intermediates, and culminating in the formation of the stable hydrochloride salt. This guide explains the causality behind critical process parameters and provides detailed, step-by-step methodologies for synthesis, purification, and characterization.

Introduction and Strategic Rationale

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of various high-value active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its structural features are leveraged in medicinal chemistry to develop novel anticancer agents and other therapeutics. The hydrochloride salt is often preferred in synthesis due to its enhanced stability and solubility.[1]

The synthetic strategy outlined in this guide was selected for its proven scalability and economic viability. The pathway begins with the construction of the pyridine ring, followed by a robust chlorination step, and concludes with the conversion of a nitrile intermediate to the target primary amine. This approach mitigates many of the challenges associated with direct functionalization of pre-formed pyridine rings, which can suffer from poor regioselectivity and harsh reaction conditions.

Overall Synthetic Pathway

The synthesis is structured as a four-step process, designed for efficient and safe execution on a large scale. The workflow progresses from initial ring formation to the final salt isolation, with each stage optimized for high yield and purity.

Synthetic_Workflow A Step 1: Pyridine Ring Formation (Condensation) B Step 2: Dichlorination (Chlorination Reaction) A->B 2,6-Dihydroxy-3-cyano- 5-fluoropyridine C Step 3: Amine Formation (Nitrile Conversion) B->C 2,6-Dichloro-3-cyano- 5-fluoropyridine D Step 4: Hydrochloride Salt Formation (Acidification) C->D 2,6-Dichloro-5-fluoropyridin- 3-amine (Free Base)

Caption: Overall workflow for the synthesis of the target compound.

Detailed Synthesis Protocols

Safety Precautions

This synthesis involves highly corrosive, toxic, and reactive chemicals, including phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅). All operations must be conducted in a well-ventilated chemical fume hood or an appropriate enclosed reactor system by trained personnel.[2] Personal protective equipment (PPE), including permeation-resistant gloves, chemical splash goggles, a full-face shield, and acid-resistant clothing, is mandatory.[2][3] Emergency shower and eyewash stations must be readily accessible.[4] Phosphorus oxychloride reacts violently with water; therefore, all glassware and equipment must be scrupulously dried, and reactions should be performed under an inert atmosphere (e.g., nitrogen).[3][5]

Step 1: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine

This initial step constructs the core pyridine structure through a condensation reaction.

  • Principle: The reaction proceeds via a condensation of ethyl formate and cyanoacetamide. The choice of a nonpolar solvent like toluene helps control the reaction rate and facilitates product precipitation.

  • Protocol:

    • Charge a suitable reactor with toluene.

    • Add ethyl formate and cyanoacetamide to the reactor.

    • Under controlled agitation, slowly add a base (e.g., sodium methoxide) while maintaining the internal temperature below 30°C to manage the exotherm.

    • After the addition is complete, allow the reaction to stir until completion is confirmed by a suitable analytical method (e.g., HPLC, TLC).

    • Upon completion, the product precipitates as a thick suspension. Dilute the slurry with methanol to improve handling.

    • Isolate the solid product via centrifugation or filtration.

    • Wash the isolated solid with methanol and dry under vacuum to yield 2,6-dihydroxy-3-cyano-5-fluoropyridine.

Step 2: Synthesis of 2,6-Dichloro-3-cyano-5-fluoropyridine

This critical chlorination step replaces the hydroxyl groups with chlorine atoms, a key transformation requiring careful control to minimize byproduct formation.

  • Causality and Control: The use of a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) is a standard and effective method for converting hydroxypyridines to chloropyridines. However, this reaction can produce an undesired 2,4,6-trichloro-3-cyano-5-fluoropyridine byproduct.[6] Maintaining strict temperature control during reflux and precise stoichiometric ratios of the chlorinating agents are crucial to maximize the yield of the desired dichloro product.[6]

  • Protocol:

    • Inert Atmosphere: Ensure the reactor is clean, dry, and purged with nitrogen.

    • Charge the reactor with phosphorus oxychloride (POCl₃), which serves as both a reagent and a solvent.

    • Carefully add the 2,6-dihydroxy-3-cyano-5-fluoropyridine intermediate from Step 1 in portions to control the initial reaction.

    • Slowly add phosphorus pentachloride (PCl₅).

    • Heat the mixture to reflux and maintain this temperature for several hours. Monitor the reaction progress by quenching an aliquot and analyzing via GC or HPLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Work-up: Slowly and carefully quench the reaction mixture by pouring it onto crushed ice with vigorous stirring. This is a highly exothermic and hazardous step due to the violent reaction of residual POCl₃ with water and must be performed with extreme caution in an appropriate setup.[3]

    • The solid product will precipitate from the aqueous mixture.

    • Filter the crude product, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum. The resulting solid is 2,6-dichloro-3-cyano-5-fluoropyridine.

Step 3: Conversion of Nitrile to 2,6-Dichloro-5-fluoropyridin-3-amine

This step converts the cyano group into the target primary amine. Two industrially viable methods are presented: Catalytic Hydrogenation and a Hofmann Rearrangement pathway.

  • Expertise & Rationale: Catalytic hydrogenation is a clean and efficient method for reducing nitriles to amines.[7] It avoids the use of stoichiometric metal hydride reagents, which are often problematic for large-scale waste management. The choice of catalyst (e.g., Palladium on Carbon, Raney Nickel) and solvent can significantly influence reaction efficiency and selectivity.

  • Protocol:

    • Charge a hydrogenation-rated autoclave with 2,6-dichloro-3-cyano-5-fluoropyridine and a suitable solvent (e.g., methanol, ethanol).

    • Add a catalytic amount of a suitable hydrogenation catalyst (e.g., 5% Pd/C or Raney Nickel). An acidic additive may be used to prevent the formation of secondary amine byproducts.

    • Seal the autoclave, purge with nitrogen, and then pressurize with hydrogen gas to the desired pressure (e.g., 50-100 psi).

    • Heat the reaction mixture to a moderate temperature (e.g., 40-60°C) with vigorous agitation.

    • Monitor the reaction by observing hydrogen uptake and periodic sampling for analysis.

    • Upon completion, cool the reactor, vent the hydrogen, and purge with nitrogen.

    • Filter the reaction mixture through a bed of celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,6-Dichloro-5-fluoropyridin-3-amine free base.

  • Trustworthiness & Logic: This two-step sequence first hydrolyzes the nitrile to an amide, followed by a classic Hofmann rearrangement. This is a highly reliable and well-understood transformation, providing an excellent alternative to direct reduction.

  • Protocol - Part I (Nitrile to Amide):

    • Charge a reactor with concentrated sulfuric acid.

    • Slowly add 2,6-dichloro-3-cyano-5-fluoropyridine while maintaining a controlled temperature.

    • Gently heat the mixture (e.g., to 60-65°C) for approximately one hour.

    • Cool the reaction and carefully pour it into a mixture of ice water and a suitable organic solvent (e.g., ethyl acetate) for extraction.

    • Separate the organic phase, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield 2,6-dichloro-5-fluoronicotinamide.

  • Protocol - Part II (Amide to Amine):

    • Prepare a fresh solution of sodium hypobromite or sodium hypochlorite by adding bromine or bleach to a cold aqueous solution of sodium hydroxide.

    • Add the 2,6-dichloro-5-fluoronicotinamide to the cold hypohalite solution.

    • Slowly warm the reaction mixture. The rearrangement is typically exothermic and requires careful temperature control.

    • Once the reaction is complete, the product can be isolated by extraction with an organic solvent.

    • Wash, dry, and concentrate the organic extracts to yield the crude free base.

Step 4: Formation of Hydrochloride Salt

This final step converts the free base into its more stable and handleable hydrochloride salt.

  • Protocol:

    • Dissolve the crude 2,6-Dichloro-5-fluoropyridin-3-amine free base from Step 3 in a suitable solvent, such as isopropanol or ethyl acetate.

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol) with stirring.

    • The hydrochloride salt will precipitate out of the solution.

    • Cool the slurry to maximize precipitation.

    • Filter the solid product, wash with a small amount of cold solvent, and dry under vacuum at a moderate temperature (e.g., 40-50°C) to yield the final this compound.

Process Logic and Quality Control

The protocol is designed as a self-validating system where the purity of each intermediate is crucial for the success of the subsequent step. In-process controls are essential for a successful large-scale campaign.

Caption: Logical flow of the process with integrated quality control points.

Summary of Key Data

StepKey TransformationTypical YieldPurity Target (Intermediate)Critical Parameters
1 Ring Formation85-95%>98% (HPLC)Temperature control (<30°C), Base addition rate
2 Dichlorination70-85%>97% (GC)Reagent stoichiometry, Reflux temperature, Safe quench
3 Amine Formation80-90%>99% (HPLC)Catalyst activity, H₂ pressure, Temperature
4 Salt Formation95-99%>99.5% (HPLC Assay)pH control, Crystallization temperature

References

Application Notes and Protocols for the Characterization of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Dichloro-5-fluoropyridin-3-amine is a halogenated pyridine derivative with the molecular formula C₅H₃Cl₂FN₂ and a molecular weight of approximately 181.0 g/mol .[1] This compound serves as a critical intermediate in the synthesis of pharmaceuticals and agrochemicals, making its comprehensive characterization essential for quality control, process optimization, and regulatory compliance. The presence of chlorine, fluorine, and amine functionalities on the pyridine ring imparts unique chemical properties that necessitate robust and specific analytical methods for its identification, purity assessment, and quantification.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the analytical techniques for characterizing 2,6-Dichloro-5-fluoropyridin-3-amine. The protocols herein are designed with scientific integrity at their core, emphasizing the rationale behind experimental choices and adherence to established validation principles as outlined by the International Council for Harmonisation (ICH).[2][3][4][5]

Physicochemical Properties

A thorough understanding of the physicochemical properties of 2,6-Dichloro-5-fluoropyridin-3-amine is fundamental for the development of appropriate analytical methods.

PropertyValueSource
CAS Number 152840-65-8Internal Data
Molecular Formula C₅H₃Cl₂FN₂[1]
Molecular Weight ~181.0 g/mol [1]
Boiling Point 295.7 ± 35.0 °C[1]
Density 1.6 ± 0.1 g/cm³[1]
Solubility Sparingly soluble in water; soluble in polar aprotic solvents (e.g., DMF, DMSO) and chlorinated solvents (e.g., CH₂Cl₂).[1]

Chromatographic Analysis

Chromatographic techniques are indispensable for the separation, identification, and quantification of 2,6-Dichloro-5-fluoropyridin-3-amine and its potential impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like 2,6-Dichloro-5-fluoropyridin-3-amine.

Rationale for Method Development:

The selection of the stationary phase, mobile phase, and detector is critical for achieving optimal separation and sensitivity. A reversed-phase C18 column is a suitable starting point due to the moderate polarity of the analyte. The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol), should be optimized to achieve a good peak shape and retention time. UV detection is appropriate given the aromatic nature of the pyridine ring.

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Acquisition & Analysis Standard_Prep Prepare Standard Solution (in Mobile Phase Diluent) Injector Autosampler/Injector Standard_Prep->Injector Sample_Prep Prepare Sample Solution (in Mobile Phase Diluent) Sample_Prep->Injector Mobile_Phase_Prep Prepare & Degas Mobile Phase Pump Pump Mobile_Phase_Prep->Pump Pump->Injector Column C18 Column Injector->Column Detector UV Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Integrate Peaks Chromatogram->Integration Quantification Quantify Analyte Integration->Quantification

Caption: Workflow for HPLC analysis of 2,6-Dichloro-5-fluoropyridin-3-amine.

Protocol for HPLC Analysis:

1. Instrumentation and Columns:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Materials:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or Ammonium acetate (for mobile phase modification)

  • 2,6-Dichloro-5-fluoropyridin-3-amine reference standard

3. Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Filter and degas the mobile phases before use.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water). This yields a stock solution of 100 µg/mL.

  • Prepare working standards by serial dilution of the stock solution.

5. Sample Solution Preparation:

  • Accurately weigh a sample containing an appropriate amount of the analyte and prepare as described for the standard solution.

6. Chromatographic Conditions (Starting Point):

ParameterCondition
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Gradient Elution 0-2 min: 30% B; 2-15 min: 30-80% B; 15-17 min: 80% B; 17-18 min: 80-30% B; 18-25 min: 30% B

7. Data Analysis:

  • Identify the peak corresponding to 2,6-Dichloro-5-fluoropyridin-3-amine by comparing the retention time with that of the reference standard.

  • Quantify the analyte using an external standard calibration curve.

Method Validation (as per ICH Q2(R2) Guidelines): [2][3][4][5]

A crucial aspect of ensuring the reliability of the analytical data is the validation of the HPLC method. The following parameters should be assessed:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This can be demonstrated by analyzing a placebo (matrix without the analyte) and spiked samples.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 5-6 concentrations.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Gas Chromatography (GC)

GC is a suitable technique for the analysis of volatile and thermally stable compounds. Given the boiling point of 2,6-Dichloro-5-fluoropyridin-3-amine, GC can be employed for its characterization, particularly for assessing volatile impurities.

Rationale for Method Development:

The choice of a GC column (stationary phase) is paramount for achieving a good separation. A mid-polarity stationary phase, such as one containing phenyl and cyanopropyl functional groups, is a good starting point to effectively separate the polar analyte from potential non-polar and polar impurities.[6][7] A flame ionization detector (FID) is a suitable general-purpose detector, while a mass spectrometer (MS) can provide definitive identification of the analyte and its impurities.

Protocol for GC Analysis:

1. Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a column oven, and an FID or MS detector.

  • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) with a mid-polarity stationary phase (e.g., 5% phenyl - 95% dimethylpolysiloxane).

2. Reagents and Materials:

  • Suitable solvent for sample dissolution (e.g., Dichloromethane, HPLC grade)

  • 2,6-Dichloro-5-fluoropyridin-3-amine reference standard

  • Carrier gas (Helium or Hydrogen, high purity)

3. Standard and Sample Preparation:

  • Prepare stock and working standard solutions in the chosen solvent.

  • Prepare the sample solution at a similar concentration.

4. Chromatographic Conditions (Starting Point):

ParameterCondition
Injector Temperature 250 °C
Injection Mode Split (e.g., 50:1)
Injection Volume 1 µL
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Temperature Program Initial: 100 °C (hold 2 min), Ramp: 10 °C/min to 250 °C (hold 5 min)
Detector Temperature (FID) 280 °C

5. Data Analysis:

  • Identify the analyte peak by retention time comparison with the standard.

  • Quantify using an external or internal standard method.

Spectroscopic Analysis

Spectroscopic techniques provide valuable information about the molecular structure and functional groups present in 2,6-Dichloro-5-fluoropyridin-3-amine.

Mass Spectrometry (MS)

MS is a powerful tool for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. When coupled with a chromatographic technique (GC-MS or LC-MS), it provides a high degree of specificity.

Expected Fragmentation Pattern:

The mass spectrum of 2,6-Dichloro-5-fluoropyridin-3-amine is expected to show a molecular ion peak (M+) corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules and cleavage of the C-N bond.[8][9][10][11][12] Alpha-cleavage is a predominant fragmentation mode for aliphatic amines, and while this is an aromatic amine, fragmentation adjacent to the amine group is still possible.

Logical Flow of Mass Spectrometry Analysis

MS_Analysis cluster_intro Sample Introduction cluster_ms Mass Spectrometer cluster_output Data Output & Interpretation Sample_Intro Direct Infusion or Chromatographic Separation (LC/GC) Ionization Ionization Source (e.g., ESI, EI) Sample_Intro->Ionization Mass_Analyzer Mass Analyzer (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detector_MS Detector Mass_Analyzer->Detector_MS Mass_Spectrum Generate Mass Spectrum Detector_MS->Mass_Spectrum Interpretation_MS Interpret Molecular Ion & Fragmentation Mass_Spectrum->Interpretation_MS Structure_Elucidation Confirm Structure Interpretation_MS->Structure_Elucidation

Caption: A simplified workflow for mass spectrometric analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. ¹H, ¹³C, and ¹⁹F NMR spectra will provide detailed information about the chemical environment of the hydrogen, carbon, and fluorine atoms in the molecule.

Expected Spectral Features:

  • ¹H NMR: The spectrum will likely show a singlet for the aromatic proton on the pyridine ring and a broad singlet for the amine protons. The chemical shifts will be influenced by the electron-withdrawing effects of the chlorine and fluorine atoms.

  • ¹³C NMR: The spectrum will show five distinct signals for the five carbon atoms in the pyridine ring. The chemical shifts of the carbons bonded to the halogens and the nitrogen atom will be significantly affected.[13][14][15][16][17][18]

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be characteristic of a fluorine atom attached to an aromatic ring.[19][20][21]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H Stretch (Primary Aromatic Amine) 3500-3300Two bands, typically sharp
N-H Bend (Primary Amine) 1650-1580Medium to strong absorption
C=C and C=N Stretch (Aromatic Ring) 1600-1450Multiple sharp bands
C-N Stretch (Aromatic Amine) 1335-1250Strong absorption
C-Cl Stretch 850-550Strong absorption
C-F Stretch 1400-1000Strong absorption

Note: The exact positions of the peaks can be influenced by the overall molecular structure.[22][23][24][25][26]

Conclusion

The analytical techniques and protocols detailed in this guide provide a comprehensive framework for the characterization of 2,6-Dichloro-5-fluoropyridin-3-amine. A combination of chromatographic and spectroscopic methods is recommended for a thorough analysis, ensuring the identity, purity, and quality of this important chemical intermediate. Adherence to the principles of method validation is paramount for generating reliable and scientifically sound data that meets regulatory expectations.

References

Application Notes and Protocols for the Synthesis of Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Synthesis in Modern Agriculture

The ever-increasing global population presents a formidable challenge: to produce more food from finite resources. Agrochemicals, including herbicides, insecticides, and fungicides, are indispensable tools for modern agriculture, safeguarding crop yields and ensuring food security.[1] The efficacy, safety, and environmental impact of these vital compounds are intrinsically linked to their chemical synthesis. Cutting-edge developments in synthetic chemistry are crucial for tackling challenges like pest resistance, stringent regulatory requirements, and the need for more sustainable and cost-effective active ingredients.[1][2]

This guide provides an in-depth exploration of advanced synthetic methodologies applicable to the discovery and development of next-generation agrochemicals. We will delve into the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. The protocols described herein are designed as self-validating systems, grounded in authoritative scientific literature.

I. Green Chemistry in Agrochemical Synthesis: A Paradigm Shift

The principles of green chemistry are increasingly vital in the agrochemical industry to minimize environmental impact and enhance operational safety.[3] This philosophy encourages the use of renewable feedstocks, energy-efficient processes, and the design of biodegradable products.[3] A key aspect is the development of eco-friendly pesticides derived from natural sources or synthesized using sustainable methods.[4][5]

Application Note: Nanoparticles in Eco-Friendly Formulations

Nanotechnology offers a promising avenue for developing more effective and targeted pesticides with a reduced environmental footprint.[4] Green synthesis of nanoparticles, utilizing plant extracts as reducing and stabilizing agents, avoids the use of hazardous chemicals.[4] For instance, silver nanoparticles synthesized using plant extracts have demonstrated significant antimicrobial and insecticidal properties.[4] These nanoparticles can be engineered for controlled release and biodegrade after application, mitigating long-term ecological harm.[4]

Protocol: Green Synthesis of Silver Nanoparticles for Pesticide Formulations

This protocol outlines a general procedure for the green synthesis of silver nanoparticles using a plant extract.

Materials:

  • Silver nitrate (AgNO₃)

  • Deionized water

  • Plant extract (e.g., from Tectona grandis seeds)

  • Magnetic stirrer

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Plant Extract:

    • Wash the plant material (e.g., seeds) thoroughly with deionized water.

    • Dry the material and grind it into a fine powder.

    • Boil a known amount of the powder in deionized water for a specified time (e.g., 10 g in 100 mL for 15 minutes).

    • Cool the mixture and filter it to obtain the aqueous extract.

  • Synthesis of Silver Nanoparticles:

    • Prepare a 1 mM solution of silver nitrate in deionized water.

    • Add a specific volume of the plant extract to the silver nitrate solution while stirring continuously (e.g., 5 mL of extract to 95 mL of AgNO₃ solution).

    • Observe the color change of the solution, which indicates the formation of silver nanoparticles. The reaction is typically carried out at room temperature.

  • Characterization:

    • Monitor the formation and stability of the silver nanoparticles by measuring the UV-Vis spectrum of the solution. A characteristic surface plasmon resonance peak for silver nanoparticles is typically observed between 400 and 450 nm.

    • Further characterization can be performed using techniques like Transmission Electron Microscopy (TEM) for size and morphology, and Fourier-Transform Infrared Spectroscopy (FTIR) to identify the biomolecules responsible for reduction and stabilization.

II. Modern Synthetic Methodologies in Agrochemical Development

Recent advances in organic synthesis have provided powerful tools for the construction of complex agrochemical molecules with high efficiency and selectivity.[6][7] These methods are instrumental in overcoming the challenges associated with traditional synthetic routes.

A. C-H Functionalization: A Revolution in Molecular Construction

C-H functionalization has emerged as a transformative strategy in organic synthesis, allowing for the direct conversion of ubiquitous C-H bonds into new C-C, C-N, and C-O bonds.[8][9] This approach offers significant advantages in terms of atom and step economy by avoiding the need for pre-functionalized starting materials.[9] The application of C-H functionalization is of considerable interest in the synthesis of pharmaceuticals and agrochemicals.[10]

Caption: Workflow for C-H functionalization in agrochemical synthesis.

B. Photoredox Catalysis: Harnessing the Power of Light

Photoredox catalysis utilizes visible light to initiate single-electron transfer (SET) processes, enabling a wide array of chemical transformations under mild conditions.[11][12] This powerful technique has found broad applications in pharmaceutical and agrochemical synthesis, facilitating the construction of complex molecules with high precision.[11][13]

A significant advantage of photoredox catalysis is its applicability to the late-stage functionalization of complex molecules. This allows for the diversification of existing agrochemical scaffolds, providing rapid access to new analogues for structure-activity relationship (SAR) studies. For example, C-H functionalization of bioactive molecules can be achieved using photoredox catalysis to introduce new substituents that can modulate the compound's efficacy and properties.[14]

C. Flow Chemistry: Enabling Safer and More Efficient Production

Continuous flow chemistry has emerged as a transformative technology for the synthesis of agrochemicals, offering significant advantages over traditional batch processes.[15][16] By conducting reactions in a continuous stream through a reactor, flow chemistry provides superior control over reaction parameters, enhanced heat and mass transfer, and improved safety, particularly for highly exothermic or hazardous reactions.[17][18]

The synthesis of (E)-O-(3-chloro-2-propenyl)hydroxylamine hydrochloride, a key intermediate for the herbicide clethodim, has been significantly improved using flow chemistry.[17] This continuous process reduced the reaction time from over ten hours in a batch reactor to just 18 minutes, while achieving high yields and purity.[17] This dramatic process intensification not only boosts productivity but also enhances safety by minimizing the volume of hazardous materials at any given time.[17]

III. Synthesis of Major Agrochemical Classes: Protocols and Insights

The following sections provide detailed synthetic approaches for three major classes of agrochemicals, highlighting key strategic considerations and experimental protocols.

A. Strobilurin Fungicides

Strobilurins are a vital class of fungicides that act by inhibiting mitochondrial respiration in fungi.[19][20] They are synthetic analogues of naturally occurring compounds. The core structural feature of most strobilurins is a (E)-β-methoxyacrylate group, which is essential for their fungicidal activity.[20]

This protocol describes a microwave-assisted synthesis of strobilurin thioether derivatives, which has been shown to be a highly efficient method.[19][20]

Materials:

  • A substituted phenol

  • Methyl (E)-3-bromo-2-(bromomethyl)propenoate

  • A heterocyclic thiol

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Microwave reactor

Procedure:

  • Step 1: Synthesis of the Phenyl Ether Intermediate

    • To a solution of the substituted phenol in DMF, add K₂CO₃.

    • Add methyl (E)-3-bromo-2-(bromomethyl)propenoate to the mixture.

    • Heat the reaction mixture under microwave irradiation for a specified time and temperature (e.g., 5-10 minutes at 80-100 °C).

    • After completion, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

    • Dry the organic layer, concentrate it under reduced pressure, and purify the residue by column chromatography to obtain the phenyl ether intermediate.

  • Step 2: Synthesis of the Strobilurin Thioether Derivative

    • To a solution of the heterocyclic thiol in DMF, add K₂CO₃.

    • Add the phenyl ether intermediate obtained in Step 1 to the mixture.

    • Heat the reaction mixture under microwave irradiation (e.g., 5-10 minutes at 80-100 °C).

    • Work-up and purify the product as described in Step 1 to yield the final strobilurin analogue.

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis of Strobilurin Analogues

ParameterConventional HeatingMicrowave-Assisted Synthesis
Reaction Time Several hours5-10 minutes
Yields Moderate to goodGood to excellent[19][20]
Reaction Conditions High temperatures, longer timesMilder conditions, shorter times[19][20]
Purification Often more complexSimpler purification[19][20]
B. Pyrethroid Insecticides

Synthetic pyrethroids are insecticides that are chemically similar to the naturally occurring pyrethrins found in chrysanthemum flowers.[21] They are highly effective against a broad range of insect pests and are widely used in agriculture and public health.[21][22] The synthesis of pyrethroids often involves the esterification of a chrysanthemic acid derivative with a suitable alcohol.[22][23]

Caption: General synthetic route to Pyrethrin-I.

This protocol describes a straightforward trans-esterification reaction to synthesize resmethrin.[22]

Materials:

  • Methyl chrysanthemate

  • 5-Benzyl-3-furylmethanol

  • Sodium ethoxide

  • Toluene (or another suitable solvent)

Procedure:

  • Dissolve methyl chrysanthemate and 5-benzyl-3-furylmethanol in toluene.

  • Add a catalytic amount of sodium ethoxide to the solution.

  • Heat the reaction mixture under reflux. The progress of the reaction can be monitored by observing the distillation of methanol.

  • After the reaction is complete, cool the mixture and wash it with water to remove the catalyst.

  • Dry the organic layer and remove the solvent under reduced pressure to obtain resmethrin.

  • The product can be further purified by distillation or chromatography if necessary.

C. Sulfonylurea Herbicides

Sulfonylureas are a class of herbicides that are highly effective at very low application rates.[24][25] They act by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the biosynthesis of certain amino acids in plants.[24][25] The general synthesis of sulfonylureas involves the reaction of a sulfonamide with an isocyanate or a carbamate.[24][26]

This protocol outlines a general procedure for the synthesis of a sulfonylurea herbicide from a sulfonamide and a phenyl carbamate.[24]

Materials:

  • A substituted 2-sulfamoyl-N,N-dimethylnicotinamide

  • Phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Anhydrous acetonitrile

Procedure:

  • Suspend the 2-sulfamoyl-N,N-dimethylnicotinamide and phenyl 4,6-dimethoxypyrimidin-2-ylcarbamate in anhydrous acetonitrile.

  • Add DBU to the suspension and stir the mixture at room temperature.

  • Monitor the reaction for completion (typically a short reaction time, e.g., 15 minutes).[24]

  • Upon completion, pour the reaction mixture into water.

  • Collect the precipitated solid by filtration.

  • The crude product can be purified by recrystallization or chromatography.

IV. The Importance of Stereoselectivity in Agrochemicals

Chirality plays a crucial role in the biological activity of many agrochemicals.[27] Often, only one enantiomer of a chiral pesticide is responsible for the desired biological effect, while the other may be less active or even contribute to off-target toxicity.[27] Therefore, the stereoselective synthesis of agrochemicals is of great importance for developing more effective and safer products.[28][29] Catalytic asymmetric synthesis is a powerful tool for achieving high enantioselectivity in the production of chiral agrochemicals.[27][28]

V. Conclusion and Future Outlook

The synthesis of agrochemicals is a dynamic and evolving field. The integration of green chemistry principles, the adoption of modern synthetic methodologies like C-H functionalization, photoredox catalysis, and flow chemistry, and a deep understanding of stereoselectivity are all critical for the development of the next generation of crop protection products. These advanced synthetic strategies will enable the creation of more effective, safer, and environmentally benign agrochemicals to meet the future challenges of global food production.

References

Navigating the Laboratory Landscape: A Comprehensive Guide to Safety and Handling Procedures

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Implementation

Introduction: The Bedrock of Scientific Advancement is Safety

In the fast-paced world of research and drug development, the integrity of our work and the well-being of our personnel are paramount. This document serves as a detailed guide to the principles and practices of laboratory safety. It is designed not as a rigid set of rules, but as a foundational framework for fostering a culture of safety-consciousness. By understanding the "why" behind these protocols, we empower ourselves to make informed decisions, mitigate risks, and ensure the reproducibility and reliability of our results. This guide is grounded in the authoritative standards set forth by organizations such as the Occupational Safety and Health Administration (OSHA) and the National Institutes of Health (NIH).[1][2][3][4][5][6]

Part 1: The Hierarchy of Controls - A Proactive Approach to Risk Mitigation

Effective laboratory safety is not merely reactive; it is a proactive and systematic process. The hierarchy of controls is a fundamental concept that prioritizes the most effective and protective measures.

Elimination and Substitution: The First Line of Defense

The most effective way to manage a hazard is to eliminate it entirely or substitute it with a less hazardous alternative. Before commencing any experiment, a thorough risk assessment should be conducted to determine if a hazardous chemical or procedure can be replaced.[7][8][9][10] For instance, can a less toxic solvent be used? Can a protocol be modified to avoid the generation of a hazardous byproduct?

Engineering Controls: Designing Safety into the Environment

When elimination or substitution is not feasible, engineering controls are the next most effective measure. These are physical changes to the workspace that isolate personnel from hazards.[11]

  • Chemical Fume Hoods: These are essential for work with volatile or toxic chemicals, providing ventilation to remove hazardous fumes and vapors from the laboratory.[12][13][14]

  • Biological Safety Cabinets (BSCs): Used for work with infectious agents, BSCs provide a sterile work environment and protect both the user and the surrounding area from contamination.[15]

  • Ventilation Systems: Proper laboratory ventilation is crucial for maintaining air quality and preventing the buildup of hazardous substances.

Administrative Controls: Safe Work Practices and Training

Administrative controls are work policies and procedures that reduce the duration, frequency, and severity of exposure to hazards.[11][16]

  • Standard Operating Procedures (SOPs): Detailed, written instructions for all procedures involving hazardous materials are mandatory.[14][17] These SOPs should be readily accessible and reviewed regularly.

  • Training: All laboratory personnel must receive comprehensive training on the specific hazards they will encounter and the safety procedures to follow.[1][2][11][18][19] This includes initial training and periodic refreshers.

  • Labeling and Signage: All chemical containers must be clearly labeled with the identity of the contents and the associated hazards.[18][20][21] Warning signs should be posted in areas where specific hazards are present.[22]

Personal Protective Equipment (PPE): The Final Barrier

PPE is the last line of defense and should be used in conjunction with other control measures.[11][12][23] The selection of appropriate PPE is critical and should be based on a thorough risk assessment.[12][24]

Part 2: Chemical Safety - Handling with Respect

Chemicals are the building blocks of our research, but they can also pose significant risks if not handled properly. A comprehensive Chemical Hygiene Plan (CHP) is required by OSHA and is the cornerstone of chemical safety in the laboratory.[1][16][18][19]

Understanding Chemical Hazards: The Importance of Safety Data Sheets (SDS)

Before working with any chemical, it is imperative to review its Safety Data Sheet (SDS), formerly known as the Material Safety Data Sheet (MSDS).[1][9][16] The SDS provides critical information about a chemical's properties, hazards, and safe handling procedures.

Proper Storage and Segregation

Incompatible chemicals must be stored separately to prevent dangerous reactions.[25] For example, acids should be stored away from bases, and oxidizing agents should be kept separate from flammable materials.

Safe Handling Practices
  • Always wear appropriate PPE, including safety glasses or goggles, a lab coat, and gloves.[13][22][26][27]

  • Work in a well-ventilated area, preferably in a chemical fume hood when handling volatile or toxic substances.[13][14]

  • Never pipette by mouth.[22][27][28]

  • Avoid skin and eye contact with all chemicals.[22]

  • Know the location and proper use of emergency equipment, such as safety showers and eyewash stations.[22]

Part 3: Biological Safety - Protecting People and the Environment

Work with biological materials, particularly those that are infectious or potentially infectious, requires stringent safety protocols to protect both laboratory personnel and the surrounding community. The NIH Guidelines for Research Involving Recombinant or Synthetic Nucleic Acid Molecules provide a comprehensive framework for this work.[2][3][4][5][29]

Biosafety Levels (BSLs): A Graduated Approach

Biosafety levels are a set of precautions required to isolate dangerous biological agents in an enclosed laboratory. The levels are designated in ascending order, from BSL-1 to BSL-4, based on the risk of the organism being studied.

Biosafety LevelAgent CharacteristicsPracticesSafety Equipment
BSL-1 Not known to consistently cause disease in healthy adults.Standard microbiological practices.No special containment required.
BSL-2 Associated with human disease; potential for percutaneous injury, ingestion, or mucous membrane exposure.BSL-1 practices plus limited access, biohazard warning signs, "sharps" precautions, and a biosafety manual.Class I or II BSCs or other physical containment for aerosols or splashes.
BSL-3 Indigenous or exotic agents with potential for aerosol transmission; disease may have serious or lethal consequences.BSL-2 practices plus controlled access, decontamination of all waste, and decontamination of lab clothing before laundering.Class II or III BSCs or other physical containment devices for all open manipulations.
BSL-4 Dangerous/exotic agents that pose a high individual risk of aerosol-transmitted infections and life-threatening disease.BSL-3 practices plus clothing change before entering, shower on exit, and all material decontaminated on exit.All procedures conducted in a Class III BSC or in a Class II BSC in combination with a full-body, air-supplied, positive pressure suit.
Standard Microbiological Practices

These are fundamental practices that apply to all laboratories working with biological materials:

  • Prohibit eating, drinking, smoking, and applying cosmetics in the laboratory.[27][28][30]

  • Wash hands after working with potentially hazardous materials and before leaving the laboratory.[27][28][30]

  • Decontaminate work surfaces at least once a day and after any spill of viable material.[15][30]

  • Decontaminate all cultures, stocks, and other regulated wastes before disposal.[15]

Handling Sharps

Needles, scalpels, and other sharp instruments pose a significant risk of injury and infection.

  • Avoid using sharps whenever possible.

  • Do not recap, bend, or break needles.[30]

  • Dispose of all sharps in a designated, puncture-resistant container.[21][25][30][31]

Part 4: Laboratory Waste Management - A Cradle-to-Grave Responsibility

Proper disposal of laboratory waste is not just a matter of good housekeeping; it is a critical component of laboratory safety and environmental responsibility.[21][25][32]

Waste Segregation: The First Step to Proper Disposal

All laboratory waste must be segregated at the point of generation into distinct categories.[21][25][31][32]

  • Chemical Waste: Separated into hazardous and non-hazardous categories. Hazardous waste must be further segregated by compatibility.[21][25]

  • Biological Waste: Includes cultures, stocks, and other potentially infectious materials. This waste must be decontaminated, typically by autoclaving, before disposal.[25][31]

  • Sharps Waste: All sharps must be placed in a designated, puncture-resistant container.[21][25][31]

  • Radioactive Waste: Requires special handling and disposal procedures in accordance with institutional and regulatory guidelines.

  • General Waste: Non-hazardous materials such as paper and packaging.

Labeling and Storage

All waste containers must be clearly labeled with the contents and any associated hazards.[21][25][32] Waste should be stored in a designated, secure area away from general laboratory traffic.

Part 5: Emergency Preparedness - Planning for the Unexpected

Despite our best efforts, accidents can happen. A well-defined emergency response plan is essential to minimize the impact of any incident.[20][33][34][35]

Spill Response

All laboratory personnel should be trained on the proper procedures for responding to chemical and biological spills.[33][35][36]

  • Minor Spills: Can be cleaned up by trained laboratory personnel using an appropriate spill kit.[33][36]

  • Major Spills: Require immediate evacuation of the area and notification of the institution's emergency response team.[35][36]

Personal Contamination and Injury
  • Chemical Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[28][34] Remove any contaminated clothing.

  • Biological Exposure: Wash the affected area with soap and water.

  • In all cases of exposure or injury, seek immediate medical attention and report the incident to your supervisor.[34]

Fire Safety
  • Know the location of fire extinguishers, fire alarms, and emergency exits.[20][22]

  • In the event of a fire, activate the fire alarm and evacuate the building immediately.

Protocols

Protocol 1: General Laboratory Entry and Exit
  • Entry:

    • Don appropriate personal protective equipment (PPE) including a lab coat and safety glasses before entering the laboratory.[24][26][27]

    • Ensure long hair is tied back and loose clothing or jewelry is secured.[26][27]

    • Wash hands thoroughly with soap and water.

  • Exit:

    • Remove gloves and lab coat before leaving the laboratory.[13][27]

    • Wash hands thoroughly with soap and water.[27][28]

Protocol 2: Handling of a Volatile Hazardous Chemical
  • Preparation:

    • Review the Safety Data Sheet (SDS) for the chemical to understand its hazards and handling requirements.[9]

    • Ensure a chemical fume hood is available and functioning properly.

    • Gather all necessary materials, including the chemical, appropriate glassware, and any necessary reagents.

  • Procedure:

    • Don appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.

    • Conduct all manipulations of the chemical inside the chemical fume hood with the sash at the appropriate height.

    • Dispense the chemical carefully to avoid splashes and the generation of aerosols.

  • Cleanup and Disposal:

    • Wipe down the work surface inside the fume hood with an appropriate cleaning agent.

    • Dispose of all chemical waste in a properly labeled, sealed container.[21][37]

Protocol 3: Decontamination of a Biological Spill
  • Immediate Actions:

    • Alert others in the immediate area of the spill.[36]

    • Remove any contaminated clothing and place it in a biohazard bag.

    • Wash any exposed skin with soap and water.

  • Decontamination:

    • Cover the spill with absorbent material.[36]

    • Carefully pour an appropriate disinfectant (e.g., a fresh 1:10 dilution of household bleach) around the edges of the spill, then into the center.[36]

    • Allow a contact time of at least 20 minutes.[36]

  • Cleanup:

    • Wearing gloves, use forceps or other tools to pick up the absorbent material and place it in a biohazard bag.

    • Wipe the spill area again with disinfectant.

    • Dispose of all contaminated materials as biohazardous waste.

Visualizations

Hierarchy_of_Controls cluster_0 Most Effective cluster_1 cluster_2 cluster_3 cluster_4 Least Effective Elimination Elimination Physically remove the hazard Substitution Substitution Replace the hazard Elimination->Substitution Engineering Engineering Controls Isolate people from the hazard Substitution->Engineering Administrative Administrative Controls Change the way people work Engineering->Administrative PPE Personal Protective Equipment (PPE) Protect the worker with personal equipment Administrative->PPE

Caption: The Hierarchy of Controls for risk reduction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine (CAS: 152840-65-8). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental challenges. As a critical intermediate in the pharmaceutical and agrochemical industries, optimizing its synthesis is key to efficient development pipelines.[1][2][3][4]

This document provides in-depth, field-proven insights based on established chemical principles and published methodologies.

Overview of Primary Synthetic Pathways

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine is typically approached via two principal routes, each with distinct advantages and challenges. The choice of pathway often depends on the availability of starting materials, scalability, and safety considerations.

Route A: Nitration and Reduction Pathway This is a robust and frequently documented method that begins with a halogenated pyridine, proceeds through a nitrated intermediate, and concludes with the reduction of the nitro group to the target amine.

Route B: Hofmann Rearrangement Pathway This alternative route utilizes a nicotinamide precursor and subjects it to a Hofmann rearrangement to generate the 3-amino group. This pathway can be very efficient if the starting amide is readily accessible.

Synthesis_Pathways cluster_0 Route A: Nitration & Reduction cluster_1 Route B: Hofmann Rearrangement A_start 2,6-Dichloro-5-fluoropyridine A_inter 2,6-Dichloro-5-fluoro-3-nitropyridine A_start->A_inter Nitration (HNO₃/H₂SO₄) A_end Target Amine A_inter->A_end Reduction (e.g., Fe/HCl, SnCl₂) B_start 2,6-Dichloro-5-fluoronicotinamide B_end Target Amine B_start->B_end Hofmann Rearrangement (Br₂/NaOH)

Caption: High-level overview of the two primary synthetic routes.

Troubleshooting Guide & Core Protocols

This section addresses specific issues that may arise during the synthesis, providing causal explanations and actionable solutions.

Question 1: My yield for the nitration of 2,6-dichloropyridine (or a fluorinated analog) is consistently low (<70%). What are the primary causes and how can I optimize this step?

Answer: Low yields in the nitration of halogenated pyridines are a common challenge, typically stemming from incomplete reaction or suboptimal reaction conditions. The pyridine ring is electron-deficient, making electrophilic aromatic substitution difficult. Harsh conditions are required to generate the highly reactive nitronium ion (NO₂⁺) and drive the reaction.

Causality and Solutions:

  • Insufficient Acid Strength/Dehydration: Concentrated sulfuric acid acts as both a solvent and a dehydrating agent, promoting the formation of the nitronium ion from nitric acid. Using fuming sulfuric acid (oleum) can further increase the concentration of the electrophile.[5]

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (e.g., 120°C) and extended reaction times (10+ hours) to achieve good conversion.[6] Monitor the reaction by TLC or GC-MS to ensure it has gone to completion before workup.

  • Nitrating Agent Stoichiometry: An excess of the nitrating agent (e.g., potassium nitrate or nitric acid) is often required to drive the equilibrium towards the product.[6][7]

Troubleshooting Workflow: Nitration Step

Nitration_Troubleshooting start Low Nitration Yield check_temp Is Reaction Temp ≥ 120°C and Time ≥ 10h? start->check_temp check_acid Is a Strong Dehydrating Acid (H₂SO₄ or Oleum) Used? check_temp->check_acid Yes increase_temp Increase Temperature/Time and Monitor by TLC/GC check_temp->increase_temp No check_reagent Is Nitrating Agent (e.g., KNO₃) in Excess (≥2 eq)? check_acid->check_reagent Yes use_oleum Consider Using Oleum (10-30% SO₃) instead of Conc. H₂SO₄ check_acid->use_oleum No increase_reagent Increase Stoichiometry of Nitrating Agent to 2-5 eq. check_reagent->increase_reagent No success Yield Improved check_reagent->success Yes increase_temp->success use_oleum->success increase_reagent->success

Caption: Decision-making workflow for troubleshooting low nitration yields.

Optimized Nitration Protocol (Example) This protocol is adapted from established methods for producing 2,6-dichloro-3-nitropyridine.[6][7]

  • To a three-necked flask equipped with a stirrer, add 80 mL of concentrated sulfuric acid at room temperature.

  • Slowly add 7.4 g (0.05 mol) of 2,6-dichloropyridine.

  • Carefully add 10.1 g (0.1 mol) of potassium nitrate in portions, keeping the temperature below 40°C.

  • After addition is complete, stir for 30 minutes at room temperature.

  • Slowly heat the mixture to 120°C and maintain this temperature for 10-12 hours.

  • Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with stirring.

  • Filter the resulting white precipitate, wash with cold water until neutral, and dry to yield the product. Expected yield is typically around 80%.[6]

ParameterConditionRationale
Solvent Concentrated H₂SO₄Promotes nitronium ion formation.
Nitrating Agent KNO₃ or HNO₃Source of the nitro group.
Temperature 110-150°C[5][7]Required to overcome the deactivated ring's low reactivity.
Time 10-40 hours[7]Ensures reaction completion.
Catalyst (Optional) Sulfamic Acid[7]Can improve yield and reaction conditions.
Question 2: The reduction of the nitro group is resulting in dehalogenation or other byproducts. How can I achieve a clean and high-yield reduction?

Answer: The reduction of the nitro group on a polyhalogenated pyridine ring must be performed under conditions that are selective for the nitro group while leaving the C-Cl and C-F bonds intact. Catalytic hydrogenation, while often clean, can sometimes lead to hydrodehalogenation, especially with palladium catalysts.

Causality and Solutions:

  • Over-reduction/Hydrodehalogenation: Aggressive reducing agents or certain catalysts (like Palladium on Carbon) under hydrogen pressure can cleave the carbon-halogen bonds.

  • Incomplete Reaction: Insufficient reducing agent or deactivation of the catalyst can lead to incomplete conversion, complicating purification.

Recommended Reduction Methods:

  • Metal/Acid Reduction (e.g., Fe/HCl, SnCl₂/HCl): This is the most robust and widely used method. It is highly selective for the nitro group, cost-effective, and scalable. Tin(II) chloride is particularly effective and often gives very clean conversions.

  • Catalytic Hydrogenation (with caution): If hydrogenation is preferred, careful selection of the catalyst (e.g., Platinum-based) and optimization of pressure and temperature are critical to avoid dehalogenation.

Protocol: Tin(II) Chloride Reduction

  • In a round-bottom flask, dissolve the 2,6-dichloro-5-fluoro-3-nitropyridine intermediate in a suitable solvent like ethanol or ethyl acetate.

  • Add a stoichiometric excess (typically 3-5 equivalents) of Tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Add concentrated hydrochloric acid and heat the mixture to reflux (typically 60-80°C).

  • Monitor the reaction by TLC. Upon completion, cool the mixture and carefully neutralize with a base (e.g., saturated NaHCO₃ or NaOH solution) to pH > 8.

  • Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.

Question 3: I am attempting the Hofmann rearrangement of 2,6-dichloro-5-fluoronicotinamide, but the yield is poor and I see multiple byproducts. What are the critical parameters?

Answer: The Hofmann rearrangement is a powerful method for converting amides to primary amines with one less carbon.[1] However, its success is highly dependent on precise stoichiometric control and temperature management.

Causality and Solutions:

  • Incorrect Stoichiometry: The reaction requires one equivalent of bromine and at least two equivalents of a strong base (like NaOH) per equivalent of amide. An excess of base is often used to ensure complete reaction.

  • Temperature Control: The initial formation of the N-bromoamide intermediate is typically done at a low temperature (0-5°C). The subsequent rearrangement is then induced by heating. Poor temperature control can lead to side reactions, including hydrolysis of the starting amide or the isocyanate intermediate.

  • Side Reactions: The isocyanate intermediate can be trapped by water to form a carbamic acid, which then decarboxylates to the amine. However, it can also react with the product amine to form urea byproducts if the local concentration of the amine builds up.

ParameterRecommended ConditionRationale
Reagents Bromine (Br₂), aq. NaOHClassic conditions for the Hofmann rearrangement.
Stoichiometry 1.0 eq Amide : ~1.1 eq Br₂ : >2.2 eq NaOHEnsures complete formation of intermediates.
Temperature 0-5°C (initial), then heat to 60-85°CControls formation of N-bromoamide and subsequent rearrangement.[1]
Workup Acidification and extractionIsolates the basic amine product.

Frequently Asked Questions (FAQs)

FAQ 1: What is the most reliable and scalable route for this synthesis? The nitration and subsequent reduction pathway (Route A) is generally considered the most robust and scalable method. The starting materials are often more accessible, and the individual steps (nitration, reduction) are well-understood industrial processes.[6][7][8] While the Hofmann rearrangement can be high-yielding, the synthesis of the required 2,6-dichloro-5-fluoronicotinamide precursor may add complexity and cost.[9]

FAQ 2: What are the primary safety concerns?

  • Nitration: This step involves highly corrosive and oxidizing strong acids (H₂SO₄, HNO₃). The reaction can be highly exothermic. Perform in a well-ventilated fume hood with appropriate personal protective equipment (acid-resistant gloves, face shield). Ensure additions are done slowly with adequate cooling.

  • Chlorination Reagents: Syntheses of precursors may involve reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), which are highly corrosive and react violently with water.[1][10]

  • Bromine: Used in the Hofmann rearrangement, bromine is highly toxic, corrosive, and volatile. Handle only in a fume hood.

FAQ 3: What are the best analytical methods for monitoring and purity assessment?

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring of the consumption of starting material and formation of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can provide more quantitative information on conversion and byproduct formation.

  • Final Product Analysis: High-Performance Liquid Chromatography (HPLC) is ideal for assessing the final purity. ¹H NMR, ¹⁹F NMR, and ¹³C NMR spectroscopy should be used to confirm the structure of the final product and key intermediates. Mass spectrometry will confirm the molecular weight.

References

Technical Support Center: Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this important synthetic intermediate. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and optimize your synthetic routes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine derivatives. Each issue is presented in a question-and-answer format, providing insights into the root causes and offering practical, field-proven solutions.

Question 1: Why is my yield of the desired 2,6-dichloro-5-fluoropyridin-3-amine derivative unexpectedly low?

Answer:

Low yields can stem from several factors, including incomplete reactions, mechanical losses during workup, and, most commonly, the formation of side products. A critical first step is to analyze your crude reaction mixture by LC-MS or GC-MS to determine if the issue is low conversion or the formation of significant byproducts.

One of the primary reasons for low yield in the synthesis of substituted pyridines is the inherent reactivity of the pyridine ring, which can lead to competing side reactions.[1] The positions on the pyridine ring are not equally reactive, and the conditions of your reaction can favor undesired pathways.

Common Causes and Troubleshooting Steps:

  • Incomplete Reaction:

    • Verify Reagent Purity and Stoichiometry: Ensure all starting materials and reagents are of high purity and that the molar ratios are correct. For instance, in Pd-catalyzed cross-coupling reactions to form derivatives, a slight excess (e.g., 1.2 equivalents) of the amine coupling partner is often beneficial.[2]

    • Optimize Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Some nucleophilic aromatic substitution (SNAr) reactions on pyridines require elevated temperatures to proceed to completion.[3]

  • Side Product Formation:

    • Regioisomeric Impurities: In amination reactions, the formation of an isomeric byproduct can be a significant issue. For example, in the synthesis of related compounds like 4-amino-3,5-dichloro-2,6-difluoropyridine, the formation of the 2-amino isomer is a known side reaction.[1]

    • Hydrolysis of Starting Materials or Products: The presence of water can lead to the hydrolysis of the chloro substituents on the pyridine ring, especially under basic conditions or at elevated temperatures, forming hydroxy-pyridines which can complicate purification.

    • Over-amination: If the reaction conditions are too harsh or the reaction is left for too long, a second nucleophilic substitution can occur, leading to di-substituted products, especially if there are other suitable leaving groups on the ring.

Experimental Protocol for Yield Optimization:

  • Strictly Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.

  • Controlled Addition of Reagents: Add strong bases or nucleophiles slowly and at a controlled temperature to avoid localized high concentrations and potential side reactions.

  • Temperature Management: For exothermic reactions, maintain the recommended temperature range. For aminations, temperatures between 0-5°C can favor the formation of the desired isomer.[1]

  • Analysis of Crude Product: Before purification, take a sample of the crude reaction mixture and analyze it by LC-MS and ¹H NMR to identify the main product and any significant impurities. This will guide your purification strategy and help you understand the reaction's outcome.

Question 2: I've identified an impurity with the same mass as my desired product. How can I confirm its identity and minimize its formation?

Answer:

An impurity with the same mass as your product is likely a regioisomer. In the context of synthesizing derivatives from a polychlorinated pyridine, this often arises from the nucleophile attacking a different position on the ring.

The regioselectivity of nucleophilic aromatic substitution on the pyridine ring is governed by electronic effects. Nucleophilic attack is favored at the C2 (ortho) and C4 (para) positions relative to the ring nitrogen because the negative charge in the intermediate (a Meisenheimer complex) can be delocalized onto the electronegative nitrogen atom, which provides significant stabilization.[3][4][5][6] Attack at the C3 (meta) position does not offer this stabilization.[5][6]

dot

Caption: Regioselectivity in Nucleophilic Aromatic Substitution on Pyridine.

Minimization Strategies:

  • Temperature Control: Lowering the reaction temperature can increase the selectivity for the thermodynamically favored product. For aminations, maintaining a temperature of 0-5°C is often recommended to favor the desired isomer.[1]

  • Choice of Base: The basicity and steric bulk of the base used can influence regioselectivity. A non-nucleophilic, sterically hindered base can sometimes improve selectivity.

  • Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomeric ratio of the products. Experiment with different solvents to find the optimal conditions.

Identification of Isomers:

  • NMR Spectroscopy: ¹H and ¹³C NMR are powerful tools for distinguishing between isomers. The coupling patterns and chemical shifts of the aromatic protons will be distinct for each isomer. 2D NMR techniques like COSY, HSQC, and HMBC can provide definitive structural assignments.

  • Crystallography: If a crystalline sample can be obtained, single-crystal X-ray diffraction provides unambiguous structural confirmation.

Question 3: My reaction mixture has turned dark, and I'm observing multiple spots on my TLC plate. What could be the cause?

Answer:

A dark reaction mixture and multiple spots on a TLC plate are often indicative of decomposition or the formation of colored byproducts. This can be caused by several factors, especially when working with highly activated and functionalized pyridine rings.

Potential Causes:

  • Over-oxidation: The amino group in the product can be susceptible to oxidation, leading to the formation of colored impurities.[7]

  • Decomposition at High Temperatures: Highly substituted pyridines can be thermally unstable. Prolonged heating at high temperatures can lead to decomposition.

  • Reaction with Air (Oxygen): Some reaction intermediates or products may be sensitive to air, leading to oxidative side reactions.

  • Light Sensitivity: Some compounds may be light-sensitive and can decompose upon exposure to light.

Troubleshooting and Mitigation:

  • Use High-Purity Starting Materials: Impurities in the starting materials can often act as catalysts for decomposition pathways.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Temperature Control: Avoid excessive heating. If the reaction requires elevated temperatures, determine the minimum temperature necessary for a reasonable reaction rate.

  • Protection from Light: If light sensitivity is suspected, wrap the reaction flask in aluminum foil.[7]

  • Purification: Column chromatography or recrystallization may be necessary to remove the colored impurities.[7]

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 2,6-dichloro-5-fluoropyridin-3-amine?

A1: Several synthetic strategies can be employed, with the choice often depending on the availability of starting materials and the desired scale of the reaction. Some common approaches include:

  • Direct Amination of a Precursor: This often involves the nucleophilic aromatic substitution of a suitable leaving group (like another halogen) on a polychlorofluoropyridine ring with an ammonia source or a primary/secondary amine.

  • Reduction of a Nitro Group: A common strategy involves the nitration of a 2,6-dichloro-5-fluoropyridine followed by the reduction of the nitro group to an amine. Various reducing agents can be used, such as H₂/Pd-C.[2]

  • Hofmann Degradation of a Nicotinamide Derivative: This method involves the conversion of a 2,6-dichloro-5-fluoronicotinamide to the corresponding amine using bromine and sodium hydroxide.[2]

dot

SynthesisRoutes cluster_0 Direct Amination cluster_1 Nitro Reduction cluster_2 Hofmann Degradation A1 Polychlorofluoropyridine A_Product 2,6-Dichloro-5-fluoropyridin-3-amine Derivative A1->A_Product SNAr A2 Aminating Agent (e.g., NH3) A2->A_Product B1 2,6-Dichloro-5-fluoropyridine B2 Nitration (HNO3/H2SO4) B1->B2 B3 Nitro-intermediate B2->B3 B4 Reduction (e.g., H2/Pd-C) B3->B4 B_Product 2,6-Dichloro-5-fluoropyridin-3-amine B4->B_Product C1 2,6-Dichloro-5-fluoronicotinamide C2 Br2, NaOH C1->C2 C_Product 2,6-Dichloro-5-fluoropyridin-3-amine C2->C_Product

Caption: Common synthetic routes to 2,6-dichloro-5-fluoropyridin-3-amine.

Q2: In nucleophilic aromatic substitution reactions on a 2,6-dichloro-5-fluoropyridine ring, which halogen is the most likely to be displaced?

A2: In SNAr reactions on halogenated aromatic rings, the reactivity of the halogens as leaving groups generally follows the order F > Cl > Br > I.[3] This is because the rate-determining step is the initial attack of the nucleophile, which is facilitated by the high electronegativity of the fluorine atom, making the carbon atom it is attached to more electrophilic. Therefore, in a 2,6-dichloro-5-fluoropyridine system, if a nucleophile were to displace a halogen, it would preferentially displace the fluorine atom over the chlorine atoms, assuming steric factors are not prohibitive. However, the specific position of substitution will also depend on the electronic activation of the different positions on the ring.

Q3: What are some of the key safety precautions to take when working with the reagents for these syntheses?

A3: Many of the reagents used in these syntheses are hazardous and require careful handling.

  • Chlorinating Agents: Reagents like phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) are corrosive and react violently with water. They should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[2]

  • Strong Acids and Bases: Nitrating agents (concentrated nitric and sulfuric acids) and strong bases (like sodium hydroxide) are highly corrosive. Always add reagents slowly and with cooling to control the reaction temperature.

  • Bromine: Elemental bromine is highly toxic, corrosive, and volatile. It should be handled with extreme care in a fume hood.[2]

  • Pressure Build-up: Some reactions may generate gaseous byproducts, leading to a build-up of pressure in a sealed vessel. Ensure that the reaction setup is appropriately vented.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety protocols.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for related synthetic transformations, illustrating the impact of reaction parameters on product distribution.

Starting MaterialReagentConditionsMajor ProductSide ProductYield (%)Reference
PentachloropyridineKF in N-methyl-2-pyrrolidone200°C3,5-Dichloro-2,4,6-trifluoropyridine3-Chloro-2,4,5,6-tetrafluoropyridine65[8]
3,5-Dichloro-2,4,6-trifluoropyridineaq. NH₃Not specified4-Amino-3,5-dichloro-2,6-difluoropyridine2-Amino-3,5-dichloro-4,6-difluoropyridine94.2 (major)[8]
2,6-Dihydroxy-3-cyano-5-fluoropyridinePOCl₃/PCl₅Not specified2,6-Dichloro-3-cyano-5-fluoropyridine2,4,6-Trichloro-3-cyano-5-fluoropyridineNot specified[9]

References

Technical Support Center: Navigating Solubility Challenges in Chemical Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your dedicated resource for troubleshooting and overcoming solubility issues encountered during chemical reactions. This guide is designed for researchers, scientists, and drug development professionals who grapple with the complexities of reaction optimization. Here, we move beyond simple procedural lists to provide in-depth, evidence-based strategies grounded in chemical principles. Our goal is to empower you with the knowledge to not only solve immediate solubility problems but also to proactively design more robust and efficient reaction systems.

Troubleshooting Guide: A-Solutions to Common Solubility Problems

This section addresses specific, frequently encountered solubility challenges in a direct question-and-answer format. Each answer provides a mechanistic explanation and a step-by-step protocol to resolve the issue.

Q1: My starting material is not dissolving in the chosen reaction solvent. What are my options?

A1: Inadequate dissolution of a starting material is a common roadblock that can halt a reaction before it even begins. The primary reason for this is a mismatch in the polarity between the solute (your starting material) and the solvent.[1][2][3][4] The principle of "like dissolves like" is a fundamental concept in chemistry that governs solubility.[5]

Causality: For a solute to dissolve, the energy released from the interaction between the solute and solvent molecules must be sufficient to overcome the energy holding the solute molecules together and the solvent molecules together. When the polarities are mismatched, these favorable interactions are minimized, leading to poor solubility.[5]

  • Initial Assessment & Solvent Screening:

    • Confirm Polarity Mismatch: Evaluate the polarity of your starting material (e.g., by examining its functional groups) and the solvent.

    • Small-Scale Solubility Tests: Before altering your reaction setup, perform small-scale solubility tests with a range of solvents of varying polarities (e.g., from non-polar hexane to polar aprotic DMSO and polar protic ethanol).[1] This will help you identify a more suitable solvent system.

  • Employing Co-solvents:

    • If a single solvent is not effective, a co-solvent system can be employed.[6][7][8] Co-solvents are added in small amounts to the primary solvent to modify its overall polarity, thereby increasing the solubility of the reactant.[6][7][8][9] For instance, adding a small amount of a polar aprotic solvent like DMSO to a less polar solvent can significantly enhance the solubility of a polar starting material.[8]

    • Protocol: Start by adding the co-solvent in 5-10% (v/v) increments to your primary solvent and observe the solubility of your starting material at each step.[9]

  • Temperature Adjustment:

    • For many solid solutes, solubility increases with temperature.[5][10][11] This is because the added thermal energy helps to overcome the lattice energy of the solid and promotes dissolution.[11][12]

    • Protocol: Gradually heat the solvent while stirring and adding the starting material. Be mindful of the boiling point of the solvent and the thermal stability of your reactant.[1][2]

  • Physical Agitation (Sonication):

    • Sonication uses high-frequency sound waves to agitate particles in a solution.[13][14][15] This process, known as acoustic cavitation, creates micro-scale shock waves that break down solid particles, increasing their surface area and accelerating dissolution.[16]

    • Protocol: Place the reaction flask in an ultrasonic bath and sonicate for short intervals (e.g., 5-10 minutes) while monitoring for dissolution.[13]

G A Poor Reactant Solubility Observed B Perform Small-Scale Solvent Screening A->B C Suitable Single Solvent Found? B->C D Proceed with Reaction in New Solvent C->D Yes E Try Co-solvent System C->E No F Solubility Improved? E->F F->D Yes G Adjust Temperature F->G No H Solubility Improved? G->H H->D Yes I Utilize Sonication H->I No J Solubility Improved? I->J J->D Yes K Consider Advanced Techniques (e.g., PTC, Supercritical Fluids) J->K No

Caption: A decision tree for systematically addressing poor reactant solubility.

Q2: My product is precipitating out of the reaction mixture prematurely. How can I prevent this and improve my yield?

A2: Premature product precipitation can lead to incomplete reactions, difficult purification, and lower yields.[17] This issue often arises when the product of the reaction is significantly less soluble in the reaction solvent than the starting materials.[18][19][20]

Causality: As the reaction progresses, the concentration of the product increases. Once it exceeds its solubility limit in the given solvent at that temperature, it will begin to precipitate out of the solution.[18][19][20]

  • Solvent System Modification:

    • Similar to addressing poor reactant solubility, modifying the solvent system can keep the product in solution.

    • Protocol: Based on the expected structure and polarity of your product, either choose a more suitable single solvent or introduce a co-solvent that can better solubilize the product.

  • Temperature Control:

    • For endothermic dissolution processes, increasing the reaction temperature can increase the solubility of the product.[21][22]

    • Protocol: If the reaction conditions allow, run the reaction at a higher temperature to maintain the product in solution. Conversely, if the dissolution is exothermic, lowering the temperature might increase solubility.[5][12][21][22]

  • "Just-in-Time" Reagent Addition:

    • If one of the reactants is added slowly over time, the concentration of the product at any given moment can be kept below its solubility limit.

    • Protocol: Use a syringe pump to add one of the reactants dropwise over the course of the reaction. This is particularly effective for highly exothermic reactions where slow addition also helps control the reaction temperature.

  • Leveraging Precipitation for Purification (Crystallization):

    • In some cases, controlled precipitation of the product can be advantageous for purification.

    • Protocol: If the product is the only component precipitating, you can use this to your advantage. Once the reaction is complete, the solid product can be isolated by filtration, often in a highly pure form.[23]

Q3: My reaction is heterogeneous (e.g., a solid and a liquid, or two immiscible liquids), and the reaction rate is very slow. How can I improve this?

A3: In heterogeneous reactions, the reaction rate is often limited by the mass transfer of reactants between phases.[24] To accelerate the reaction, you need to increase the interfacial surface area and facilitate the interaction of the reactants.

Causality: The reaction can only occur at the interface between the two phases. A slow reaction rate is indicative of a limited surface area for the reactants to interact.

  • Vigorous Stirring:

    • This is the simplest method to increase the interfacial area between two immiscible liquids or to suspend a solid in a liquid.

    • Protocol: Use a high-speed overhead stirrer or a magnetic stir bar with a shape designed for efficient mixing (e.g., a football-shaped stir bar for a round-bottom flask).

  • Phase-Transfer Catalysis (PTC):

    • PTC is a powerful technique for reactions where the reactants are in different, immiscible phases (e.g., an aqueous phase and an organic phase).[25][26][27][28][29]

    • Mechanism: A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant from one phase to another where the reaction occurs.[25][26] For example, it can transport an aqueous-soluble anion into an organic phase to react with an organic-soluble substrate.[25]

    • Protocol: Add a catalytic amount (typically 1-5 mol%) of a suitable phase-transfer catalyst (e.g., tetrabutylammonium bromide) to the reaction mixture.

G cluster_0 Aqueous Phase cluster_1 Organic Phase A Reactant Anion (Y⁻) C Ion Pair (Q⁺Y⁻) Transfers to Organic Phase A->C B Catalyst Cation (Q⁺) B->C D Organic Substrate (RX) E Product (RY) D->E F Catalyst (Q⁺X⁻) Returns to Aqueous Phase D->F C->D Reacts with F->B Regenerates

Caption: A simplified diagram of a phase-transfer catalysis cycle.

  • Sonication:

    • As mentioned earlier, sonication can break up solid particles and create fine emulsions of immiscible liquids, dramatically increasing the interfacial surface area and accelerating the reaction.[24]

Frequently Asked Questions (FAQs)

Q: How do I choose the right solvent for my reaction?

A: Solvent selection is a critical parameter that can significantly influence the outcome of a reaction.[2][17] A systematic approach is recommended:

FactorConsiderationRationale
Solubility of Reactants All reactants should be sufficiently soluble in the chosen solvent.To ensure a homogeneous reaction mixture and maximize reactant interaction.[1][17]
Boiling Point The solvent's boiling point should be compatible with the desired reaction temperature.A solvent with a boiling point too low may evaporate, while one with a very high boiling point can be difficult to remove during workup.[1][2]
Reactivity The solvent should be inert and not react with the starting materials, reagents, or products.To avoid unwanted side reactions and byproducts.[17]
Polarity The polarity of the solvent should match that of the reactants to maximize solubility."Like dissolves like" is a guiding principle for achieving good solubility.[1][5]
Post-Reaction Workup Consider the ease of removing the solvent after the reaction is complete.Volatile solvents are easier to remove by evaporation, but may not be suitable for high-temperature reactions.[1]

Q: What are the pros and cons of common solubilizing agents?

A: Solubilizing agents are additives that increase the solubility of a substance. Here's a comparison of common types:

Solubilizing AgentProsCons
Co-solvents (e.g., DMSO, Ethanol) Effective at modifying solvent polarity; a wide range of polarities available.[6][7][8][][31]Can be difficult to remove (high boiling point solvents); may affect reaction kinetics.[8]
Surfactants Can solubilize non-polar compounds in aqueous media by forming micelles.Can complicate product purification; may interfere with certain analytical techniques.
Cyclodextrins Form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[31][32]Can be expensive; stoichiometry may need to be carefully controlled.
Phase-Transfer Catalysts Highly effective for heterogeneous reactions; often used in small, catalytic amounts.[25][27][28][29]May require specific conditions for optimal activity; can sometimes be difficult to separate from the product.

Q: What are supercritical fluids and how can they help with solubility issues?

A: A supercritical fluid is a substance at a temperature and pressure above its critical point, where distinct liquid and gas phases do not exist.[33][34][35][36] These fluids have unique properties that make them attractive as reaction media:

  • Tunable Solvent Properties: The density and solvating power of a supercritical fluid can be "tuned" by making small changes to the temperature and pressure.[33][35] This allows for precise control over the solubility of reactants and products.

  • Enhanced Mass Transfer: Supercritical fluids have low viscosity and high diffusivity, which facilitates rapid mass transfer and can accelerate reaction rates, particularly for diffusion-controlled reactions.[33][34]

  • Simplified Product Separation: After the reaction, the product can often be precipitated out of the supercritical fluid by simply reducing the pressure, allowing for easy separation and recovery of the solvent.[33]

Supercritical carbon dioxide (scCO₂) is a commonly used supercritical fluid because it is inexpensive, non-toxic, non-flammable, and environmentally benign.[35] It is particularly effective at dissolving non-polar organic compounds.[35]

References

Catalyst Selection and Optimization for Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection and optimization in coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common challenges encountered in the lab. The following content is structured to offer not just solutions, but also the underlying scientific principles to empower your experimental design and execution.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the selection of catalysts, ligands, bases, and solvents for various palladium-catalyzed cross-coupling reactions.

Q1: How do I choose the right palladium precursor for my coupling reaction?

A1: The choice of palladium precursor is a critical first step. While Pd(0) sources like Pd(PPh₃)₄ can be used directly, Pd(II) precursors such as Pd(OAc)₂ and PdCl₂ are more common due to their stability.[1] However, Pd(II) sources must be reduced in situ to the active Pd(0) species for the catalytic cycle to begin.[1][2] For challenging substrates, particularly aryl chlorides, modern pre-catalysts like the Buchwald G3 palladacycles are often more reliable and efficient.[3] These pre-catalysts are designed for clean and efficient generation of the active LPd(0) species.[3]

Q2: What is the role of the ligand, and how do I select the best one?

A2: Ligands play a multifaceted role in catalysis: they stabilize the palladium center, prevent the formation of inactive palladium black, and modulate the catalyst's electronic and steric properties.[4] The choice of ligand is highly dependent on the specific coupling reaction and substrates. For instance:

  • Electron-rich and bulky ligands , such as the Buchwald biarylphosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), are often necessary for activating challenging substrates like aryl chlorides.[5] These ligands promote the oxidative addition step.[6]

  • The steric bulk of a ligand can also facilitate the final reductive elimination step, which is crucial for product formation.[6]

  • For Sonogashira couplings , the choice of phosphine ligand can be dictated by the steric hindrance of the alkyne coupling partner.[7]

Intelligent screening of a small, diverse set of ligands is often the most practical approach to identify the optimal choice for a new transformation.[3]

Q3: How does the choice of base impact my reaction?

A3: The base is crucial for several steps in the catalytic cycle, including the transmetalation step in Suzuki-Miyaura coupling and the deprotonation of the nucleophile in Buchwald-Hartwig amination.[8] The strength and nature of the base must be matched to the substrates:

  • Strong bases like sodium tert-butoxide (NaOtBu) and lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and effective but can cause decomposition of sensitive functional groups.[9]

  • Weaker inorganic bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ are milder alternatives for base-sensitive substrates.[9]

  • The solubility of the base is also a critical factor; poor solubility can lead to low reaction rates.[9] In such cases, using a combination of an inorganic and a soluble organic base (e.g., DBU) can be beneficial.[2]

Q4: Which solvent should I use for my coupling reaction?

A4: The solvent influences reagent solubility, the stability of intermediates, and overall catalyst activity.[10]

  • Aprotic polar solvents like toluene, dioxane, and THF are commonly used.[5][9] Toluene is a frequent choice due to its good balance of solubility and a high boiling point.[9]

  • It is important to avoid certain solvents like chlorinated solvents, acetonitrile, and pyridine, as they can inhibit the palladium catalyst.[9]

  • For greener chemistry applications, solvents like 2-methyltetrahydrofuran (2-MeTHF) and methyl tert-butyl ether (MTBE) have shown promise as effective alternatives.[9]

Troubleshooting Guides

This section provides a systematic, question-and-answer approach to resolving common issues encountered during coupling reactions.

Issue 1: Low to No Product Yield

Q: My cross-coupling reaction shows little to no conversion. What are the primary factors to investigate?

A: Low or no yield is a common problem that can often be resolved by systematically evaluating the key components of your reaction.[11] Here’s a troubleshooting workflow:

  • Verify Reagent and Solvent Quality: Ensure all starting materials, the base, and the solvent are pure and anhydrous.[11][12] Moisture and oxygen are detrimental to many coupling reactions.[11] Solvents should be freshly distilled or from a reliable commercial source.

  • Assess Catalyst and Ligand Activity:

    • Catalyst Inactivation: The palladium catalyst may be inactive. Ensure it has been stored correctly under an inert atmosphere.[5] If using a Pd(II) precursor, the in situ reduction to Pd(0) may be inefficient.[1][11] Consider using a pre-activated Pd(0) source or a more robust pre-catalyst system.[11]

    • Ligand Selection: The chosen ligand may not be suitable for your specific substrates. For challenging electrophiles like aryl chlorides, bulky, electron-rich ligands are often required to facilitate oxidative addition.[5]

  • Ensure an Inert Atmosphere: Palladium-catalyzed reactions are frequently sensitive to air.[11] Thoroughly degas your reaction vessel and maintain it under an inert atmosphere (e.g., argon or nitrogen).

  • Check Reaction Temperature: Many cross-coupling reactions, especially those involving aryl chlorides, require elevated temperatures to proceed at a reasonable rate.[5][13] If your reaction is sluggish at a lower temperature, consider carefully increasing it.

  • Evaluate the Base: The base may be too weak or poorly soluble in the reaction medium.[5][9] For Suzuki reactions, ensure the base is strong enough to facilitate transmetalation.[5] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base is often necessary.[5]

Troubleshooting Flowchart for Low Yield

G start Low or No Yield reagents Check Reagent/Solvent Purity & Inertness start->reagents catalyst Evaluate Catalyst/Ligand System reagents->catalyst Reagents OK fail Consult Further Literature/Expert reagents->fail Impure/Wet conditions Assess Reaction Conditions (Temp, Base) catalyst->conditions Catalyst/Ligand OK catalyst->fail Inactive/Incorrect success Reaction Optimized conditions->success Conditions Optimized conditions->fail Suboptimal

Caption: A decision tree for troubleshooting low-yield coupling reactions.

Issue 2: Catalyst Poisoning and Deactivation

Q: My reaction starts but then stalls, or is completely inhibited. Could my catalyst be poisoned?

A: Yes, catalyst poisoning is a significant cause of reaction failure. A catalyst poison is a substance that deactivates the catalyst, often by strongly binding to the metal center.[14]

  • Common Poisons: Potential catalyst poisons include sulfur compounds (e.g., thiols), halides, cyanides, and certain nitrogen-containing heterocycles.[14][15] These can be present as impurities in your starting materials or reagents.[16][17]

  • Substrate-Induced Inhibition: In some cases, the substrate or product itself can act as an inhibitor. For example, the carboxylate group in 2-iodobenzoate can coordinate to the palladium center and form inactive complexes.[18] Similarly, aryl iodides in Buchwald-Hartwig aminations can sometimes have an inhibitory effect.[2]

  • Solutions:

    • Purify Starting Materials: If you suspect impurities, purify your starting materials. Treatment with activated carbon can sometimes remove sulfur-containing impurities.[16]

    • Use Bulky Ligands: For substrate-induced inhibition, bulky ligands can sterically hinder the coordination of the inhibitory functional group to the palladium center.[18]

    • Screen Different Catalyst Systems: Some catalyst systems are more robust to certain poisons than others.

Catalytic Cycle and Points of Failure

G pd0 Pd(0)L_n pd2_ox R-Pd(II)-X(L_n) pd0->pd2_ox Oxidative Addition pd2_trans R-Pd(II)-R'(L_n) pd2_ox->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination product R-R' pd2_trans->product sub_ox R-X sub_ox->pd2_ox sub_trans R'-M sub_trans->pd2_trans poison Poison (e.g., S) poison->pd0 Deactivation

Caption: The general catalytic cycle for cross-coupling reactions, highlighting catalyst deactivation.

Issue 3: Side Reactions and Byproduct Formation

Q: I'm observing significant amounts of homocoupling or other byproducts. How can I improve the selectivity of my reaction?

A: Side reactions can compete with the desired cross-coupling pathway, reducing your yield and complicating purification.

  • Homocoupling: The formation of R'-R' from the organometallic reagent (e.g., in Suzuki or Sonogashira reactions) is a common side reaction.[4]

    • Causes: Homocoupling can be promoted by the presence of oxygen, which can lead to the formation of Pd(II) species that facilitate this pathway.[4] In Sonogashira couplings, the presence of a copper co-catalyst can also lead to alkyne dimerization.[19]

    • Solutions: Rigorous deoxygenation of the reaction mixture is crucial.[4] For Sonogashira reactions, copper-free conditions can be employed to avoid alkyne homocoupling.[20][21]

  • Biaryl Byproduct Formation: In Buchwald-Hartwig aminations, particularly with chiral primary amines, the formation of biaryl byproducts can be an issue.[22]

    • Solutions: Optimization of the catalyst, ligand, and stoichiometry is necessary to minimize this side reaction.[22] A thorough screening of reaction conditions may be required.

  • β-Hydride Elimination: In reactions involving alkyl groups with β-hydrogens (e.g., Heck reaction), β-hydride elimination can be a competing pathway.

    • Solutions: The choice of ligand and reaction conditions can influence the rate of β-hydride elimination versus reductive elimination.

Experimental Protocols

General Protocol for a Suzuki-Miyaura Coupling Reaction

This protocol is a general starting point and should be optimized for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).[23]

  • Catalyst Addition: Add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Inert Atmosphere: Seal the vessel with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.[23]

  • Solvent Addition: Add the degassed solvent system (e.g., toluene/water 4:1, 5 mL) via syringe.[23]

  • Reaction: Stir the mixture at the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Data Tables

Table 1: Common Bases in Coupling Reactions

BaseTypepKa (approx.)Common Applications & Notes
NaOtBuStrong19Widely used in Buchwald-Hartwig; can cause decomposition of sensitive substrates.[9]
LHMDSStrong26Strong, non-nucleophilic base for aminations.
Cs₂CO₃Weak10Mild base, often effective for Suzuki couplings with sensitive substrates.[9]
K₃PO₄Weak12Common, mild base for Suzuki and Buchwald-Hartwig reactions.[9]
K₂CO₃Weak10A standard, cost-effective base for Suzuki couplings.[9]

Table 2: Common Solvents for Coupling Reactions

SolventClassProperties & Notes
Toluene / XyleneAromaticCommonly used, good balance of solubility and high boiling point.[9]
1,4-DioxaneEtherFrequently used, but has environmental and safety concerns.[9]
THF / 2-MeTHFEtherGood general-purpose solvents; 2-MeTHF is a greener alternative.[9]
DMFAmidePolar aprotic solvent, can be effective but may coordinate to the catalyst.

References

Technical Support Center: Scaling Up the Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions encountered during the scale-up of this critical pharmaceutical intermediate.[1] The information presented here is curated from established protocols and practical experience to ensure scientific integrity and successful experimental outcomes.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine, providing potential causes and actionable solutions.

Issue 1: Low Yield of 2,6-Dichloro-5-fluoropyridin-3-amine

Question: We are experiencing significantly lower than expected yields (<50%) during our scale-up synthesis. What are the common causes and how can we improve the yield?

Answer: Low yields in the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine can often be attributed to several factors, primarily related to the reaction conditions and purity of starting materials. A common synthetic route involves the amination of a corresponding nicotinic acid or nitrile derivative.[2] Let's break down the potential causes and solutions:

  • Incomplete Reaction: The amination reaction may not be proceeding to completion.

    • Solution: Monitor the reaction progress using an appropriate analytical technique such as HPLC or TLC. If the reaction stalls, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.

  • Suboptimal Reagents: The quality of the starting materials, such as 2,6-dichloro-5-fluoronicotinic acid or 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile, is crucial.[2]

    • Solution: Ensure the starting materials are of high purity (≥98%). Impurities can interfere with the reaction. It is also critical to use a fresh and appropriate aminating agent.

  • Moisture Contamination: The presence of water can negatively impact many organic reactions, including amination.

    • Solution: Employ anhydrous solvents and ensure all glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent moisture from the air from interfering.

Experimental Protocol: General Amination of 2,6-Dichloro-5-fluoronicotinic Acid

  • To a solution of 2,6-dichloro-5-fluoronicotinic acid in an appropriate aprotic solvent (e.g., toluene), add a suitable activating agent (e.g., thionyl chloride or oxalyl chloride) dropwise at 0°C to form the acid chloride in situ.

  • After the formation of the acid chloride is complete (monitor by IR or quenching a small aliquot with methanol and analyzing by LC-MS), carefully add a solution of the aminating agent (e.g., ammonia in a suitable solvent or an amine with a non-nucleophilic base like triethylamine) at low temperature.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or HPLC.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Issue 2: Formation of Impurities, Including a Trichlorinated Byproduct

Question: During the synthesis of the precursor 2,6-dichloro-3-cyano-5-fluoropyridine from 2,6-dihydroxy-3-cyano-5-fluoropyridine using phosphorus oxychloride and phosphorus pentachloride, we are observing the formation of a significant amount of 2,4,6-trichloro-3-cyano-5-fluoropyridine. How can we minimize this byproduct?

Answer: The formation of the trichlorinated byproduct is a known issue in this chlorination reaction.[3][4] This side reaction reduces the yield of the desired dichlorinated product and complicates the purification process.

  • Cause: The reaction conditions, particularly the ratio of chlorinating agents and temperature, can favor over-chlorination.

  • Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃). Use the minimum effective amount of PCl₅.

    • Temperature Management: Maintain a consistent and controlled reaction temperature. Running the reaction at a lower temperature for a longer duration might favor the desired product.

    • Alternative Chlorinating Agents: While PCl₅ and POCl₃ are common, exploring other chlorinating agents or reaction conditions might be beneficial. However, this would require significant process development.

    • Purification: If the formation of the trichloro-byproduct cannot be completely avoided, a robust purification method is essential. Fractional distillation under reduced pressure or careful column chromatography can be employed to separate the desired product from the impurity.

Issue 3: Difficulties in Product Purification

Question: We are struggling with the purification of the final product, 2,6-dichloro-5-fluoropyridin-3-amine. What are the recommended purification techniques?

Answer: Purification can be challenging due to the presence of unreacted starting materials, byproducts, and residual reagents. The choice of purification method depends on the scale of the synthesis and the nature of the impurities.

  • Column Chromatography: For lab-scale synthesis, silica gel column chromatography is a common and effective method. A gradient elution system, for example, with a mixture of hexane and ethyl acetate, can provide good separation.

  • Recrystallization: For larger scale production, recrystallization is often the preferred method due to its cost-effectiveness and scalability. The choice of solvent is critical. A solvent system should be identified where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain soluble. Common solvents to screen include ethanol, methanol, isopropanol, or mixtures with water.

  • Acid-Base Extraction: Since the product is an amine, it can be protonated with an acid to form a water-soluble salt. This allows for the removal of non-basic organic impurities by washing with an organic solvent. The aqueous layer can then be basified to precipitate the purified amine, which is then extracted with an organic solvent.

Workflow for Purification Strategy

Purification_Workflow Crude_Product Crude Product Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Initial Cleanup Column_Chroma Column Chromatography Acid_Base->Column_Chroma For high purity (Lab-scale) Recrystallization Recrystallization Acid_Base->Recrystallization For high purity (Scale-up) Purified_Product Purified Product Column_Chroma->Purified_Product Recrystallization->Purified_Product

Caption: Purification strategy for 2,6-dichloro-5-fluoropyridin-3-amine.

Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions to consider when handling the reagents for this synthesis?

A1: Many reagents used in this synthesis are hazardous.

  • Phosphorus pentachloride (PCl₅) and Phosphorus oxychloride (POCl₃): These are corrosive and react violently with water. Handle them in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Thionyl chloride (SOCl₂): This is also corrosive and toxic. Handle with the same precautions as PCl₅ and POCl₃.

  • Solvents: Organic solvents like toluene and methylene chloride are flammable and/or toxic. Use them in a fume hood and away from ignition sources.

  • Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q2: Can you suggest a suitable starting material for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine?

A2: A common and commercially available starting material is 2,6-dichloro-5-fluoronicotinic acid. Another potential precursor is 2,6-dichloro-5-fluoro-3-pyridinecarbonitrile.[2] The choice of starting material may depend on the overall synthetic strategy and cost considerations.

Q3: What analytical techniques are recommended for monitoring the reaction progress and characterizing the final product?

A3:

  • Reaction Monitoring:

    • Thin Layer Chromatography (TLC): A quick and easy method to qualitatively track the consumption of starting materials and the formation of the product.

    • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also detect the formation of impurities.

  • Final Product Characterization:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the product.

    • Melting Point: To assess the purity of the solid product.

    • Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Q4: What are the typical storage conditions for 2,6-dichloro-5-fluoropyridin-3-amine?

A4: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances. It is typically stored at 2-8°C.[5] Keep the container tightly closed when not in use.

Decision Tree for Troubleshooting Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Check_Completion Is the reaction going to completion? (Check by HPLC/TLC) Start->Check_Completion Incomplete Reaction Incomplete Check_Completion->Incomplete No Complete Reaction Complete Check_Completion->Complete Yes Extend_Time Action: Extend reaction time or slightly increase temperature. Incomplete->Extend_Time Check_Purity Are starting materials pure? Complete->Check_Purity Impure Starting Materials Impure Check_Purity->Impure No Pure Starting Materials Pure Check_Purity->Pure Yes Purify_SM Action: Purify starting materials or use a new batch. Impure->Purify_SM Check_Moisture Is there moisture contamination? Pure->Check_Moisture Moisture_Present Moisture Present Check_Moisture->Moisture_Present Yes No_Moisture No Moisture Check_Moisture->No_Moisture No Use_Anhydrous Action: Use anhydrous solvents and inert atmosphere. Moisture_Present->Use_Anhydrous Review_Workup Review workup and purification procedure for product loss. No_Moisture->Review_Workup

Caption: A decision tree for troubleshooting low yield issues.

References

Technical Support Center: Hydrolysis of Chlorocyanopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for challenges in the hydrolysis of chlorocyanopyridines. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for navigating the complexities of this chemical transformation. As Senior Application Scientists, we understand that success lies not just in following a protocol, but in understanding the chemistry behind it. This center provides troubleshooting guides, FAQs, and validated protocols to help you achieve your desired synthetic outcomes with precision and confidence.

Troubleshooting Guide: Overcoming Common Experimental Hurdles

This section addresses the most common issues encountered during the hydrolysis of chlorocyanopyridines in a direct question-and-answer format.

Q1: My reaction suffers from low yield. What are the primary causes and how can I improve it?

Low yield is a frequent challenge stemming from several factors. A systematic approach to troubleshooting is essential.

Possible Cause 1: Incomplete Conversion

The hydrolysis of the nitrile (cyano group) is a consecutive reaction that proceeds through an amide intermediate to the final carboxylic acid.[1][2] The second step, hydrolysis of the amide, often has a higher activation energy and can be sluggish.[2] Similarly, the hydrolysis of the chloro group via nucleophilic aromatic substitution can be difficult.

  • Expert Recommendation: Monitor your reaction's progress using TLC or LC-MS to distinguish between unreacted starting material and the formation of the amide intermediate. If the amide is the major species present, you need to drive the second hydrolysis step. This can be achieved by increasing the reaction temperature, extending the reaction time, or increasing the concentration of your acid or base catalyst.[3][4]

Possible Cause 2: Competing Side Reactions

The conditions required for hydrolysis can often promote undesired side reactions, consuming your starting material or product.

  • Hydrolysis of the Chloro Group: When targeting only the cyano group, harsh conditions (e.g., high temperature, high concentration of NaOH) can lead to the unintended hydrolysis of the chloro group, resulting in a product mixture.

  • Decarboxylation: The final hydroxypyridine carboxylic acid product can be susceptible to decarboxylation at elevated temperatures, especially under acidic conditions, leading to the formation of a hydroxypyridine byproduct.[1]

  • Polymerization/Degradation: Strongly acidic or basic conditions at high temperatures can lead to the degradation of the pyridine ring or polymerization, particularly if reaction times are excessive.[5]

  • Expert Recommendation: To enhance selectivity, consider milder reaction conditions. If you only wish to hydrolyze the nitrile, exploring biocatalytic methods with nitrilase enzymes can provide exceptional selectivity under ambient conditions.[6] For chemical methods, a careful optimization of temperature is crucial. Screen a range of temperatures to find a balance that promotes the desired hydrolysis without initiating significant side reactions.[3]

G start Low Yield Observed check_conversion Analyze Reaction Mixture (TLC, LC-MS) start->check_conversion incomplete Incomplete Conversion (Starting Material or Amide Intermediate Present) check_conversion->incomplete complete Complete Conversion (No Starting Material) check_conversion->complete increase_cond Increase Temperature, Time, or Catalyst Conc. incomplete->increase_cond Yes check_products Identify Products/ Byproducts complete->check_products Yes monitor Continue Monitoring Progress increase_cond->monitor side_rxns Significant Side Products (e.g., Decarboxylation, Cl-Hydrolysis) check_products->side_rxns no_side_rxns Mainly Desired Product (but low mass balance) check_products->no_side_rxns optimize_cond Optimize for Selectivity: - Lower Temperature - Milder Catalyst (e.g., Biocatalysis) - Shorter Reaction Time side_rxns->optimize_cond workup_issue Investigate Workup/ Isolation Procedure (e.g., Product Solubility) no_side_rxns->workup_issue

Caption: Possible products from chlorocyanopyridine hydrolysis.

Q2: Why is biocatalysis with a nitrilase enzyme a good alternative for this reaction?

Biocatalysis offers a powerful solution to the selectivity challenges inherent in classical chemical methods.

  • Expertise & Causality: Nitrilase enzymes are part of the hydrolase class and are specifically designed by nature to catalyze the hydrolysis of nitriles directly to carboxylic acids, often without the formation of an amide intermediate. [6]Their action is dictated by a highly specific three-dimensional active site.

  • Key Advantages:

    • Chemoselectivity: A nitrilase can selectively hydrolyze the cyano group while leaving the C-Cl bond and other sensitive functional groups on the molecule completely untouched. [6] 2. Mild Conditions: These reactions are typically run in aqueous buffers at or near room temperature and neutral pH. This avoids the high temperatures and extreme pH levels that cause side reactions and degradation.

    • Green Chemistry: Biocatalysis reduces the need for harsh reagents and organic solvents, leading to a more environmentally sustainable process.

Comparative Overview of Hydrolysis Methods

The choice of method depends critically on the desired product and the overall molecular structure.

FeatureAcid-Catalyzed HydrolysisBase-Catalyzed HydrolysisBiocatalysis (Nitrilase)
Primary Reagent Strong Acid (e.g., H₂SO₄, HCl) in H₂O [7]Strong Base (e.g., NaOH, KOH) in H₂O [8]Nitrilase Enzyme in Aqueous Buffer [6]
Typical Product Carboxylic Acid (Amide is an intermediate) [9]Amide or Carboxylate Salt (depends on conditions) [8]Carboxylic Acid [6]
Temperature Often requires heating (reflux) [10]Room temp to reflux, depending on target [8]Room Temperature (typically 25-40 °C)
Selectivity Moderate; can hydrolyze other groupsLow; can hydrolyze chloro group and esters [11]Very High; specific to the nitrile group
Key Challenge Controlling the reaction to stop at the amide; potential for decarboxylation at high temps. [1][10]Irreversibility makes it hard to control; low selectivity for multifunctional compounds. [12]Enzyme availability, cost, and substrate scope.

Experimental Protocols

These protocols provide a starting point for experimentation. Always perform a safety assessment before beginning any new procedure.

Protocol 1: Acid-Catalyzed Hydrolysis to 2-Chloronicotinic Acid

This protocol is a general method for the complete hydrolysis of both the cyano and amide functionalities.

  • Setup: In a round-bottom flask equipped with a reflux condenser, add 2-chloro-3-cyanopyridine (1.0 eq).

  • Reagent Addition: Add a 6 M aqueous solution of hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) (5-10 volumes).

  • Reaction: Heat the mixture to reflux (approx. 100-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours (4-24 h). Look for the disappearance of both the starting material and the intermediate amide.

  • Workup: After cooling to room temperature, carefully neutralize the mixture with a suitable base (e.g., solid NaHCO₃ or aqueous NaOH) to precipitate the product. The pH for precipitation should be near the isoelectric point of the amino acid product.

  • Purification: Filter the solid product, wash with cold water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) may be necessary for higher purity.

Protocol 2: Base-Catalyzed Selective Hydrolysis to 2-Chloronicotinamide

This protocol aims to stop the hydrolysis at the amide stage using controlled conditions.

  • Setup: To a round-bottom flask, add 2-chloro-3-cyanopyridine (1.0 eq) and a suitable solvent like aqueous ethanol.

  • Catalyst Addition: Add a catalytic amount of NaOH (e.g., 0.1 eq) as a concentrated aqueous solution.

  • Reaction: Stir the mixture at a moderately elevated temperature (e.g., 50-70 °C). Higher temperatures risk over-hydrolysis to the carboxylic acid and hydrolysis of the chloro group. [8]4. Monitoring: Carefully monitor the reaction by TLC or LC-MS. The goal is to maximize the formation of the amide while minimizing the appearance of the carboxylic acid. The reaction is typically much faster than the full hydrolysis.

  • Workup: Once the starting material is consumed, cool the reaction mixture. If the product precipitates, it can be isolated by filtration. Otherwise, neutralize the catalyst with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Dry the organic extracts over Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine: An Essential Building Block in Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,6-Dichloro-5-fluoropyridin-3-amine is a critical intermediate in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its halogenated pyridine structure is a key pharmacophore that imparts desirable properties to the final products.[1][2] This guide provides a comprehensive comparison of the most common synthetic routes to this valuable compound, offering an in-depth analysis of their respective advantages and disadvantages. We will delve into the experimental details of four primary methods: the Hofmann rearrangement of 2,6-dichloro-5-fluoronicotinamide, a multi-step synthesis commencing from ethyl formate and cyanoacetamide, direct amination of a polychlorinated pyridine precursor, and a palladium-catalyzed amination approach. This guide aims to equip researchers with the necessary information to select the most suitable synthetic strategy based on factors such as yield, scalability, safety, and cost-effectiveness.

Introduction

The strategic placement of chlorine and fluorine atoms on the pyridine ring of 2,6-dichloro-5-fluoropyridin-3-amine makes it a highly sought-after building block in medicinal chemistry. These halogens can modulate the electronic properties and metabolic stability of drug candidates, and the amine functionality provides a convenient handle for further chemical modifications. Given its importance, the development of efficient and scalable synthetic methods is of paramount importance. This guide will provide a detailed comparative analysis of the leading synthetic strategies.

Method 1: Hofmann Rearrangement of 2,6-Dichloro-5-fluoronicotinamide

The Hofmann rearrangement offers a relatively direct route to the target amine from its corresponding amide precursor. This classical reaction involves the conversion of a primary amide to a primary amine with one fewer carbon atom, using a halogen and a strong base.

Synthesis of the Amide Precursor

The necessary starting material, 2,6-dichloro-5-fluoronicotinamide, can be efficiently synthesized from 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile. This transformation is typically achieved by hydrolysis of the nitrile using concentrated sulfuric acid, affording the amide in near-quantitative yield.

The Hofmann Rearrangement Step

The amide is then subjected to the Hofmann rearrangement conditions, typically using bromine and aqueous sodium hydroxide. The reaction proceeds through an isocyanate intermediate, which is subsequently hydrolyzed to the desired amine. This method has been reported to provide an approximate yield of 87% for analogous 3-aminopyridine syntheses, suggesting it is a high-yielding approach.[1]

Reaction Scheme

Hofmann Rearrangement start 2,6-Dichloro-5-fluoro- pyridine-3-carbonitrile amide 2,6-Dichloro-5-fluoro- nicotinamide start->amide conc. H₂SO₄, Heat amine 2,6-Dichloro-5-fluoro- pyridin-3-amine amide->amine Br₂, NaOH, H₂O, Heat

Caption: Hofmann rearrangement route to 2,6-Dichloro-5-fluoropyridin-3-amine.

Experimental Protocol: Synthesis of 2,6-Dichloro-5-fluoronicotinamide
  • To a flask containing concentrated sulfuric acid, add 2,6-dichloro-5-fluoro-pyridine-3-carbonitrile.

  • Heat the mixture to approximately 62°C for 1 hour.

  • After cooling to room temperature, pour the reaction mixture into ice water.

  • Extract the product with ethyl acetate.

  • Wash the organic phase sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the solid product.

Experimental Protocol: Hofmann Rearrangement
  • Prepare a solution of sodium hydroxide in water and cool it in an ice bath.

  • Slowly add bromine to the cold sodium hydroxide solution to form sodium hypobromite in situ.

  • Add 2,6-dichloro-5-fluoronicotinamide to the hypobromite solution.

  • Heat the reaction mixture, typically between 25-85°C, and monitor the reaction progress.[1]

  • Upon completion, cool the reaction and extract the product with a suitable organic solvent.

  • Purify the product through appropriate methods such as crystallization or column chromatography.

Advantages and Disadvantages
Advantages Disadvantages
High potential yield.[1]Use of hazardous reagents like bromine requires stringent safety precautions.
Relatively short and direct route from the nitrile.The reaction can be exothermic and requires careful temperature control.
Well-established classical reaction.Potential for side reactions if the reaction conditions are not carefully controlled.

Method 2: Multi-Step Synthesis via a Cyano Intermediate

This approach involves the construction of the pyridine ring followed by a series of functional group transformations to arrive at the target amine.

Reaction Sequence

The synthesis begins with the condensation of ethyl formate and cyanoacetamide to form 2,6-dihydroxy-3-cyano-5-fluoropyridine.[1] This intermediate is then chlorinated using a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) to yield 2,6-dichloro-3-cyano-5-fluoropyridine.[1] A critical challenge in this step is the potential for over-chlorination, leading to the formation of a trichloro-cyanopyridine byproduct, which can complicate purification and reduce the overall yield.[3] The final step involves the reduction of the nitrile group to the primary amine. This can be achieved using reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reaction Scheme

Multi_Step_Synthesis start Ethyl Formate + Cyanoacetamide dihydroxy 2,6-Dihydroxy-3-cyano- 5-fluoropyridine start->dihydroxy Condensation dichloro_cyano 2,6-Dichloro-3-cyano- 5-fluoropyridine dihydroxy->dichloro_cyano PCl₅, POCl₃, Reflux amine 2,6-Dichloro-5-fluoro- pyridin-3-amine dichloro_cyano->amine Reduction (e.g., LiAlH₄ or H₂/Catalyst)

Caption: Multi-step synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine.

Experimental Protocol: Synthesis of 2,6-Dihydroxy-3-cyano-5-fluoropyridine
  • React ethyl formate and cyanoacetamide in a suitable nonpolar solvent such as toluene at a controlled temperature (below 30°C).[1]

  • The product precipitates as a thick suspension.

  • Isolate the solid product by centrifugation after dilution with methanol.[1]

Experimental Protocol: Chlorination
  • Treat the dihydroxy intermediate with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[1]

  • Reflux the reaction mixture until the conversion is complete.

  • Carefully quench the reaction mixture and isolate the chlorinated product.

Experimental Protocol: Nitrile Reduction
  • Using LiAlH₄:

    • In an inert atmosphere, suspend LiAlH₄ in a dry ether solvent (e.g., THF or diethyl ether).

    • Add a solution of 2,6-dichloro-3-cyano-5-fluoropyridine in the same solvent dropwise at a controlled temperature.

    • After the reaction is complete, quench the excess LiAlH₄ carefully with water and a sodium hydroxide solution.

    • Filter the resulting solids and extract the product from the filtrate.

  • Using Catalytic Hydrogenation:

    • Dissolve 2,6-dichloro-3-cyano-5-fluoropyridine in a suitable solvent.

    • Add a hydrogenation catalyst (e.g., Raney nickel or a palladium-based catalyst).

    • Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature.

    • Monitor the reaction until the starting material is consumed.

    • Filter the catalyst and isolate the product from the filtrate.

Advantages and Disadvantages
Advantages Disadvantages
Utilizes readily available starting materials.Multi-step process can lead to lower overall yields.
Potentially scalable.Chlorination step can produce difficult-to-separate byproducts.[3]
The use of hazardous reagents like PCl₅, POCl₃, and LiAlH₄ requires specialized handling and safety measures.

Method 3: Direct Amination

Direct nucleophilic aromatic substitution (SNAr) of a suitable polychlorofluoropyridine with an ammonia source is another potential route. The success of this method hinges on the regioselective displacement of a chlorine or fluorine atom by the amino group.

Plausible Starting Material and Reaction

A potential starting material for this route is 2,3,6-trichloro-5-fluoropyridine. The reaction with ammonia or an ammonia equivalent would aim to selectively displace the chlorine atom at the 3-position. The electron-withdrawing nature of the other halogens and the pyridine nitrogen activates the ring towards nucleophilic attack.

Reaction Scheme

Direct_Amination start 2,3,6-Trichloro- 5-fluoropyridine amine 2,6-Dichloro-5-fluoro- pyridin-3-amine start->amine NH₃ (or equivalent), Solvent, Heat/Pressure

Caption: Direct amination approach to 2,6-Dichloro-5-fluoropyridin-3-amine.

Experimental Considerations

This reaction would likely require elevated temperatures and pressures to proceed efficiently. The choice of solvent is also critical to ensure solubility of the starting materials and to mediate the reaction. A significant challenge is controlling the regioselectivity, as substitution at other positions could lead to a mixture of isomers.

Advantages and Disadvantages
Advantages Disadvantages
Potentially a very direct and atom-economical route.The starting material, 2,3,6-trichloro-5-fluoropyridine, may not be readily available.
Lack of regioselectivity can lead to a mixture of products, complicating purification and reducing the yield of the desired isomer.
Harsh reaction conditions (high temperature and pressure) may be required.

Method 4: Palladium-Catalyzed Amination (Buchwald-Hartwig Amination)

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction can be adapted for the synthesis of 2,6-dichloro-5-fluoropyridin-3-amine.

Reaction Strategy

This approach would involve the coupling of a suitable dihalofluoro-pyridine with an ammonia surrogate in the presence of a palladium catalyst and a suitable ligand. A likely starting material is 2,6-dichloro-3-fluoropyridine. To introduce the primary amine group, an ammonia equivalent such as lithium bis(trimethylsilyl)amide (LiHMDS) is often used. The silylated amine initially formed is then hydrolyzed in a subsequent step to yield the desired primary amine.[4]

Reaction Scheme

Buchwald_Hartwig_Amination start 2,6-Dichloro-3-fluoro- pyridine intermediate N-silylated intermediate start->intermediate Pd Catalyst, Ligand, Base, Ammonia Surrogate (e.g., LiHMDS) amine 2,6-Dichloro-5-fluoro- pyridin-3-amine intermediate->amine Hydrolysis

Caption: Palladium-catalyzed synthesis of 2,6-Dichloro-5-fluoropyridin-3-amine.

Experimental Protocol
  • In an inert atmosphere, combine 2,6-dichloro-3-fluoropyridine, a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos), a base (e.g., NaOtBu), and the ammonia surrogate in a dry, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the required temperature and monitor its progress.

  • Once the starting material is consumed, cool the reaction and proceed with the workup.

  • The crude product is then subjected to hydrolysis (e.g., with a mild acid) to cleave the silyl groups and afford the primary amine.

  • Purify the final product using standard techniques.

Advantages and Disadvantages
Advantages Disadvantages
High functional group tolerance.The cost of palladium catalysts and specialized ligands can be high, especially for large-scale synthesis.
Generally proceeds under milder conditions than direct amination.The reaction is sensitive to air and moisture, requiring inert atmosphere techniques.
High potential for regioselectivity.The use of an ammonia surrogate adds an extra step (hydrolysis) to the process.

Comparative Summary of Synthesis Methods

Method Starting Materials Key Reagents Potential Yield Key Challenges
Hofmann Rearrangement 2,6-Dichloro-5-fluoro-pyridine-3-carbonitrileBr₂, NaOH~87% (analogous)[1]Handling of bromine, temperature control.
Multi-step Synthesis Ethyl formate, CyanoacetamidePCl₅, POCl₃, LiAlH₄ or H₂/catalystModerateByproduct formation, handling of hazardous reagents.[3]
Direct Amination 2,3,6-Trichloro-5-fluoropyridineNH₃VariableRegioselectivity, harsh conditions, starting material availability.
Palladium-Catalyzed Amination 2,6-Dichloro-3-fluoropyridinePd catalyst, ligand, base, ammonia surrogateGood to ExcellentCatalyst cost, air/moisture sensitivity, multi-step process.

Conclusion and Future Outlook

The synthesis of 2,6-dichloro-5-fluoropyridin-3-amine can be accomplished through several distinct routes, each with its own set of advantages and challenges. The Hofmann rearrangement stands out as a potentially high-yielding and relatively direct method, provided that the safety considerations associated with bromine are adequately addressed. The multi-step synthesis offers a scalable route from basic starting materials but is hampered by the potential for byproduct formation and the use of hazardous reagents. Direct amination , while theoretically the most atom-economical, faces significant hurdles in terms of regioselectivity and the need for harsh reaction conditions. The palladium-catalyzed Buchwald-Hartwig amination provides a modern and versatile approach with high selectivity but may be limited by the cost of the catalyst system for large-scale production.

The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or organization, including the desired scale of production, available equipment, cost constraints, and safety infrastructure. For laboratory-scale synthesis where yield and purity are paramount, the Hofmann rearrangement and palladium-catalyzed amination appear to be the most promising options. For industrial-scale production, a thorough process optimization of the multi-step synthesis to minimize byproduct formation or the development of a more cost-effective and robust direct amination or catalytic method would be highly desirable. As the demand for this important building block continues to grow, further research into more efficient, sustainable, and cost-effective synthetic methodologies is warranted.

References

A Senior Scientist's Guide to Greener and More Efficient Alternatives to Phosphorus Oxychloride (POCl₃)

Author: BenchChem Technical Support Team. Date: January 2026

Phosphorus oxychloride (POCl₃) has long been a cornerstone reagent in organic synthesis, prized for its potent dehydrating and chlorinating capabilities. From the classical Vilsmeier-Haack formylation and Bischler-Napieralski cyclization to the conversion of carboxylic acids into acyl chlorides, its utility is widespread. However, its desirable reactivity is shadowed by significant drawbacks: POCl₃ is highly toxic, corrosive, and moisture-sensitive, reacting violently with water to release corrosive hydrogen chloride and phosphoric acid. Its use often necessitates harsh reaction conditions and leads to challenging aqueous workups involving the quenching of unreacted reagent and acidic byproducts.

For drug development professionals and researchers focused on process safety, scalability, and sustainability, the need for effective alternatives is paramount. This guide provides an in-depth comparison of viable replacements for POCl₃, focusing on their mechanisms, experimental performance, and operational advantages. We will explore modern reagents that offer milder conditions, simpler workups, and improved safety profiles without compromising synthetic efficiency.

Thionyl Chloride (SOCl₂): The Classic Workhorse

Thionyl chloride is perhaps the most common alternative for converting carboxylic acids to acyl chlorides and dehydrating amides. Its primary advantage lies in the formation of gaseous byproducts (SO₂ and HCl), which simplifies product isolation and purification.

Mechanism of Action: In the chlorination of carboxylic acids, the acid's hydroxyl group attacks the electrophilic sulfur atom of SOCl₂, followed by the elimination of sulfur dioxide and a chloride ion to form a highly reactive acyl chlorosulfite intermediate. This intermediate then undergoes nucleophilic attack by the chloride ion to yield the final acyl chloride.

Comparative Performance: Carboxylic Acid to Acyl Chloride

ReagentTypical ConditionsByproductsWorkup SimplicityYieldKey Considerations
POCl₃ Neat or in chlorinated solvent, 80-110°CH₃PO₄, HClDifficult; requires careful quenchingGood-ExcellentHighly corrosive; excess reagent removal is challenging.
SOCl₂ Neat or in solvent (DCM, Toluene), refluxSO₂(g), HCl(g)Simple; byproducts are gaseousExcellentOften requires a catalytic amount of DMF (Vilsmeier-Haack intermediate formation).

Experimental Protocol: Synthesis of an Acyl Chloride using SOCl₂

  • To a stirred solution of the carboxylic acid (1.0 eq) in anhydrous toluene (5 mL/mmol) under a nitrogen atmosphere, add a catalytic amount of N,N-dimethylformamide (DMF, ~1 drop).

  • Slowly add thionyl chloride (1.2-1.5 eq) to the solution at room temperature.

  • Heat the reaction mixture to reflux (approx. 80-110°C, depending on the acid) and monitor the reaction by TLC or IR spectroscopy (disappearance of the broad O-H stretch).

  • After completion (typically 1-3 hours), allow the mixture to cool to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude acyl chloride is often pure enough for immediate use in subsequent steps.

Oxalyl Chloride & Triphosgene: The High-Purity Alternatives

For sensitive substrates where the high temperatures or acidic byproducts of POCl₃ or SOCl₂ are detrimental, oxalyl chloride ((COCl)₂) and its solid, safer-to-handle precursor, triphosgene (bis(trichloromethyl) carbonate), are superior choices.

Mechanism of Action: Similar to thionyl chloride, these reagents react with catalytic DMF to form the Vilsmeier reagent in situ. This electrophilic species is the active agent in converting acids to acyl chlorides or alcohols to alkyl chlorides. The key advantage is that all byproducts (CO, CO₂, HCl) are gaseous, leading to exceptionally clean reactions.

Comparative Performance: Amide Dehydration to Nitrile

ReagentTypical ConditionsByproductsWorkup SimplicityYieldKey Considerations
POCl₃ Pyridine or DMF, 0°C to 100°CH₃PO₄, HClDifficult; quenching and extractionGood-ExcellentStrong dehydrating agent, but harsh.
(COCl)₂ Pyridine/DCM, 0°C to RTCO(g), CO₂(g), HCl(g)Excellent; evaporation of volatilesExcellentHighly toxic and moisture-sensitive; must be handled with extreme care.
Triphosgene Pyridine/DCM, 0°C to RTCO₂(g), HCl(g)Excellent; evaporation of volatilesExcellentSolid, easier to handle than oxalyl chloride but generates phosgene in situ.

Experimental Protocol: Dehydration of Benzamide to Benzonitrile using Triphosgene

  • Dissolve benzamide (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) in a flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add pyridine (2.5 eq) to the solution.

  • In a separate, dry flask, dissolve triphosgene (0.4 eq) in anhydrous DCM.

  • Add the triphosgene solution dropwise to the benzamide solution at 0°C over 20-30 minutes.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Upon completion, carefully pour the reaction mixture into a separatory funnel containing water.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the pure nitrile.

Cyanuric Chloride (TCT): The Safe and Versatile Solid Reagent

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine, or TCT) has emerged as a highly effective, inexpensive, and safer alternative to POCl₃ for a wide range of transformations, including Vilsmeier-Haack reactions, amide synthesis, and dehydration of amides. As a stable, non-volatile solid, it significantly improves handling safety.

Mechanism of Action in Vilsmeier-Haack Reaction: TCT reacts with DMF to form a Vilsmeier-type reagent. Unlike the transient and highly reactive species generated from POCl₃, the TCT-derived reagent is generally milder and more selective. The reaction proceeds through the sequential displacement of chlorides on the triazine ring, with the final workup involving hydrolysis of the triazine byproduct.

Comparative Performance: Vilsmeier-Haack Formylation of Indole
ReagentTypical ConditionsByproductsWorkup SimplicityYield of 3-FormylindoleKey Considerations
POCl₃ DMF, 0-35°CH₃PO₄, HClDifficult; requires careful quenching with ice/base~85-95%Standard, but workup is problematic on a large scale.
TCT DMF, 25-40°CCyanuric acid derivatives, HClSimpler; solid byproducts can often be filtered off~90-98%Milder conditions, safer handling, and often higher yields.

Diagram: Reagent Selection Workflow

G cluster_input Inputs cluster_decision Decision Points cluster_reagents Reagent Choice Transformation Desired Transformation AcidChloride Acid Chloride Synthesis? Transformation->AcidChloride e.g., R-COOH -> R-COCl Dehydration Amide Dehydration? Transformation->Dehydration e.g., R-CONH₂ -> R-CN Vilsmeier Vilsmeier-Haack Reaction? Transformation->Vilsmeier e.g., Ar-H -> Ar-CHO Substrate Substrate Sensitivity Oxalyl (COCl)₂ / Triphosgene (Mild, Clean) Substrate->Oxalyl TCT TCT (Safe, Mild, Solid) Substrate->TCT TFAA TFAA / Burgess (Non-chlorinating) Substrate->TFAA Scale Reaction Scale SOCl2 SOCl₂ (Gaseous Byproducts) Scale->SOCl2 Easy Product Isolation Scale->TCT Large Scale Safety POCl3 POCl₃ (Harsh, High Yield) AcidChloride->POCl3  Standard Method AcidChloride->SOCl2  Simple Workup? AcidChloride->Oxalyl  Sensitive Substrate? Dehydration->POCl3  Strong Dehydrating  Power Needed? Dehydration->TFAA  Mildest Conditions? Vilsmeier->POCl3  Classic Method Vilsmeier->TCT  Improved Safety  & Simpler Workup?

Caption: Workflow for selecting a POCl₃ alternative.

Non-Chlorinating Dehydrating Agents: TFAA and Burgess Reagent

In many instances, the goal of using POCl₃ is purely dehydration (e.g., converting primary amides to nitriles), and the chlorinating aspect is an unwanted side reactivity. In these cases, dedicated non-chlorinating reagents are far superior.

Trifluoroacetic Anhydride (TFAA)

TFAA is a powerful dehydrating agent that works under mild, often non-acidic conditions.[1] It is particularly useful for substrates that are sensitive to the harsh, acidic environment generated by POCl₃ or SOCl₂.

Mechanism of Action: The amide oxygen attacks one of the electrophilic carbonyls of TFAA. The resulting intermediate is then deprotonated (often by a mild base like pyridine or triethylamine), which collapses to form the nitrile and two equivalents of trifluoroacetic acid.

Comparative Performance: Primary Amide to Nitrile

ReagentTypical ConditionsByproductsWorkup SimplicityYieldKey Considerations
POCl₃ Pyridine, refluxH₃PO₄, HClDifficult; quenching and extractionGood-ExcellentHarsh conditions can degrade sensitive functional groups.
TFAA Pyridine or Et₃N, DCM, 0°C to RTCF₃COOHModerate; requires basic wash to remove acid byproductExcellentVery mild. Can cause trifluoroacetylation of other nucleophilic groups (e.g., amines, alcohols).[1]
Burgess Reagent

The Burgess reagent (methyl N-(triethylammoniumsulfonyl)carbamate) is another exceptionally mild and selective reagent for dehydrating amides and alcohols.[2] Its primary application is in the synthesis of complex molecules where functional group tolerance is critical.[3]

Mechanism of Action: The reaction proceeds via an initial attack of the amide oxygen onto the electrophilic sulfur of the Burgess reagent. This is followed by an intramolecular elimination (syn-elimination) that is mechanistically distinct from other dehydrating agents and proceeds under neutral conditions.[4]

Experimental Protocol: Dehydration of a Primary Amide using TFAA

  • Dissolve the primary amide (1.0 eq) in anhydrous DCM (10 mL/mmol).

  • Add triethylamine (2.2 eq) and cool the mixture to 0°C.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise, maintaining the temperature at 0°C.

  • Allow the reaction to stir at 0°C for 1 hour or until TLC indicates complete consumption of the starting material.

  • Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure to yield the nitrile.

Conclusion: A Strategic Approach to Reagent Selection

While phosphorus oxychloride remains a powerful and effective reagent, its hazardous properties and difficult workup procedures make it a suboptimal choice in modern drug discovery and development, especially for large-scale synthesis. The alternatives presented here—Thionyl Chloride , Oxalyl Chloride , Cyanuric Chloride , TFAA , and the Burgess Reagent —offer a spectrum of reactivities and operational benefits.

  • For clean and high-purity acyl chloride synthesis , oxalyl chloride is often the best choice, despite its own handling challenges.

  • For a safer, scalable, and milder Vilsmeier-Haack reaction or dehydration , Cyanuric Chloride (TCT) presents a compelling, cost-effective alternative.

  • For the mildest possible dehydration of sensitive amides , TFAA and the Burgess Reagent provide unparalleled functional group tolerance.

By understanding the mechanism, advantages, and practical handling of these alternatives, the modern synthetic chemist can design safer, more efficient, and more sustainable synthetic routes, moving beyond the traditional reliance on POCl₃.

References

Navigating the Bioactive Landscape of 2,6-Dichloro-5-fluoropyridin-3-amine and Its Analogs: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and agrochemical development, the halogenated pyridine scaffold stands as a privileged structure, offering a versatile template for the design of potent and selective bioactive molecules. Among these, 2,6-Dichloro-5-fluoropyridin-3-amine has emerged as a critical intermediate and a foundational core for a range of therapeutic agents, particularly in the realm of oncology.[1] This guide provides a comprehensive comparison of the biological activity of 2,6-Dichloro-5-fluoropyridin-3-amine and its key analogs, supported by experimental data and detailed protocols to empower researchers in their drug discovery endeavors.

The Core Moiety: 2,6-Dichloro-5-fluoropyridin-3-amine - A Hub of Biological Potential

2,6-Dichloro-5-fluoropyridin-3-amine is a pyridine derivative characterized by a specific substitution pattern that imparts significant chemical reactivity and biological relevance.[1] The presence of two chlorine atoms, a fluorine atom, and an amine group on the pyridine ring creates a unique electronic and steric environment, making it a valuable building block for the synthesis of more complex molecules with tailored pharmacological profiles.[1]

Initial investigations have highlighted its potential in several key areas:

  • Anticancer Activity: This scaffold has been instrumental in the development of potent inhibitors of Cyclin-Dependent Kinases (CDKs), particularly CDK8 and CDK19, which are implicated in the progression of various cancers.[1]

  • Metabolic Disease Intervention: Derivatives have shown promise in disrupting glucokinase regulatory proteins, suggesting a potential therapeutic avenue for diabetes management.

  • Agrochemical Applications: The inherent biological activity of halogenated pyridines makes this compound and its analogs candidates for the development of novel pesticides and herbicides.

The core of its anticancer potential lies in the inhibition of CDKs, a family of protein kinases that regulate the cell cycle and gene transcription. Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Notably, a derivative of 2,6-Dichloro-5-fluoropyridin-3-amine has demonstrated a potent IC50 value of 7.2 nM for CDK8 inhibition, underscoring the potential of this chemical scaffold.[1]

Structure-Activity Relationship (SAR): A Comparative Analysis of Analogs

Key Structural Modifications and Their Impact:

  • Substitution at the 3-Amino Group: This position is a primary site for modification to enhance target engagement and modulate physicochemical properties. Acylation, alkylation, and arylation of the amino group can lead to significant changes in biological activity. For instance, the introduction of larger, more complex moieties can improve binding affinity to the target protein's active site.

  • Modification of the Pyridine Ring Substituents: The chlorine and fluorine atoms on the pyridine ring are not merely passive substituents. Their electron-withdrawing nature influences the overall electronic properties of the molecule, which can be crucial for target interaction. Replacing or modifying these halogens can impact both potency and selectivity.

  • Introduction of Fused Ring Systems: Incorporating the 2,6-Dichloro-5-fluoropyridin-3-amine core into fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, has been a successful strategy in kinase inhibitor design. This approach can provide a more rigid and pre-organized conformation for optimal binding to the kinase hinge region.

To illustrate the impact of these modifications, let's consider a hypothetical series of analogs and their expected biological activities based on established medicinal chemistry principles.

Compound Structure Target IC50/MIC Key SAR Insights
Parent Compound 2,6-Dichloro-5-fluoropyridin-3-amineCDK8- (Scaffold)Foundational core for inhibitor design.
Analog 1 N-acyl derivativeCDK8Potentially < 100 nMAcylation can introduce additional hydrogen bond acceptors/donors, enhancing binding affinity.
Analog 2 N-aryl derivativeVarious KinasesVariesAryl substitution can explore additional binding pockets and influence selectivity.
Analog 3 6-substituted analog (e.g., with an ether linkage)Various KinasesVariesModification at the 6-position can impact selectivity and pharmacokinetic properties.
Analog 4 Fused pyrido[2,3-d]pyrimidineCDK familyPotentially < 50 nMA rigidified scaffold often leads to higher potency.
Analog 5 Derivative with modified halogenationVarious Kinases/BacteriaVariesAltering the halogen pattern can fine-tune electronic properties and target specificity.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of 2,6-Dichloro-5-fluoropyridin-3-amine and its analogs, robust and validated experimental protocols are essential. The following are detailed step-by-step methodologies for key assays.

In Vitro Cyclin-Dependent Kinase (CDK) Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a specific CDK.

Principle: The assay quantifies the phosphorylation of a substrate peptide by the CDK enzyme in the presence and absence of the test compound. The amount of phosphorylation is typically measured using a luminescence-based ATP detection assay (e.g., ADP-Glo™).

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (and analogs) in 100% DMSO.

    • Prepare a serial dilution of the compounds in assay buffer.

    • Prepare a solution of the target CDK enzyme (e.g., recombinant CDK8/Cyclin C) and its specific substrate peptide in kinase buffer.

    • Prepare the ATP solution at a concentration close to the Km for the target CDK.

  • Assay Procedure (384-well plate format):

    • Add a small volume (e.g., 50 nL) of each compound dilution to the assay plate wells. Include a vehicle control (DMSO) and a positive control inhibitor.

    • Add the enzyme/substrate solution to all wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and measure the amount of ADP produced using a commercial kit like ADP-Glo™, following the manufacturer's instructions.

  • Data Analysis:

    • Plot the luminescence signal (proportional to kinase activity) against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of the inhibitor required to reduce enzyme activity by 50%.

Diagram of Experimental Workflow:

CDK_Inhibition_Assay A Compound Dilution B Enzyme/Substrate Addition A->B C ATP Addition (Reaction Start) B->C D Incubation C->D E ADP Detection (Luminescence) D->E F Data Analysis (IC50) E->F

Caption: Workflow for an in vitro CDK inhibition assay.

MTT Cell Proliferation and Cytotoxicity Assay

This colorimetric assay is a standard method to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture the desired cancer cell line (e.g., HCT116 for colon cancer) in appropriate media.

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Treat the cells with the compounds at various concentrations. Include a vehicle control (DMSO) and an untreated control.

    • Incubate the cells for a specified period (e.g., 72 hours).

  • MTT Incubation:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%).

Diagram of Signaling Pathway Context:

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Ligand Death Ligand Death Receptor Death Receptor Death Ligand->Death Receptor Pro-caspase-8 Pro-caspase-8 Death Receptor->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Anticancer Agent Anticancer Agent DNA Damage DNA Damage Anticancer Agent->DNA Damage p53 p53 DNA Damage->p53 Bax/Bak Bax/Bak p53->Bax/Bak Mitochondrion Mitochondrion Bax/Bak->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apoptosome Apoptosome Cytochrome c->Apoptosome Pro-caspase-9 Pro-caspase-9 Apoptosome->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis

Caption: Simplified overview of apoptosis signaling pathways.

Future Directions and Concluding Remarks

The 2,6-Dichloro-5-fluoropyridin-3-amine scaffold has proven to be a fertile ground for the discovery of novel bioactive compounds. The potent CDK inhibitory activity demonstrated by its derivatives highlights its significance in the development of next-generation anticancer therapeutics. Furthermore, the principles of halogenated pyridine and pyrimidine chemistry suggest a broad range of potential applications, including in the development of new antimicrobial and antibiofilm agents.

Future research should focus on the synthesis and biological evaluation of a wider array of analogs to build a more comprehensive SAR database. This will enable the use of computational modeling and machine learning approaches to predict the activity of novel derivatives and accelerate the drug discovery process. The detailed experimental protocols provided in this guide serve as a foundation for researchers to rigorously evaluate the biological activity of their synthesized compounds and contribute to the growing body of knowledge surrounding this important chemical scaffold.

References

A Senior Application Scientist's Guide to Method Validation for Pharmaceutical Purity Assessment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Drug Development

In pharmaceutical development, purity is not merely a metric; it is a cornerstone of patient safety and drug efficacy. An active pharmaceutical ingredient (API) is rarely a single molecular entity. It is often accompanied by a constellation of related substances, degradation products, and process-related impurities. The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose[1][2]. This guide provides an in-depth comparison of analytical methods for purity assessment, grounded in the principles outlined by global regulatory bodies, to ensure that the data underpinning your product's quality is consistently reliable and accurate.[3][4]

The validation process provides documented evidence that a method will consistently produce a result that meets pre-determined acceptance criteria.[3] This guide will dissect the critical validation parameters, offer step-by-step protocols for their assessment, and compare the workhorse analytical techniques used in the field, empowering you to make informed decisions for your drug development programs.

The Architecture of Validation: Core Performance Characteristics

An analytical method for purity is validated by assessing a specific set of performance characteristics, as defined by the International Council for Harmonisation (ICH) guideline Q2(R1).[1][5] This guideline, adopted by the FDA and EMA, forms the global standard for analytical validation.[6][7] The key parameters for impurity testing are Specificity, Limit of Quantitation, Accuracy, Precision, and Linearity.[2][8]

Specificity

Scientific Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9][10] For a purity method, this is paramount. The method must prove that the signal measured for an impurity is unique to that impurity and not inflated by a co-eluting species. A lack of specificity can lead to an underestimation of an impurity, potentially releasing a batch that fails to meet safety standards.

Experimental Protocol: Specificity Assessment via Forced Degradation

  • Prepare Samples: Expose the drug substance to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Analyze Stressed Samples: Analyze the stressed samples, along with an unstressed sample and a placebo (if applicable), using the proposed method (e.g., HPLC-UV).

  • Peak Purity Analysis: Employ a photodiode array (PDA) or mass spectrometry (MS) detector to assess peak purity. This analysis compares spectra across a single chromatographic peak to determine if it is attributable to a single component.[11]

  • Evaluate Resolution: In chromatography, the resolution between the impurity peak and the closest eluting peak (another impurity or the main API) must be determined.

  • Acceptance Criterion: The method is specific if all known impurity peaks are well-resolved from the API and each other (typically Resolution > 1.5), and peak purity analysis shows no signs of co-elution for the specified impurities.[9]

Linearity and Range

Scientific Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This relationship is crucial for accurate quantitation. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[11]

Experimental Protocol: Establishing Linearity

  • Prepare Standards: Prepare a minimum of five standard solutions of the impurity at different concentrations. For impurity testing, the range should typically span from the reporting level to 120% of the specification limit.[11]

  • Analysis: Analyze each standard in triplicate.

  • Data Evaluation: Plot the mean response (e.g., peak area) against the concentration. Perform a linear regression analysis to obtain the slope, y-intercept, and correlation coefficient (R²).

  • Acceptance Criteria:

    • The correlation coefficient (R²) should be ≥ 0.99.

    • The y-intercept should be minimal relative to the response at 100% concentration.

    • A visual inspection of the plot should confirm a linear relationship.

Accuracy

Scientific Rationale: Accuracy expresses the closeness of the results obtained by the method to the true value.[9][10] It is typically assessed using a recovery study by spiking a sample matrix with a known quantity of the impurity. This confirms that the method can "find" the correct amount of the impurity, free from bias introduced by sample preparation or matrix effects.

Experimental Protocol: Accuracy by Recovery

  • Prepare Spiked Samples: Spike the drug product matrix with the impurity at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare three replicate samples at each level.

  • Analysis: Analyze the spiked samples and a non-spiked (blank) sample.

  • Calculation: Determine the percentage recovery of the impurity at each level.

    • % Recovery = [(Measured Concentration - Blank Concentration) / Spiked Concentration] * 100

  • Acceptance Criterion: The mean recovery should be within a pre-defined range, typically 90.0% to 110.0% for impurity analysis.

Precision

Scientific Rationale: Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[9][10] It reflects the random error of the method. For purity validation, two levels of precision are essential:

  • Repeatability: Precision under the same operating conditions over a short interval of time (intra-assay precision).

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol: Assessing Precision

  • Prepare Samples: Prepare six independent samples of the drug substance or product spiked with the impurity at 100% of the specification level.

  • Repeatability Analysis: Have one analyst analyze all six samples on the same day with the same instrument.

  • Intermediate Precision Analysis: Have a second analyst repeat the analysis of six new samples on a different day or using a different instrument.

  • Calculation: Calculate the mean, standard deviation, and Relative Standard Deviation (%RSD) for each set of six measurements and for the combined data from both sets.

  • Acceptance Criterion: The %RSD for impurity quantitation should typically be ≤ 10%.

Limit of Quantitation (LOQ)

Scientific Rationale: The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[2] It is a critical parameter for impurity methods, as it defines the lower boundary of the method's useful range. The method must be sensitive enough to quantify impurities at or below their reporting threshold.

Comparison of Core Analytical Techniques for Purity Assessment

The choice of analytical technology is a critical decision in method development. High-Performance Liquid Chromatography (HPLC) is the dominant technique for purity analysis due to its versatility and applicability to a wide range of non-volatile compounds.[12][13] However, other techniques like Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer unique advantages for specific applications.[13][14]

dot graph TD { subgraph "Decision Workflow" A[Start: Define Analyte & Impurity Properties] --> B{Volatile & Thermally Stable?}; B -- Yes --> C[Consider Gas Chromatography (GC)]; B -- No --> D{Charged / Polar Molecule?}; D -- Yes --> E[Consider Capillary Electrophoresis (CE)]; D -- No --> F[Default to High-Performance Liquid Chromatography (HPLC)]; C --> G{Need High Resolution for Complex Volatiles?}; G -- Yes --> H[GC is a strong candidate]; G -- No --> F; E --> I{High Efficiency Separation of Ions Needed?}; I -- Yes --> J[CE is a strong candidate]; I -- No --> F; end

} Caption: Decision workflow for selecting an analytical technique.

The table below summarizes a comparison of these techniques based on typical performance characteristics derived from validation studies.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE) Scientific Rationale & Considerations
Applicability Broad; excellent for non-volatile and thermally labile compounds (most APIs and impurities).[13][15]Limited to volatile and thermally stable compounds (e.g., residual solvents, small molecule impurities).[13]Excellent for charged/ionic species, polar compounds, and biomolecules (peptides, proteins).[14]The primary decision factor is the physicochemical nature of the analyte. HPLC's versatility makes it the default choice.
Typical Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%HPLC often shows slightly higher accuracy for complex APIs due to milder operating conditions, minimizing on-column degradation.[16]
Typical Precision (%RSD) < 2.0%< 5.0%< 3.0%HPLC systems with modern autosamplers and pumps provide exceptional injection and flow rate precision, leading to lower variability.[16]
Resolution High; versatile column chemistries allow for fine-tuning of selectivity.Very High; long capillary columns provide exceptional separating power for complex volatile mixtures.Extremely High; separation is based on charge-to-size ratio, offering a different and often orthogonal selectivity to HPLC.GC often has the highest theoretical plate counts, but HPLC is more versatile in manipulating selectivity via mobile phase and stationary phase choices.
Sensitivity (LOQ) Low (ng range)Very Low (pg to ng range), especially with specific detectors like FID for hydrocarbons.Low (ng to pg range), but can be limited by small injection volumes.Detector choice is key. GC with an FID is extremely sensitive to organic volatiles. HPLC with MS detection can achieve pg-level sensitivity.
Robustness Generally robust to small changes in mobile phase composition, pH, and temperature.[16]Can be sensitive to changes in carrier gas flow, oven temperature programming, and inlet conditions.[16]Can be sensitive to buffer composition, pH, capillary surface condition, and temperature.HPLC methods are often considered more rugged for routine QC transfer between labs.

Conclusion: Validation as a Lifecycle

Analytical method validation is not a one-time event but a continuous process that ensures data integrity throughout the lifecycle of a drug product.[17] The objective of any analytical measurement is to obtain consistent, reliable, and accurate data.[4] A well-validated purity method, chosen based on a sound scientific understanding of the analytes and supported by robust experimental data, is a non-negotiable requirement for regulatory submission and, more importantly, for guaranteeing patient safety. By adhering to the principles and protocols outlined in this guide, researchers and drug developers can build a foundation of quality and confidence into their analytical control strategies.

References

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the precise characterization and differentiation of structurally similar compounds are paramount.[1] Subtle variations in molecular architecture can dramatically influence a compound's physical, chemical, and biological properties.[1] This guide provides a comprehensive framework for the spectroscopic comparison of related compounds, leveraging the distinct analytical strengths of Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS).

Spectroscopic techniques are indispensable tools in modern pharmaceutical quality control, offering precise and reliable methods for analyzing the chemical and physical properties of substances.[2] They play a crucial role throughout the drug development pipeline, from raw material verification to final product testing, ensuring product integrity, safety, and efficacy.[2][3] This guide is designed to equip researchers with the expertise to not only perform these analyses but also to understand the underlying principles that make each technique uniquely suited for specific comparative challenges.

The Logic of Spectroscopic Differentiation: A Workflow

The effective differentiation of related compounds relies on a systematic approach that integrates data from multiple spectroscopic techniques. Each method probes different aspects of a molecule's structure, and their combined application provides a comprehensive and unambiguous characterization.

Spectroscopic_Workflow cluster_Initial_Analysis Initial Screening & Functional Group ID cluster_Detailed_Structural_Elucidation Detailed Structural Elucidation cluster_Confirmation Confirmation & Molecular Weight cluster_Data_Integration Data Integration & Final Identification UV_Vis UV-Vis Spectroscopy (Electronic Transitions, Conjugation) NMR NMR Spectroscopy (Connectivity, Stereochemistry) UV_Vis->NMR Initial structural clues Data_Integration Combined Data Analysis UV_Vis->Data_Integration Electronic properties IR Infrared (IR) Spectroscopy (Functional Groups) IR->NMR Functional group information IR->Data_Integration Functional group confirmation MS Mass Spectrometry (MS) (Molecular Weight, Fragmentation) NMR->MS Proposed structure for confirmation NMR->Data_Integration Detailed structural framework MS->Data_Integration Molecular formula & fragmentation

Caption: Logical workflow for compound differentiation using spectroscopic techniques.

UV-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals.[4] This technique is particularly sensitive to the presence of chromophores, or light-absorbing groups, within a molecule.[4]

Core Principle: The wavelength of maximum absorbance (λmax) is indicative of the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).[5] For organic molecules, this is most often associated with π to π* and n to π* electronic transitions.[4]

Application in Comparing Related Compounds:

  • Degree of Conjugation: A key application of UV-Vis spectroscopy is in comparing compounds with varying degrees of conjugation. As the extent of conjugation in a molecule increases, the HOMO-LUMO energy gap decreases, resulting in a shift of the λmax to longer wavelengths (a bathochromic or red shift).[5] This allows for the clear differentiation of, for example, a conjugated diene from a non-conjugated diene.

  • Presence of Aromatic Systems: Aromatic compounds exhibit characteristic absorption bands in the UV region. The substitution pattern on an aromatic ring can influence the position and intensity of these bands, aiding in the differentiation of isomers.[6] For example, para-substituted dialkylbenzenes often show a more distinct spectrum than their ortho- or meta- counterparts due to higher symmetry.[6]

  • Quantitative Analysis: UV-Vis spectroscopy is a powerful tool for the quantitative analysis of compounds, enabling the precise determination of their concentrations in solution.[2][7]

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation:

    • Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, hexane, or water). The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 for optimal accuracy.

    • Prepare a blank solution containing only the solvent.

  • Instrumentation and Data Acquisition:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Record a baseline spectrum with the blank solution in both the sample and reference cuvettes.

    • Place the sample solution in the sample cuvette and record the absorption spectrum over a relevant wavelength range (typically 200-800 nm).

  • Data Analysis:

    • Identify the wavelength(s) of maximum absorbance (λmax).

    • Compare the λmax values and the overall spectral shapes of the related compounds.

Compound Feature Expected UV-Vis Spectral Change Example
Increased ConjugationBathochromic (red) shift in λmaxEthene (174 nm) vs. 1,3-Butadiene (217 nm)[5]
Introduction of an Auxochrome (e.g., -OH, -NH2) on an Aromatic RingBathochromic shift and increased intensityBenzene (254 nm) vs. Phenol (270 nm)
Change in Solvent PolarityCan cause shifts in λmax (solvatochromism)Varies depending on the nature of the electronic transition

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[8][9] The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending vibrations of different functional groups.[10]

Core Principle: Each type of bond (e.g., C=O, O-H, N-H, C-H) vibrates at a characteristic frequency.[11] An IR spectrum provides a "fingerprint" of the functional groups present in a molecule.[12]

Application in Comparing Related Compounds:

  • Presence or Absence of Key Functional Groups: IR spectroscopy is highly effective in distinguishing between compounds that differ in their functional groups. For instance, an alcohol will show a broad O-H stretching band around 3200-3600 cm⁻¹, which will be absent in the spectrum of an ether.[13]

  • Distinguishing Carbonyl-Containing Compounds: The position of the C=O stretching band is sensitive to the electronic environment of the carbonyl group.[14][15] This allows for the differentiation of aldehydes, ketones, esters, and carboxylic acids.

  • Isomeric Differentiation: While the "functional group region" (4000-1500 cm⁻¹) is useful for identifying key groups, the "fingerprint region" (1500-400 cm⁻¹) contains a complex pattern of absorptions that is unique to the entire molecule and can be used to distinguish between isomers.[12]

Experimental Protocol: Infrared (IR) Spectroscopy

  • Sample Preparation:

    • Neat Liquid: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).

    • Solid (KBr Pellet): Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.[8]

    • Solution: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CS₂) and place it in a liquid IR cell.

  • Instrumentation and Data Acquisition:

    • Use a Fourier Transform Infrared (FTIR) spectrometer.

    • Record a background spectrum of the empty spectrometer or the solvent-filled cell.

    • Place the sample in the spectrometer and acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands in the functional group region.

    • Compare the fingerprint regions of the related compounds for subtle differences.

Functional Group Characteristic IR Absorption (cm⁻¹) Appearance
O-H (Alcohol, Phenol)3200-3600Broad
N-H (Amine, Amide)3300-3500Sharp, one or two bands[14][15]
C=O (Ketone)~1715Sharp, strong
C=O (Aldehyde)~1730Sharp, strong
C=O (Ester)~1735-1750Sharp, strong
C=O (Carboxylic Acid)~1700-1725Sharp, strong
C≡N (Nitrile)2220-2260Sharp, medium
C≡C (Alkyne)2100-2260Sharp, weak to medium

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Molecular Structure

NMR spectroscopy is arguably the most powerful technique for elucidating the detailed structure of organic molecules.[16] It is based on the interaction of atomic nuclei with an external magnetic field.[16] ¹H and ¹³C NMR are the most common types used in organic chemistry.[16]

Core Principle: Atomic nuclei with non-zero spin behave like tiny magnets. When placed in a strong magnetic field, they can align with or against the field, creating distinct energy states. The absorption of radiofrequency radiation causes transitions between these states, and the resulting signal provides information about the chemical environment of the nuclei.[16]

Application in Comparing Related Compounds:

  • Distinguishing Isomers: NMR is exceptionally well-suited for differentiating between structural isomers.[16][17] Key parameters to consider are:

    • Number of Signals: Indicates the number of chemically non-equivalent sets of protons or carbons.

    • Chemical Shift (δ): The position of a signal on the spectrum, which is indicative of the electronic environment of the nucleus.

    • Integration: The area under a ¹H NMR signal, which is proportional to the number of protons giving rise to that signal.

    • Splitting Pattern (Multiplicity): Arises from spin-spin coupling between neighboring nuclei and provides information about the connectivity of atoms.

  • Stereochemical Analysis: Advanced NMR techniques can be used to differentiate between stereoisomers, such as diastereomers and enantiomers (with the use of chiral resolving agents).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation:

    • Dissolve 5-20 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.[1][6]

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is defined as 0 ppm.[1][6]

  • Instrumentation and Data Acquisition:

    • Use a high-field NMR spectrometer (e.g., 300 MHz or higher).

    • Acquire the ¹H NMR spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

    • Acquire the ¹³C NMR spectrum, typically using a proton-decoupled pulse sequence to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR.

  • Data Analysis:

    • Process the raw data (Fourier transformation, phasing, and baseline correction).

    • Calibrate the chemical shifts to the internal standard.

    • Analyze the number of signals, chemical shifts, integration (for ¹H), and splitting patterns to deduce the structure.

Isomer Pair Key Differentiating NMR Feature Explanation
1-Bromopropane vs. 2-BromopropaneNumber of signals and splitting patterns1-Bromopropane will have three distinct signals with characteristic splitting, while 2-bromopropane will have two signals due to symmetry.
ortho-, meta-, and para-XyleneNumber of signals in the aromatic regionDue to symmetry, p-xylene will show one aromatic signal, o-xylene will show two, and m-xylene will show three.[17]
cis- vs. trans-2-ButeneCoupling constants between vinylic protonsThe coupling constant (J-value) is typically larger for trans protons than for cis protons.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[18][19] It is used to determine the molecular weight of a compound and to obtain structural information from its fragmentation pattern.[11][18]

Core Principle: A sample is ionized, and the resulting ions are accelerated into a mass analyzer, where they are separated based on their m/z ratio.[18][20] The output is a mass spectrum, which is a plot of ion intensity versus m/z.[18][19]

Application in Comparing Related Compounds:

  • Confirmation of Molecular Formula: High-resolution mass spectrometry can provide a highly accurate molecular weight, allowing for the determination of the molecular formula. This is crucial for confirming the identity of a compound and distinguishing it from those with different elemental compositions.

  • Differentiation of Isomers through Fragmentation: While structural isomers have the same molecular weight, they often exhibit different fragmentation patterns upon ionization.[21] The fragmentation of a molecule is not random; it occurs at specific bonds, and the resulting fragment ions can provide valuable clues about the original structure. For example, the position of a functional group can influence which fragments are most readily formed.

  • Analysis of Complex Mixtures: When coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS), mass spectrometry can be used to analyze complex mixtures and identify individual components.[2][19][22]

Experimental Protocol: Mass Spectrometry

  • Sample Preparation:

    • Prepare a dilute solution of the sample in a volatile solvent (e.g., methanol, acetonitrile).

    • For GC-MS, the sample must be volatile and thermally stable.

  • Instrumentation and Data Acquisition:

    • Choose an appropriate ionization technique (e.g., Electron Ionization (EI), Electrospray Ionization (ESI)). EI is a "hard" ionization technique that causes extensive fragmentation, which is useful for structural elucidation.[1] ESI is a "soft" ionization technique that typically results in less fragmentation and a prominent molecular ion peak.

    • Acquire the mass spectrum over a relevant m/z range.

  • Data Analysis:

    • Identify the molecular ion peak (M⁺) to determine the molecular weight.

    • Analyze the fragmentation pattern and compare it to known fragmentation mechanisms and reference spectra.

    • For isomers, look for differences in the relative abundances of key fragment ions.[23]

Isomer Pair Key Differentiating MS Feature Explanation
2-Pentanol vs. 3-PentanolRelative abundance of α-cleavage fragments2-Pentanol will preferentially cleave to produce a fragment at m/z 45, while 3-pentanol will favor cleavage to produce a fragment at m/z 59.
Butanoic acid vs. Methyl propanoatePresence of characteristic fragmentsButanoic acid will show a characteristic fragment at m/z 60 due to a McLafferty rearrangement, which is not possible for methyl propanoate.

Integrating the Data: A Holistic Approach

The true power of spectroscopic analysis lies in the integration of data from all of these techniques.[11][24] IR and UV-Vis provide initial clues about the functional groups and electronic system. NMR then provides the detailed structural framework, including the connectivity and stereochemistry. Finally, MS confirms the molecular weight and provides additional structural information through fragmentation analysis. By systematically applying this multi-faceted approach, researchers can confidently and accurately differentiate between even closely related compounds, a critical capability in all areas of chemical science.

References

A Senior Application Scientist's Guide to API Formulation: The Hydrochloride Salt Advantage

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical development, the journey from a promising active pharmaceutical ingredient (API) to a safe and effective drug product is paved with critical decisions. Among the most pivotal is the selection of the API's physical form. While many weakly basic drugs can exist as a "free base," their formulation as a salt, particularly a hydrochloride (HCl) salt, is a widespread and often superior strategy. This guide delves into the significant advantages of utilizing the hydrochloride salt of an API over its free base form, providing the underlying scientific principles, comparative data, and experimental methodologies to empower researchers in making informed formulation decisions.

Approximately 50% of all drugs on the market are administered as salts, a testament to the profound impact this simple chemical modification can have on a drug's performance.[1] For basic drugs, the hydrochloride salt is the most common choice, accounting for about 60% of all basic drug salt forms.[2] This preference is not arbitrary; it is rooted in the tangible benefits that salt formation imparts to the physicochemical and pharmacokinetic properties of the API.

Unveiling the Key Advantages: A Comparative Analysis

The decision to develop an API as a hydrochloride salt over its free base counterpart is driven by a range of improvements in key pharmaceutical properties. These enhancements can significantly impact a drug's developability, therapeutic efficacy, and patient compliance.[3]

Enhanced Aqueous Solubility and Dissolution Rate

One of the most significant advantages of converting a free base to its hydrochloride salt is the dramatic improvement in aqueous solubility.[3][4][5] Many free bases, particularly those with high molecular weights and lipophilic characteristics, exhibit poor solubility in water, which can severely limit their oral bioavailability.[1] The formation of a hydrochloride salt introduces an ionic character to the molecule, allowing it to more readily interact with polar water molecules and, consequently, dissolve more easily.[6][7]

This increased solubility directly translates to a faster dissolution rate, a critical factor for oral drug absorption.[1][8][9] For a drug to be absorbed into the bloodstream from the gastrointestinal tract, it must first be in a dissolved state.[5] The faster a drug dissolves, the more readily it can be absorbed, leading to a quicker onset of action and potentially greater overall bioavailability.[2][9]

Improved Stability and Shelf-Life

The stability of an API is paramount to ensuring the safety and efficacy of the final drug product throughout its shelf-life. Free bases can be more susceptible to chemical degradation, particularly through reactions involving their basic functional groups.[2][7] The conversion to a hydrochloride salt often results in a more stable crystalline structure with a higher melting point, which can protect the API from degradation pathways.[10][11]

Furthermore, the salt form can be less hygroscopic, meaning it has a lower tendency to absorb moisture from the air.[11][12] Excessive moisture absorption can lead to physical instability, such as changes in crystal form, and can also accelerate chemical degradation.[11] By opting for the more stable hydrochloride salt, formulators can often extend the product's shelf-life and reduce the need for specialized storage conditions.[5]

Enhanced Bioavailability and Therapeutic Efficacy

The culmination of improved solubility and stability often leads to enhanced bioavailability.[2][5] By ensuring that more of the active drug is dissolved and available for absorption in the gastrointestinal tract, the hydrochloride salt form can lead to higher and more consistent plasma concentrations of the drug compared to the free base.[2][9] This can translate to improved therapeutic effectiveness and may even allow for a reduction in the required dosage, thereby potentially lowering the risk of side effects.[2]

Simplified Manufacturing and Handling

From a manufacturing perspective, hydrochloride salts often present more favorable physical properties than their free base counterparts. Free bases can sometimes be oily or amorphous, making them difficult to handle, weigh, and formulate into solid dosage forms.[13] In contrast, hydrochloride salts are typically crystalline solids with well-defined properties, which facilitates easier processing and manufacturing.[13]

Quantitative Comparison: Hydrochloride Salt vs. Free Base

To illustrate the tangible differences, the following table summarizes the expected improvements in key parameters when moving from a free base to a hydrochloride salt. The values presented are representative and can vary depending on the specific API.

PropertyFree BaseHydrochloride SaltRationale
Aqueous Solubility Low to Very LowHigh to Very HighThe ionic nature of the salt enhances interaction with water.[6][7]
Dissolution Rate SlowRapidDirectly correlated with the increase in solubility.[1][8]
Chemical Stability Prone to degradationGenerally more stableSalt formation can protect reactive functional groups.[11]
Hygroscopicity Can be highOften lowerA more stable crystal lattice reduces moisture absorption.[11]
Bioavailability Variable, often lowHigher and more consistentImproved solubility and dissolution lead to better absorption.[2][5]
Physical Form Can be oily or amorphousTypically crystalline solidCrystalline solids are easier to handle and process.[13]

The Underlying Science: Mechanism of Action

The advantages of the hydrochloride salt stem from a fundamental acid-base reaction. Most weakly basic drugs contain an amine functional group. In its free base form, this amine is neutral. When reacted with hydrochloric acid (HCl), the lone pair of electrons on the nitrogen atom of the amine accepts a proton (H+) from the HCl. This protonation results in the formation of a positively charged ammonium cation and a negatively charged chloride anion, which together form the hydrochloride salt.

This conversion from a neutral, often lipophilic molecule to a charged, more hydrophilic salt is the key to its enhanced aqueous solubility. The charged nature of the salt allows it to readily dissociate in water, leading to a higher concentration of the drug in solution and, consequently, a faster dissolution rate.

Caption: Formation of a hydrochloride salt from a free base API.

Experimental Protocol: Comparative Solubility Assessment

To empirically determine the solubility advantage of a hydrochloride salt, a standardized shake-flask solubility experiment is a reliable method.[14]

Objective:

To determine and compare the aqueous solubility of a free base API and its corresponding hydrochloride salt at a physiologically relevant pH.

Materials:
  • Free base of the API

  • Hydrochloride salt of the API

  • Phosphate buffered saline (PBS), pH 7.4

  • 20 mL scintillation vials

  • Orbital shaker with temperature control

  • 0.45 µm syringe filters

  • High-performance liquid chromatography (HPLC) system with a suitable analytical column and validated analytical method for the API

Step-by-Step Methodology:
  • Preparation: Prepare a stock solution of the API of a known concentration to be used for generating a calibration curve for HPLC analysis.

  • Sample Preparation: Add an excess amount of the free base and the hydrochloride salt to separate, labeled 20 mL scintillation vials containing 10 mL of PBS (pH 7.4). Ensure that there is undissolved solid material at the bottom of each vial.

  • Equilibration: Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C or 37°C) for 24-48 hours to allow the system to reach equilibrium.

  • Sampling and Filtration: After the equilibration period, carefully withdraw a sample from the supernatant of each vial using a syringe. Immediately filter the sample through a 0.45 µm syringe filter to remove any undissolved solids.

  • Dilution: Dilute the filtered samples with an appropriate volume of the mobile phase used for HPLC analysis to bring the concentration within the range of the calibration curve.

  • HPLC Analysis: Analyze the diluted samples using the validated HPLC method to determine the concentration of the dissolved API.

  • Data Analysis: Using the calibration curve, calculate the solubility of the free base and the hydrochloride salt in mg/mL or µg/mL.

Solubility Experiment Workflow A Add excess solid (Free Base & HCl Salt) to separate vials with PBS B Equilibrate on orbital shaker (24-48 hours) A->B C Withdraw and filter supernatant B->C D Dilute filtered sample C->D E Analyze by HPLC D->E F Calculate solubility from calibration curve E->F

References

A Senior Application Scientist's Comparative Guide to Kinase Inhibitors Derived from Aminopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Aminopyridine Scaffold as a Privileged Structure in Kinase Inhibition

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently emerge as cornerstones for developing potent and selective therapeutics. The aminopyridine ring is one such "privileged scaffold".[1] Its unique structural and electronic properties, particularly the nitrogen atom's ability to act as a hydrogen bond acceptor, make it an ideal anchor for binding within the highly conserved ATP-binding site of protein kinases.[2] This interaction with the kinase "hinge region" is a foundational element for competitive inhibition.

This guide provides a comparative analysis of several key kinase inhibitors derived from the aminopyridine scaffold. We will delve into their mechanisms, compare their performance based on published data, and provide the detailed experimental methodologies required to perform such comparisons in your own research. Our objective is to move beyond a simple catalog of compounds and instead offer a causal understanding of why certain structural modifications lead to desired potency and selectivity profiles, thereby empowering researchers in their own drug development endeavors.

Comparative Analysis of Key Aminopyridine-Based Kinase Inhibitors

The versatility of the aminopyridine core has led to the development of inhibitors against a wide array of kinase targets, from receptor tyrosine kinases (RTKs) involved in cell proliferation to intracellular kinases mediating stress and inflammatory responses.[1][3] The key to successful drug design lies in the strategic decoration of the core scaffold to achieve high affinity for the target kinase while minimizing off-target effects.

A selection of notable aminopyridine-derived inhibitors is compared below, highlighting their primary targets and reported potencies. It is crucial to recognize that IC50 values can vary significantly between different assay formats and conditions (e.g., ATP concentration), a critical point we will revisit in the experimental section.[4]

Inhibitor Class/ExamplePrimary Kinase Target(s)Reported Potency (IC50)Key Features & Applications
Crizotinib ALK, ROS1, METALK: ~20-30 nMAn effective first-line treatment for advanced ALK-positive non-small cell lung cancer (NSCLC).[1]
JNK Inhibitors JNK-1, JNK-2Low double-digit nM rangeHigh selectivity (>1,000-fold) against other MAP kinases like ERK2 and p38α; implicated in inflammatory diseases.[5]
PI3Kγ Inhibitor (Cpd 33) PI3KγBiochemical: ~7 nM; Cellular: 120 nMDeveloped from an aminopyrazine core to overcome solubility issues; demonstrates efficacy in rodent models of airway inflammation.[6]
MAP4K4 Inhibitors MAP4K4High potencyLinked to diabetes, cancer, and inflammation; development efforts focused on mitigating off-target CYP3A4 inhibition.[7]
BTK Inhibitor (Cpd 18g) BTK (irreversible)~19.2 nMDesigned as a type II inhibitor targeting the DFG-out conformation; shows in vivo efficacy in a Raji xenograft model.[8]
CHK2 Inhibitors CHK2Varies by analogueSelectivity improved over CHK1 by modifying the 5-(hetero)aryl substituent; active in cell-based mechanistic assays.[9]
CDK9/HDAC Dual Inhibitor (Cpd 8e) CDK9, HDAC1CDK9: 88.4 nM; HDAC1: 168.9 nMA novel approach to synergize antitumor effects and overcome drug resistance in solid and hematological tumors.[10]

This table underscores the remarkable adaptability of the aminopyridine scaffold. By modifying substituents, chemists can tune the molecule to target diverse kinases with high potency. For instance, the development of PI3Kγ inhibitors involved a strategic shift from an aminopyrazine to an aminopyridine core to enhance oral bioavailability, a common challenge in drug development.[6] Similarly, medicinal chemistry efforts on MAP4K4 inhibitors have focused on designing out unwanted time-dependent inhibition of cytochrome P450 enzymes, a critical step for ensuring drug safety.[7]

The Logic of Evaluation: From Biochemical Potency to Cellular Efficacy

A potent molecule in a test tube does not always translate to an effective drug in a patient. A critical challenge in kinase inhibitor development is bridging the gap between biochemical activity and functional inhibition within a cellular context.[11] Compounds that show impressive nanomolar potency in biochemical assays can be inactive in cells due to poor permeability, high protein binding, or rapid efflux.[12] This necessitates a multi-tiered evaluation strategy.

The workflow below illustrates a logical progression for characterizing a novel kinase inhibitor, starting from broad screening and culminating in functional cellular analysis.

G cluster_0 Phase 1: Discovery & Biochemical Characterization cluster_1 Phase 2: Cellular & Mechanistic Validation cluster_2 Phase 3: Preclinical Development HTS High-Throughput Screening (Biochemical Assay) Hit_Val Hit Validation & IC50 (Biochemical Assay) HTS->Hit_Val Identify Hits Selectivity Kinase Selectivity Profiling (Broad Kinase Panel) Hit_Val->Selectivity Confirm Potency Cell_Perm Cellular Target Engagement (e.g., NanoBRET) Selectivity->Cell_Perm Advance Selective Leads Cell_Phos Cellular Phosphorylation Assay (e.g., Western Blot, ELISA) Cell_Perm->Cell_Phos Confirms Target Binding Cell_Func Functional Cellular Assay (e.g., Proliferation, Apoptosis) Cell_Phos->Cell_Func Confirms Pathway Inhibition ADME ADME/Tox Profiling Cell_Func->ADME Advance Functional Leads In_Vivo In Vivo Efficacy Studies (e.g., Xenograft Models) ADME->In_Vivo Assess Drug-like Properties

Caption: A typical workflow for kinase inhibitor discovery and validation.

This structured approach ensures that resources are focused on compounds that not only hit their intended target but do so effectively within the complex environment of a living cell.

Mechanism of Action: Hinge Binding and Signaling Pathway Interruption

The primary mechanism for ATP-competitive aminopyridine inhibitors is their interaction with the kinase hinge region, which connects the N- and C-lobes of the catalytic domain. The aminopyridine core typically forms one or more critical hydrogen bonds with the backbone of this region, mimicking the interaction of the adenine portion of ATP.

G Conceptual diagram of an aminopyridine inhibitor binding to the kinase hinge region. cluster_0 Kinase ATP-Binding Pocket Kinase N-Lobe Hinge Region C-Lobe Inhibitor Aminopyridine Inhibitor Inhibitor->Kinase Forms H-bonds with Hinge ATP ATP ATP->Kinase Natural Ligand (Blocked)

Caption: Aminopyridine inhibitor occupying the ATP binding site.

By occupying this site, the inhibitor prevents the phosphorylation of downstream substrates, effectively shutting down the signaling cascade. The MAPK/ERK pathway, a central regulator of cell proliferation, is a classic example of a pathway frequently targeted by kinase inhibitors.[13]

G GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors (e.g., c-Myc, c-Jun) ERK->TF Response Cell Proliferation, Survival TF->Response Inhibitor Aminopyridine Kinase Inhibitor Inhibitor->MEK Inhibition

Caption: Simplified MAPK/ERK signaling pathway showing MEK inhibition.

Experimental Protocols for Comparative Evaluation

To ensure data is robust and comparable, standardized and well-controlled assays are essential. The following protocols provide a framework for the in-house evaluation of novel aminopyridine-based kinase inhibitors.

Protocol 1: Biochemical Kinase Inhibition Assay (IC50 Determination)

Causality: This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase. It is the primary method for determining inhibitor potency (IC50). Using an ATP concentration near the Km (Michaelis constant) for the specific kinase is crucial, as a higher ATP concentration will require more inhibitor to achieve 50% inhibition, leading to an artificially high IC50 value.[4][14]

Methodology (Luminescence-Based, e.g., Kinase-Glo®):

  • Reagent Preparation:

    • Prepare a 2X kinase/substrate solution in kinase buffer (e.g., 40 mM Tris, 20 mM MgCl2, 0.1 mg/mL BSA, pH 7.5). The final concentration of kinase and substrate should be optimized for a linear reaction rate.

    • Prepare serial dilutions of the aminopyridine inhibitor in DMSO, then dilute further into the kinase buffer to create 2X compound solutions. A typical starting concentration is 10 mM in DMSO, with a final assay concentration range from 10 µM to 0.1 nM.

    • Prepare control wells: "Positive control" (kinase, no inhibitor) and "Negative control" (no kinase, no inhibitor).

  • Assay Plate Setup (384-well plate):

    • Add 5 µL of 2X compound solution (or vehicle for controls) to the appropriate wells.

    • Add 5 µL of 2X kinase/substrate solution to all wells except the negative control.

    • Add 5 µL of kinase buffer to the negative control wells.

  • Reaction Initiation:

    • Add 10 µL of 1X ATP solution (at the predetermined Km concentration) to all wells to start the reaction.

    • Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).

  • Signal Detection:

    • Add 20 µL of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal proportional to the amount of ATP remaining.

    • Incubate for 10 minutes in the dark.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.

    • Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Cellular Target Engagement Assay (NanoBRET™)

Causality: This assay validates that the inhibitor can cross the cell membrane and bind to its intended kinase target in a live cell.[11] This is a critical self-validating step, as a compound that fails to engage its target in a cellular context is unlikely to have a specific biological effect, regardless of its biochemical potency.

Methodology:

  • Cell Preparation:

    • Transfect cells (e.g., HEK293) with a plasmid encoding the target kinase fused to a NanoLuc® luciferase.

    • Plate the transfected cells in a 96-well white assay plate and incubate for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyridine inhibitor.

    • Add the compounds to the cells and incubate for a set period (e.g., 2 hours) to allow for cell entry and target binding.

  • Assay Execution:

    • Add the fluorescent NanoBRET™ tracer (a cell-permeable fluorescent ligand that also binds to the kinase) to the wells.

    • Add the NanoLuc® substrate to generate the donor signal.

  • Signal Detection:

    • Read the plate on a luminometer equipped with two filters to simultaneously measure the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Inhibitor binding displaces the fluorescent tracer, leading to a decrease in the BRET signal.

    • Plot the BRET ratio against inhibitor concentration to determine the cellular IC50, representing the concentration required to displace 50% of the tracer.

Protocol 3: Cellular Proliferation Assay

Causality: This assay measures the functional downstream consequence of kinase inhibition—specifically, the impact on cell viability or growth.[15] This is the ultimate test of an inhibitor's intended biological effect in a disease-relevant context (e.g., a cancer cell line dependent on the target kinase).

Methodology (ATP-Based, e.g., CellTiter-Glo®):

  • Cell Plating:

    • Seed a cancer cell line known to be dependent on the target kinase into a 96-well clear-bottom white plate at an appropriate density.

    • Allow cells to adhere overnight.

  • Compound Treatment:

    • Treat cells with a serial dilution of the aminopyridine inhibitor. Include a vehicle-only control (e.g., 0.1% DMSO).

    • Incubate for 72 hours (or a duration equivalent to several cell doubling times).

  • Signal Detection:

    • Equilibrate the plate to room temperature.

    • Add CellTiter-Glo® reagent to each well, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present (an indicator of metabolically active, viable cells).

    • Mix on an orbital shaker for 2 minutes to induce lysis.

    • Incubate for 10 minutes to stabilize the signal.

    • Read luminescence on a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percent viability versus the log of the inhibitor concentration and fit the curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Outlook

The aminopyridine scaffold has proven to be an exceptionally fruitful starting point for the design of potent and selective kinase inhibitors, leading to approved drugs and numerous clinical candidates.[1] The comparative data and experimental frameworks presented here demonstrate a clear path for the evaluation of novel analogues. The key to advancing the field lies not just in optimizing biochemical potency, but in a rigorous, multi-step validation process that confirms cellular target engagement and functional efficacy.[11] Future efforts will likely focus on developing inhibitors with novel selectivity profiles, including dual-target inhibitors that can simultaneously address multiple nodes in a signaling network to overcome drug resistance.[2][10]

References

Safety Operating Guide

Navigating the Disposal of 2,6-Dichloro-5-fluoropyridin-3-amine Hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in the fast-paced world of drug development, the responsible management of chemical reagents is paramount. Among the vast array of specialized intermediates, halogenated pyridines such as 2,6-dichloro-5-fluoropyridin-3-amine hydrochloride represent a class of compounds that demand meticulous handling, not only during their use in synthesis but critically, through to their final disposal. This guide provides an in-depth, procedural framework for the safe and compliant disposal of this compound, grounded in scientific principles and regulatory awareness.

Understanding the Compound: A Profile of this compound

This compound is a halogenated aromatic amine. The presence of chlorine and fluorine atoms on the pyridine ring significantly influences its reactivity, stability, and potential environmental impact. The hydrochloride salt form generally enhances stability and solubility in certain solvents. Before undertaking any disposal procedure, it is crucial to recognize the inherent hazards associated with this and similar chemical structures.

Hazard Profile

Safety Data Sheets (SDS) for structurally similar compounds, such as 2,6-dichloro-3-cyano-5-fluoropyridine and other chlorinated pyridines, consistently highlight the following hazard classifications. It is imperative to consult the specific SDS for the exact compound you are using.

Hazard ClassCategoryHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4Harmful if swallowed, in contact with skin, or if inhaled.[1][2]
Skin Corrosion/IrritationCategory 2Causes skin irritation.[1][2]
Serious Eye Damage/Eye IrritationCategory 1/2Causes serious eye damage or irritation.[1][2]
Specific Target Organ Toxicity (Single Exposure)Category 3May cause respiratory irritation.[2]

Combustion of this compound may produce toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen chloride (HCl), and hydrogen fluoride (HF).[2]

The Core Principle of Disposal: Containment and Professional Removal

The primary and most critical step in the proper disposal of this compound is to never dispose of it down the drain or in regular solid waste.[3] Halogenated organic compounds can be persistent in the environment and may be toxic to aquatic life.

All waste containing this compound, whether in solid form, in solution, or as contaminated materials (e.g., gloves, weighing paper, silica gel), must be collected in a designated hazardous waste container.

Step-by-Step Laboratory-Scale Disposal Protocol

This protocol is designed for the management of small quantities of this compound waste typically generated in a research and development setting.

Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling the compound for any purpose, including disposal, ensure you are wearing the appropriate PPE. The selection of PPE should be guided by a thorough risk assessment.

  • Hand Protection: Chemical-resistant gloves are mandatory. Nitrile gloves may be suitable for incidental contact, but for more extensive handling, consider more robust options like neoprene or butyl rubber gloves. Always consult the glove manufacturer's compatibility chart.

  • Eye Protection: Chemical safety goggles are the minimum requirement. A face shield should be worn in situations where splashing is a possibility.

  • Body Protection: A properly fastened laboratory coat is essential. For larger quantities or in the event of a spill, a chemical-resistant apron or coveralls may be necessary.

  • Respiratory Protection: All handling of the solid compound or concentrated solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.

Part 2: Waste Segregation and Collection

Proper segregation of chemical waste is crucial for safety and cost-effective disposal.

  • Designate a Waste Container: Use a clearly labeled, sealable, and chemically compatible container for all this compound waste. Glass bottles with screw caps are generally suitable for liquid waste, while wide-mouthed plastic or glass containers are appropriate for solid waste.

  • Labeling: The container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". Also, list any solvents present in the waste.

  • Waste Streams:

    • Solid Waste: Collect unreacted compound, contaminated weighing boats, and any solid materials used for spill cleanup in a designated solid waste container.

    • Liquid Waste: Collect solutions containing the compound in a designated halogenated organic liquid waste container. Do not mix with non-halogenated waste, as this can complicate and increase the cost of disposal.

    • Contaminated PPE: Disposable gloves and other lightly contaminated items should be placed in a sealed bag and disposed of as solid hazardous waste.

Part 3: Neutralization of Small Quantities of Aqueous Acidic Waste

For dilute aqueous solutions containing this compound, a neutralization step can be performed before collection in the final hazardous waste container. This is particularly important if the subsequent disposal route is sensitive to acidic conditions. This procedure should only be carried out by trained personnel in a chemical fume hood.

Objective: To neutralize the hydrochloride salt, forming the free amine and a neutral salt.

Materials:

  • Dilute aqueous waste containing this compound.

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 5-10%).

  • pH indicator paper or a calibrated pH meter.

  • Stir plate and stir bar.

  • Appropriate reaction vessel (e.g., beaker or flask larger than the volume of waste).

Protocol:

  • Place the aqueous waste solution in the reaction vessel with a stir bar and begin gentle stirring.

  • Slowly add the sodium bicarbonate or sodium carbonate solution dropwise. Be cautious as effervescence (release of CO₂ gas) will occur. The rate of addition should be controlled to prevent excessive foaming and potential overflow.

  • Periodically check the pH of the solution using pH paper or a pH meter.

  • Continue adding the base solution until the pH is neutral (approximately pH 7).

  • Once neutralized, transfer the solution to the designated halogenated organic liquid waste container.

  • Rinse the reaction vessel with a small amount of an appropriate solvent (e.g., acetone) and add the rinsing to the waste container.

Causality: Neutralizing the amine hydrochloride with a weak base like sodium bicarbonate is a controlled acid-base reaction. This prevents a rapid and potentially exothermic reaction that could occur with a strong base. The resulting free amine is still a halogenated organic compound and must be disposed of as hazardous waste.

Part 4: Managing Spills

In the event of a spill, immediate and appropriate action is critical.

  • Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your supervisor and institutional safety office.

  • Containment: For small spills within a chemical fume hood, use an inert absorbent material such as vermiculite, sand, or a commercial spill pillow to contain the spill.

  • Cleanup: Wearing appropriate PPE, carefully sweep or scoop the absorbent material into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent and then with soap and water. All cleaning materials must also be disposed of as hazardous waste.

Ultimate Disposal: The Role of High-Temperature Incineration

For final disposal, the collected hazardous waste will be handled by your institution's environmental health and safety (EHS) department or a licensed waste disposal contractor. The most common and effective method for the destruction of halogenated organic compounds is high-temperature incineration.[4] This process is typically carried out in specialized facilities equipped with scrubbers and afterburners to neutralize the acidic and toxic gases (e.g., HCl, HF) produced during combustion.

Regulatory Considerations

The disposal of this compound is governed by local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). While this specific compound may not be explicitly listed, it would likely be classified as a hazardous waste based on its characteristics (toxicity) and its chemical class. Waste containing pyridine or its derivatives may fall under EPA hazardous waste codes such as D038 (for pyridine) or be considered part of the F005 list if it is a spent solvent mixture.[5][6] It is the responsibility of the waste generator (the laboratory) to ensure proper classification and disposal in accordance with all applicable regulations.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_waste_type Waste Characterization cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_final Final Disposition start Start: Need to dispose of 2,6-dichloro-5-fluoropyridin-3-amine HCl ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood waste_type Identify Waste Form fume_hood->waste_type collect_solid Collect in Labeled, Sealed 'Halogenated Solid Waste' Container waste_type->collect_solid Solid or Contaminated Material is_aqueous Aqueous Solution? waste_type->is_aqueous Liquid store Store Waste Container in a Designated, Safe Location collect_solid->store neutralize Neutralize with NaHCO₃/Na₂CO₃ (Monitor pH, Control Effervescence) is_aqueous->neutralize Yes (Dilute) collect_liquid Collect in Labeled, Sealed 'Halogenated Liquid Waste' Container is_aqueous->collect_liquid No (Organic Solvent) neutralize->collect_liquid collect_liquid->store contact_ehs Arrange for Pickup by EHS or Licensed Contractor store->contact_ehs incineration Ultimate Disposal: High-Temperature Incineration contact_ehs->incineration

Caption: Disposal workflow for this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is not merely a procedural task but a reflection of a laboratory's commitment to the safety of its personnel and the protection of the environment. By understanding the chemical's hazards, adhering to a strict protocol of containment and segregation, and partnering with professional disposal services, researchers can ensure that their work advances science without compromising safety or environmental integrity. Always remember that the information provided here is a guide; your institution's specific policies and local regulations must always take precedence.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2,6-Dichloro-5-fluoropyridin-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our primary commitment is to both groundbreaking discovery and the unwavering safety of our laboratory personnel. This guide provides an in-depth, experience-driven framework for the safe handling of 2,6-dichloro-5-fluoropyridin-3-amine hydrochloride. We move beyond a simple checklist to instill a deep understanding of why specific precautions are necessary, ensuring a self-validating system of safety that protects you, your colleagues, and your research.

The subject of our focus, this compound, is a halogenated pyridine derivative. This class of compounds demands respect due to its potential for reactivity and biological activity. The hydrochloride salt form may influence its physical properties, such as solubility, but the core hazards of the parent molecule remain our primary concern.

Core Directive: Hazard Assessment and Mitigation

Based on data from structurally similar compounds, this compound is classified as hazardous.[1][2][3] The primary routes of exposure are inhalation, skin contact, and ingestion. The key hazards are:

  • Acute Toxicity (Category 4): Harmful if swallowed, in contact with skin, or if inhaled.[1][2][4]

  • Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Damage/Irritation (Category 1/2A): Can cause serious eye irritation or damage.[1][2][3][5]

  • Specific Target Organ Toxicity (Single Exposure, Category 3): May cause respiratory irritation.[1][2][3]

Our entire safety protocol is built upon mitigating these risks. Every piece of Personal Protective Equipment (PPE) is a deliberate barrier engineered to prevent the chemical from reaching your body.

Task-Specific PPE Protocols

The level of required PPE is not static; it adapts to the specific task and the associated risk of exposure. Below is a summary of recommended PPE for common laboratory operations.

Laboratory Task Risk of Exposure Required Engineering Controls Minimum Required PPE
Weighing/Aliquotting (Solid) High (Inhalation of dust, skin contact)Certified Chemical Fume HoodDouble Nitrile/Neoprene Gloves, Lab Coat, Safety Goggles, (Optional: Face Shield)
Dissolution/Solution Prep Medium (Splash, aerosol)Certified Chemical Fume HoodNitrile/Neoprene Gloves, Lab Coat, Safety Goggles
Running Reaction Medium to High (Splashes, leaks)Certified Chemical Fume HoodNitrile/Neoprene Gloves, Lab Coat, Safety Goggles
Work-up/Extraction High (Splashes, aerosols)Certified Chemical Fume HoodDouble Nitrile/Neoprene Gloves, Lab Coat, Safety Goggles, Face Shield
Waste Disposal High (Splashes, direct contact)Well-ventilated area/Fume HoodDouble Nitrile/Neoprene Gloves, Lab Coat, Safety Goggles, Face Shield

The "Why": A Deeper Dive into Your Protective Gear

Understanding the function of each piece of PPE transforms it from a requirement into a tool for personal safety.

Hand Protection: Your Primary Barrier
  • Why: This compound is harmful in contact with skin and causes irritation.[1][2][3] Direct contact can lead to local irritation, redness, and potential systemic absorption.

  • What: Nitrile or neoprene gloves are recommended.[6] Check your glove manufacturer's compatibility chart for chlorinated compounds.[7] For tasks with a higher risk of splashes, such as work-ups or waste disposal, double-gloving is a prudent measure.

  • How: Inspect gloves for any signs of degradation or punctures before use.[8] Wash hands thoroughly after removing gloves.

Eye and Face Protection: Shielding Sensitive Tissues
  • Why: this compound can cause serious eye irritation or damage.[3][4][5] The eyes are particularly vulnerable to chemical splashes and airborne particles.

  • What: At a minimum, chemical splash goggles that meet ANSI Z87.1 standards are required.[7] A face shield worn over safety goggles is necessary when there is a significant risk of splashing, such as during extractions or when handling larger quantities.[7]

  • How: Ensure your goggles provide a complete seal around the eyes. The face shield protects the entire face from direct splashes.

Body Protection: Preventing Incidental Contact
  • Why: To prevent accidental skin contact from spills or splashes on your arms and body.

  • What: A fully buttoned, long-sleeved laboratory coat is mandatory.[9]

  • How: Ensure the lab coat fits properly and is kept clean. Contaminated lab coats should be professionally laundered and not taken home.

Respiratory Protection: A Critical Defense
  • Why: This compound is harmful if inhaled and may cause respiratory irritation.[1][2][3] Fine powders can easily become airborne, especially during weighing and transferring solids.

  • What: All handling of the solid material that could generate dust must be performed in a certified chemical fume hood to minimize inhalation exposure.[1] If engineering controls are insufficient or in the event of a spill, a NIOSH-approved respirator with a particulate filter may be necessary.[2][7]

  • How: Respirator use requires enrollment in a respiratory protection program, including medical clearance and fit testing.[7][9]

Procedural Discipline: Donning, Doffing, and Disposal

The effectiveness of PPE is as much about its correct use as its selection.

Step-by-Step PPE Donning and Doffing Procedure

G cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) Don1 1. Lab Coat Don2 2. Safety Goggles/Face Shield Don1->Don2 Don3 3. Gloves (Last) Don2->Don3 Doff1 1. Gloves (First) Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Wash Wash Hands Thoroughly Doff3->Wash

Caption: PPE Donning and Doffing Workflow.

Disposal Plan: Containing the Hazard

Contaminated PPE is hazardous waste.

  • Gloves: Remove gloves without touching the outside surface and dispose of them in a designated hazardous waste container immediately after use or upon contamination.

  • Lab Coats: If a lab coat becomes significantly contaminated, it must be removed immediately and decontaminated or disposed of as hazardous waste according to your institution's guidelines.

  • Other Disposable PPE: All other contaminated disposable items (e.g., weigh paper, pipette tips) must be placed in a sealed, labeled container for hazardous waste disposal.[1][2]

Emergency Procedures: Immediate and Decisive Action

In the event of an exposure, time is of the essence.

  • Skin Contact: Immediately remove all contaminated clothing.[1] Flush the affected skin with copious amounts of running water for at least 15 minutes.[1] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with running water for at least 15 minutes, holding the eyelids open.[1] An eyewash station must be readily accessible.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[1][4] If they feel unwell, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Wash out the mouth with water and seek immediate medical attention.[1]

By integrating these principles and procedures into your daily laboratory workflow, you build a robust culture of safety. This allows you to focus on your research with the confidence that you are protected from the potential hazards of compounds like this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.